3,4-Dichloro-2-iodophenol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H3Cl2IO |
|---|---|
Molecular Weight |
288.89 g/mol |
IUPAC Name |
3,4-dichloro-2-iodophenol |
InChI |
InChI=1S/C6H3Cl2IO/c7-3-1-2-4(10)6(9)5(3)8/h1-2,10H |
InChI Key |
KZVZAFIOODYVEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1O)I)Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
3,4-Dichloro-2-iodophenol (CAS: 186395-07-3): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of 3,4-Dichloro-2-iodophenol (CAS: 186395-07-3), a halogenated phenol of interest in synthetic chemistry and drug discovery. While specific experimental data for this compound is limited in publicly available literature, this document consolidates known information, including spectral data from patent literature, and provides predicted physicochemical properties and a detailed, plausible experimental protocol for its synthesis based on established chemical principles. Furthermore, this guide explores the potential role of this compound as a key intermediate in the synthesis of selective Kv1.3 potassium channel blockers, offering insights into its relevance in the development of novel therapeutics for autoimmune diseases and other channelopathies.
Physicochemical and Spectral Properties
Quantitative data for this compound is not extensively reported. The following tables summarize available and predicted data to offer a comprehensive profile of the compound.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 186395-07-3 | Public Record |
| Molecular Formula | C₆H₃Cl₂IO | Calculated |
| Molecular Weight | 288.90 g/mol | Calculated |
| Appearance | Yellow oil | [1] |
| Boiling Point | Predicted: 285.4 ± 40.0 °C at 760 mmHg | Computational Prediction |
| Density | Predicted: 2.13 ± 0.1 g/cm³ | Computational Prediction |
| Refractive Index | Predicted: 1.67 ± 0.02 | Computational Prediction |
| Solubility | Insoluble in water; soluble in organic solvents like chloroform and methanol. | General knowledge of halophenols |
Table 2: Spectral Data
| Spectrum Type | Data | Source |
| ¹H NMR | (400 MHz, CDCl₃) δ 7.36 (d, J = 8.8 Hz, 1H), 6.90 (d, J = 8.8 Hz, 1H), 6.09 (s, 1H) | [1] |
| Mass Spectrometry (Predicted) | The mass spectrum is expected to show a molecular ion peak (M+) at m/z 288, with characteristic isotopic patterns for two chlorine atoms (M+2, M+4). Common fragmentation pathways for halogenated phenols include the loss of CO, CHO, I, and HI. | General knowledge of halophenol mass spectrometry |
| Infrared (IR) Spectroscopy (Predicted) | Expected characteristic peaks: O-H stretch (~3300-3500 cm⁻¹, broad), C-O stretch (~1200-1260 cm⁻¹), C=C aromatic stretch (~1450-1600 cm⁻¹), C-Cl stretch (~600-800 cm⁻¹), and C-I stretch (~500-600 cm⁻¹). | General knowledge of phenol IR spectra |
Experimental Protocols
Synthesis of this compound
While a detailed experimental protocol for the synthesis of this compound is not publicly available, a plausible method can be derived from the brief description in patent literature and general knowledge of electrophilic aromatic substitution reactions, specifically the iodination of phenols. The following protocol is a detailed, hypothetical procedure.
Principle: The synthesis involves the direct iodination of 3,4-dichlorophenol. The hydroxyl group is a strong activating group, directing the incoming electrophile (iodine) to the ortho and para positions. As the para position is blocked by a chlorine atom, iodination is expected to occur at the available ortho position (C2).
Materials:
-
3,4-Dichlorophenol
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (anhydrous)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3,4-dichlorophenol (1 equivalent) in anhydrous acetonitrile.
-
Addition of Iodinating Agent: Cool the solution to 0 °C in an ice bath. To this solution, add N-Iodosuccinimide (NIS) (1.1 equivalents) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Catalyst Addition: Add a catalytic amount of trifluoroacetic acid (TFA) (0.1 equivalents) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding saturated aqueous sodium thiosulfate solution to reduce any unreacted iodine. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of acetonitrile).
-
Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Chromatography: Purify the crude oil by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure this compound.
Workflow Diagram:
Caption: Synthesis workflow for this compound.
Role in Drug Development: Kv1.3 Potassium Channel Blockers
This compound has been identified as a key intermediate in the synthesis of selective blockers of the Kv1.3 voltage-gated potassium channel. These channels are predominantly expressed on the plasma membrane of T-lymphocytes and are crucial for regulating T-cell activation and proliferation.
The Kv1.3 Signaling Pathway in T-Cell Activation
The activation of T-cells is a critical event in the adaptive immune response. Upon antigen presentation, a signaling cascade is initiated, leading to the opening of Ca²⁺ release-activated Ca²⁺ (CRAC) channels and an influx of calcium ions. This sustained increase in intracellular calcium is essential for the activation of transcription factors, such as the Nuclear Factor of Activated T-cells (NFAT), which in turn promotes the expression of genes required for T-cell proliferation and cytokine production.
The Kv1.3 channel plays a vital role in maintaining the negative membrane potential required for this sustained calcium influx. By extruding potassium ions, Kv1.3 hyperpolarizes the cell membrane, providing the electrochemical driving force for calcium entry through CRAC channels.
Signaling Pathway Diagram:
Caption: Simplified Kv1.3 signaling pathway in T-cell activation.
Therapeutic Potential of Kv1.3 Blockers
Given the critical role of Kv1.3 in T-cell activation, selective blockers of this channel are being investigated as potential therapeutics for a range of autoimmune diseases, including multiple sclerosis, rheumatoid arthritis, and psoriasis. By inhibiting Kv1.3, these compounds can suppress the aberrant T-cell responses that drive these conditions, without causing broad immunosuppression. The use of this compound as a building block for these inhibitors highlights its importance in medicinal chemistry.
Safety and Handling
As with all halogenated phenols, this compound should be handled with appropriate safety precautions. While a specific Material Safety Data Sheet (MSDS) is not widely available, related compounds are known to be harmful if swallowed, and can cause skin and eye irritation.
General Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a valuable, albeit not extensively characterized, chemical intermediate. The data presented in this guide, including its known ¹H NMR spectrum, predicted physicochemical properties, and a detailed hypothetical synthesis protocol, provides a solid foundation for researchers working with this compound. Its role as a precursor to selective Kv1.3 potassium channel blockers underscores its significance in the ongoing development of novel immunomodulatory therapies. Further experimental investigation into the properties and reactivity of this compound is warranted to fully realize its potential in synthetic and medicinal chemistry.
References
physical and chemical properties of 3,4-Dichloro-2-iodophenol
This technical guide provides a comprehensive overview of the predicted physical and chemical properties, a plausible synthetic route, and potential biological significance of 3,4-dichloro-2-iodophenol, designed for researchers, scientists, and professionals in drug development.
Chemical Structure and Properties
This compound is a halogenated aromatic compound. Its structure consists of a phenol ring substituted with two chlorine atoms at positions 3 and 4, and an iodine atom at position 2.
Table 1: Estimated Physical and Chemical Properties of this compound
| Property | Estimated Value | Basis for Estimation |
| Molecular Formula | C₆H₃Cl₂IO | - |
| Molecular Weight | 288.90 g/mol | - |
| Appearance | Predicted to be a solid at room temperature. | Based on similar polychlorinated and iodinated phenols which are typically solids. |
| Melting Point | Estimated in the range of 70-100 °C. | Interpolated from the melting points of 3,4-dichlorophenol (65-68 °C), 2-iodophenol (40-43 °C), and 2,6-dichloro-4-iodophenol (91-92 °C).[1] |
| Boiling Point | Predicted to be >250 °C at atmospheric pressure. | Extrapolated from the boiling points of 3,4-dichlorophenol (253 °C) and other halogenated phenols. |
| pKa | Estimated to be in the range of 7-8. | The presence of electron-withdrawing halogens will increase the acidity of the phenolic proton compared to phenol (pKa ≈ 10), similar to other dichlorophenols. |
| Solubility | Predicted to be sparingly soluble in water and soluble in organic solvents like ethanol, ether, and chlorinated solvents. | Based on the general solubility of halogenated phenols. |
| LogP | Estimated to be > 3.5. | The addition of an iodine atom to dichlorophenol is expected to significantly increase its lipophilicity. |
Proposed Synthesis
A plausible synthetic route for this compound is the direct electrophilic iodination of 3,4-dichlorophenol. The hydroxyl group is a strong activating group, directing ortho- and para-substitution. Since the para-position (position 4 relative to the hydroxyl group, which is position 1) is already chlorinated, the incoming electrophile will be directed to the ortho-positions (2 and 6). Position 2 is sterically less hindered than position 6, which is flanked by a chlorine atom.
Experimental Protocol: Iodination of 3,4-Dichlorophenol
This protocol is a general method adapted from procedures for the iodination of other substituted phenols.
Materials:
-
3,4-Dichlorophenol
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium thiosulfate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
In a round-bottom flask, dissolve 3,4-dichlorophenol (1 equivalent) in anhydrous acetonitrile.
-
Add N-Iodosuccinimide (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, remove the acetonitrile under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium thiosulfate solution to remove any unreacted iodine.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Combine the fractions containing the desired product and evaporate the solvent to yield pure this compound.
Diagram 1: Proposed Synthesis Workflow for this compound
Caption: A proposed workflow for the synthesis of this compound.
Predicted Spectroscopic Data
Table 2: Predicted Spectroscopic Features for this compound
| Technique | Predicted Features |
| ¹H NMR | - A broad singlet for the phenolic proton (-OH), with its chemical shift dependent on the solvent and concentration. - Two doublets in the aromatic region, corresponding to the two aromatic protons. The proton at position 5 will likely be a doublet, and the proton at position 6 will be a doublet, with a small coupling constant between them. |
| ¹³C NMR | - Six distinct signals in the aromatic region. - The carbon bearing the hydroxyl group (C1) will be in the range of 150-160 ppm. - The carbon bearing the iodine (C2) will be significantly shifted upfield compared to an unsubstituted carbon, likely in the range of 85-95 ppm. - The carbons bearing the chlorine atoms (C3 and C4) will be in the range of 120-135 ppm. - The remaining two carbons (C5 and C6) will be in the aromatic region. |
| IR Spectroscopy | - A broad O-H stretching band around 3200-3600 cm⁻¹. - C-O stretching band around 1200-1260 cm⁻¹. - C=C stretching bands for the aromatic ring in the 1450-1600 cm⁻¹ region. - C-Cl stretching bands in the 600-800 cm⁻¹ region. - C-I stretching band, which is typically weak and found at lower wavenumbers (<600 cm⁻¹). |
| Mass Spectrometry | - A prominent molecular ion peak (M⁺) with a characteristic isotopic pattern due to the presence of two chlorine atoms (M, M+2, M+4 in a ratio of approximately 9:6:1). - Fragmentation may involve the loss of iodine, chlorine, and the hydroxyl group. |
Potential Biological Activity and Toxicology
Direct studies on the biological activity of this compound are not available. However, based on the known toxicology of related compounds, some predictions can be made.
-
Toxicity: Chlorophenols and iodophenols are generally considered to be toxic.[2][3] They can act as uncouplers of oxidative phosphorylation and may have effects on the liver and nervous system.[4] The presence of multiple halogen substituents is likely to enhance the toxicity and persistence of the compound in the environment.
-
Antimicrobial Activity: Many halogenated phenols exhibit antimicrobial properties. It is plausible that this compound could have antibacterial or antifungal activity.
-
Drug Development: Halogenated phenols are used as intermediates in the synthesis of more complex molecules, including pharmaceuticals.[5] The specific substitution pattern of this compound could make it a useful building block in medicinal chemistry.
Given the predicted toxicological profile, appropriate safety precautions, including the use of personal protective equipment, should be taken when handling this compound.
Conclusion
While specific experimental data on this compound is lacking, this guide provides a scientifically grounded prediction of its properties, a viable synthetic approach, and an overview of its potential biological relevance based on the known characteristics of analogous compounds. Further experimental investigation is necessary to validate these predictions and fully characterize this compound for its potential applications in research and development.
References
- 1. 2,6-Dichloro-4-iodophenol CAS#: 34074-22-1 [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. Dichlorophenol - Wikipedia [en.wikipedia.org]
3,4-Dichloro-2-iodophenol molecular formula and weight
An In-depth Technical Guide to 3,4-Dichloro-2-iodophenol
This guide provides comprehensive information on the molecular properties, analytical methodologies, and a representative synthetic workflow for this compound, tailored for researchers, scientists, and professionals in drug development.
Molecular Formula and Weight
The chemical structure of this compound consists of a phenol ring substituted with two chlorine atoms at the 3rd and 4th positions and an iodine atom at the 2nd position. Based on this structure, the molecular formula and weight have been determined.
| Property | Value |
| Molecular Formula | C₆H₃Cl₂IO |
| Molecular Weight | 288.9 g/mol |
Representative Experimental Protocols
Synthesis of Halogenated Phenols
A common method for the synthesis of iodophenols involves the diazotization of the corresponding aminophenol. For instance, 4-iodophenol can be prepared from 4-aminophenol via a diazonium salt[1]. Another approach involves the direct iodination of a phenol derivative. For example, o-iodophenol can be synthesized from an alcoholic solution of phenol and iodine in the presence of mercuric oxide[2]. The synthesis of 2-iodophenol has also been achieved by reacting phenol with iodine and hydrogen peroxide in water[3].
A plausible synthetic route for this compound could involve the direct iodination of 3,4-Dichlorophenol. The reaction conditions would need to be optimized to favor iodination at the 2-position.
General Iodination Protocol:
-
Dissolve the starting phenol (e.g., 3,4-Dichlorophenol) in a suitable solvent.
-
Add the iodinating agent (e.g., iodine monochloride, N-iodosuccinimide, or iodine with an oxidizing agent) to the solution.
-
Stir the reaction mixture at a controlled temperature for a specified duration.
-
Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction and perform a work-up to isolate the crude product. This typically involves extraction with an organic solvent and washing with aqueous solutions to remove unreacted reagents and byproducts[3].
-
Purify the crude product using techniques like column chromatography or recrystallization to obtain the pure this compound[3].
Analytical Methods for Halogenated Phenols
The analysis of halogenated phenols is crucial for identification, quantification, and purity assessment. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed techniques.
HPLC Analysis:
-
Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase[4].
-
Instrumentation: A liquid chromatograph equipped with a UV diode array detector is typically used[4].
-
Procedure:
-
Prepare standard solutions of the analyte at known concentrations.
-
Inject the standards and the sample solution into the HPLC system.
-
Elute the compounds using a suitable mobile phase gradient.
-
Detect the compounds based on their UV absorbance at a specific wavelength (e.g., 254 nm)[4].
-
Quantify the analyte by comparing its peak area to the calibration curve generated from the standards.
-
GC-MS Analysis:
-
Principle: GC separates volatile and semi-volatile compounds in a gaseous mobile phase, and the MS detector identifies and quantifies them based on their mass-to-charge ratio[5].
-
Procedure:
-
For less volatile phenols, derivatization may be necessary to increase their volatility[5].
-
Inject the sample into the GC, where it is vaporized and carried through a capillary column by an inert gas.
-
The separated compounds enter the mass spectrometer, where they are ionized and fragmented.
-
The resulting mass spectrum provides a unique fingerprint for compound identification.
-
Illustrative Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis and purification of a halogenated phenol, which can be adapted for this compound.
Caption: A generalized workflow for the synthesis and analysis of this compound.
References
An In-depth Technical Guide to Dichloro-iodophenols for Researchers and Drug Development Professionals
A Technical Whitepaper on the Synthesis, Properties, and Potential Biological Significance of Dichloro-iodophenols, with a Focus on 2,6-Dichloro-4-iodophenol as a Case Study.
Introduction
The IUPAC name 3,4-Dichloro-2-iodophenol describes a specific isomer of a halogenated phenol. According to the standard rules of chemical nomenclature, the hydroxyl group is at position 1 of the phenol ring, and the substituents are placed accordingly. While the name is structurally unambiguous, a thorough review of scientific literature and chemical databases reveals a significant lack of specific experimental data for this particular isomer. It is not listed in major chemical catalogs, and its synthesis and properties are not well-documented.
This guide will, therefore, provide a comprehensive overview of a closely related and well-characterized isomer, 2,6-Dichloro-4-iodophenol , as a representative example of a dichloro-iodinated phenol. This technical paper will delve into its chemical properties, a detailed experimental protocol for its synthesis, and a discussion of the potential biological activities of this class of compounds, which are of interest to researchers in medicinal chemistry and drug development.
Chemical Properties and Data
The physicochemical properties of 2,6-Dichloro-4-iodophenol (CAS No: 34074-22-1) are summarized in the table below. This data is essential for its application in experimental research and as a building block in organic synthesis.
| Property | Value | Reference |
| IUPAC Name | 2,6-dichloro-4-iodophenol | [1] |
| CAS Number | 34074-22-1 | [1] |
| Molecular Formula | C₆H₃Cl₂IO | [1] |
| Molecular Weight | 288.9 g/mol | [1] |
| Physical Form | Solid | [2] |
| Melting Point | 91-92 °C | [3] |
| Boiling Point | 278.2 ± 40.0 °C at 760 mmHg | [3] |
| Purity | Typically ≥95% | [1] |
| Storage | 2-8°C, protect from light | [2] |
Experimental Protocols
Synthesis of 2,6-Dichloro-4-iodophenol
A common method for the synthesis of 2,6-Dichloro-4-iodophenol is the electrophilic iodination of 2,6-dichlorophenol using N-iodosuccinimide (NIS) as the iodinating agent.[3]
Materials:
-
2,6-dichlorophenol
-
N-iodosuccinimide (NIS)
-
Methanol
-
Ethyl acetate
-
Saturated saline solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Petroleum ether
Procedure:
-
In a round-bottom flask, dissolve 2,6-dichlorophenol (1.00 equivalent) in methanol.
-
Add N-iodosuccinimide (2.00 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the methanol under reduced pressure.
-
Redissolve the residue in ethyl acetate.
-
Wash the organic layer with saturated saline solution (3 times).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution and concentrate it under reduced pressure.
-
Purify the crude product by silica gel column chromatography, using petroleum ether as the eluent, to yield 2,6-dichloro-4-iodophenol as a yellow solid.[3]
Characterization: The structure and purity of the synthesized 2,6-dichloro-4-iodophenol can be confirmed by spectroscopic methods. For instance, the 1H-NMR spectrum in CDCl₃ is expected to show a singlet for the phenolic proton and a singlet for the two aromatic protons.[3]
Visualizations
Proposed Synthetic Workflow for this compound
While not explicitly documented, a plausible synthetic route to the titular this compound would involve the regioselective iodination of 3,4-dichlorophenol. The following diagram illustrates a generalized workflow for such a synthesis.
Caption: Proposed synthesis of this compound.
Potential Biological Signaling Pathway
Halogenated phenols have been investigated for a variety of biological activities, including antimicrobial, antioxidant, and anticancer effects.[4][5] A potential mechanism of action for a cytotoxic halogenated phenol could involve the induction of apoptosis through the activation of caspase signaling pathways.
Caption: Hypothetical apoptotic signaling pathway.
Discussion of Biological Activity
The biological action of chlorophenols is known to increase with the degree of chlorination, often shifting from a convulsant action to effects characteristic of metabolic uncouplers, similar to dinitrophenol.[6] The introduction of an iodine atom to the dichlorophenol scaffold can further modulate this activity. Halogenated marine natural products, including bromophenols and other iodinated compounds, have demonstrated a wide range of potent biological effects such as antibacterial, antifungal, antiviral, and antitumor activities.[4]
The presence of halogen substituents can enhance the lipophilicity of the phenol, potentially improving its ability to cross cell membranes. Furthermore, the iodine atom in dichloro-iodophenols can participate in halogen bonding, a non-covalent interaction that can influence ligand-protein binding. These features make this class of compounds interesting candidates for further investigation in drug discovery programs.
Conclusion
References
- 1. 2,6-Dichloro-4-iodophenol 95% | CAS: 34074-22-1 | AChemBlock [achemblock.com]
- 2. 2,6-Dichloro-4-iodophenol [myskinrecipes.com]
- 3. 2,6-Dichloro-4-iodophenol CAS#: 34074-22-1 [m.chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The biological action of chlorophenols - PMC [pmc.ncbi.nlm.nih.gov]
SMILES and InChIKey for 3,4-Dichloro-2-iodophenol
A comprehensive analysis of the chemical identifiers for 3,4-Dichloro-2-iodophenol reveals a notable scarcity of information in prominent chemical databases. Extensive searches for this specific isomer did not yield established SMILES and InChIKey codes, suggesting it is a compound that is not widely synthesized or characterized.
In contrast, significant data is available for related isomers, particularly 2,4-Dichloro-6-iodophenol and 4-Chloro-2-iodophenol. For researchers, scientists, and drug development professionals interested in the broader class of chlorinated and iodinated phenols, the data presented for these isomers may offer valuable insights.
Alternative Isomer: 2,4-Dichloro-6-iodophenol
This section provides a detailed overview of the available data for the alternative isomer, 2,4-Dichloro-6-iodophenol.
Chemical Identification and Properties
A summary of the key chemical identifiers and computed properties for 2,4-Dichloro-6-iodophenol is presented in Table 1.
| Property | Value | Source |
| IUPAC Name | 2,4-dichloro-6-iodophenol | PubChem[1] |
| SMILES | C1=C(C=C(C(=C1Cl)O)I)Cl | PubChem[1] |
| InChIKey | UMDKVOOEGYNMEB-UHFFFAOYSA-N | PubChem[1] |
| Molecular Formula | C6H3Cl2IO | PubChem[1] |
| Molecular Weight | 288.89 g/mol | PubChem[1] |
| XLogP3 | 3.3 | PubChem[1] |
Experimental Protocols
While specific experimental protocols for this compound are not available, methods for the synthesis of related iodophenols can provide a foundational understanding for potential synthetic routes.
General Synthesis of Iodophenols:
A common method for the synthesis of iodophenols involves the diazotization of aminophenols followed by a Sandmeyer-type reaction with potassium iodide. For example, the synthesis of p-iodophenol is achieved by dissolving p-aminophenol in a mixture of ice, water, and sulfuric acid. A solution of sodium nitrite is then added to form the diazonium salt. This solution is subsequently poured into a solution of potassium iodide, and upon gentle warming, the iodophenol is formed and can be extracted.[2]
Another approach involves the direct iodination of phenols using iodine and an oxidizing agent. For instance, the synthesis of 2-iodophenol can be achieved by reacting phenol with iodine and hydrogen peroxide in water.[3]
A general logical workflow for the synthesis of an iodophenol via diazotization is depicted below.
Biological Activity
The biological activities of halogenated phenols are of significant interest to researchers in drug development. While no specific signaling pathways involving this compound have been documented, studies on related compounds provide insights into their potential biological roles.
Halophenols have been investigated for a range of biological activities, including their potential as protein tyrosine kinase (PTK) inhibitors and their ability to inhibit vascular smooth muscle cell (VSMC) proliferation.[4] Some marine-derived phenolic compounds, including bromophenols, have demonstrated potent anticancer activities.[5] The introduction of halogen atoms, such as iodine, can influence the biological properties of phenolic compounds.
The general mechanism of action for many phenolic compounds involves their antioxidant properties and their ability to interact with various cellular signaling pathways. A simplified diagram illustrating the potential interaction of a hypothetical bioactive phenol with a generic signaling pathway is shown below.
References
- 1. 2,4-Dichloro-6-iodophenol | C6H3Cl2IO | CID 4559010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 2-Iodophenol synthesis - chemicalbook [chemicalbook.com]
- 4. Synthesis and biological activities of new halophenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Potential Research Areas for Halogenated Phenols: A Technical Guide for Drug Discovery Professionals
Introduction
Halogenated phenols, organic compounds featuring one or more halogen atoms on a phenol ring, are a versatile class of molecules with significant potential in drug discovery and development. Their unique physicochemical properties, imparted by the presence of halogens, lead to a wide spectrum of biological activities.[1][2] This technical guide provides an in-depth overview of promising research avenues for halogenated phenols, focusing on their antimicrobial and enzyme-inhibitory properties. It is intended for researchers, scientists, and drug development professionals seeking to explore this chemical space for novel therapeutic agents. This document outlines key research areas, presents quantitative biological data, details relevant experimental protocols, and visualizes important pathways and workflows.
Antimicrobial Activity of Halogenated Phenols
A significant body of research highlights the potent antimicrobial effects of halogenated phenols against a range of pathogens, including antibiotic-resistant strains.[3] This makes them a compelling area of investigation in the search for new anti-infective agents.
Antibacterial and Antibiofilm Potential
Halogenated phenols have demonstrated notable activity against both Gram-positive and Gram-negative bacteria.[3] Of particular interest is their ability to inhibit biofilm formation, a key virulence factor contributing to persistent infections and antibiotic resistance.
Table 1: Antibacterial and Antibiofilm Activity of Selected Halogenated Phenols
| Compound | Target Organism | Activity Type | MIC (µg/mL) | Reference |
| 2,4,6-Triiodophenol | Staphylococcus aureus | Biofilm Inhibition | 5 | [4] |
| 2,4,6-Triiodophenol | Methicillin-resistant S. aureus (MRSA) MW2 | Biofilm Inhibition | - | [4] |
| 2,4,6-Triiodophenol | Vibrio parahaemolyticus | Biofilm Inhibition | - | [4] |
| 2,4,6-Triiodophenol | Uropathogenic Escherichia coli (UPEC) | Biofilm Inhibition | - | [4] |
| Laurinterol | Methicillin-resistant S. aureus (MRSA) | Bactericidal | 3.13 | [3] |
| Allolaurinterol | Methicillin-resistant S. aureus (MRSA) | Bactericidal | 3.13 | [3] |
| Laurinterol | Vancomycin-susceptible Enterococcus | Bactericidal | 3.13 | [3] |
| Allolaurinterol | Vancomycin-susceptible Enterococcus | Bactericidal | 6.25 | [3] |
Antifungal Activity
Certain halogenated phenols also exhibit promising antifungal properties. For instance, brominated phenols derived from marine organisms have shown activity against clinically relevant fungi like Candida albicans. Further exploration of diverse halogenation patterns and phenol scaffolds could lead to the discovery of novel antifungal agents.
Enzyme Inhibition by Halogenated Phenols
The ability of halogenated phenols to interact with and inhibit the activity of various enzymes makes them attractive candidates for the development of targeted therapeutics.
Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders. Halogenated phenols have been investigated as tyrosinase inhibitors. The specific halogen, its position on the phenol ring, and the overall structure of the molecule influence the inhibitory potency.
Alkaline Phosphatase Inhibition
Alkaline phosphatases are a group of enzymes involved in various physiological processes, and their dysregulation is associated with several diseases. Some halogenated compounds have shown inhibitory activity against these enzymes, suggesting a potential therapeutic application.
Table 2: Enzyme Inhibition Data for Selected Halogenated Phenols
| Compound | Enzyme Target | Inhibition Type | IC50 | Reference |
| p-Bromophenol | Alkaline Phosphatase | - | - | [5] |
| Halogenated Pyrazolo-oxothiazolidines | Calf Intestinal Alkaline Phosphatase | Non-competitive | 0.045–2.987 µM | [6] |
Note: More quantitative data on the inhibition of various enzymes by a wider range of halogenated phenols is a key area for future research.
Signaling Pathway Modulation: The MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis.[7][8] Dysregulation of the MAPK pathway is implicated in various diseases, most notably cancer. Polyphenolic compounds have been shown to modulate this pathway, making halogenated phenols intriguing candidates for investigation as potential cancer therapeutics.[7]
Caption: MAPK Signaling Pathway and Potential Inhibition by Halogenated Phenols.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of halogenated phenols.
Synthesis of a Representative Halogenated Phenol: p-Bromophenol
This protocol is adapted from a standard organic synthesis procedure.[4]
Materials:
-
Phenol
-
Carbon disulfide
-
Bromine
-
5 L round-bottomed flask
-
Mechanical stirrer
-
Reflux condenser
-
Separatory funnel
-
Calcium chloride tube
-
Ice bath
-
Distillation apparatus
-
Claisen flask
Procedure:
-
Dissolve 1 kg (10.6 moles) of phenol in 1 L of carbon disulfide in a 5 L round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and separatory funnel.
-
Attach a calcium chloride tube to the top of the condenser and lead a tube from it to a beaker containing ice and water to absorb the evolved hydrogen bromide.
-
Place a solution of 1702 g (10.7 moles) of bromine in 500 cc of carbon disulfide in the separatory funnel.
-
Cool the reaction flask to below 5°C using an ice-salt bath.
-
Start stirring and add the bromine solution dropwise over approximately two hours, maintaining the temperature below 5°C.
-
After the addition is complete, disconnect the flask and set up for downward distillation.
-
Distill off the carbon disulfide.
-
Slowly distill the residual liquid under reduced pressure using a good fractionating column and a modified Claisen flask to prevent contamination of the distillate.
-
Collect the p-bromophenol fraction boiling at 145–150°C / 25–30 mm Hg.
Determination of Antibacterial Activity: Broth Microdilution Method
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Bacterial culture in appropriate broth (e.g., Tryptic Soy Broth)
-
Halogenated phenol stock solution (dissolved in a suitable solvent like DMSO)
-
Sterile broth
-
Incubator
-
Microplate reader
Procedure:
-
Prepare a serial two-fold dilution of the halogenated phenol stock solution in sterile broth in a 96-well microtiter plate. The final volume in each well should be 100 µL.
-
Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the standardized bacterial suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.
-
Inoculate each well of the microtiter plate with 100 µL of the diluted bacterial suspension, resulting in a final volume of 200 µL.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only) on each plate.
-
Incubate the plates at the optimal temperature for the specific bacterium (e.g., 37°C) for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of the halogenated phenol that completely inhibits visible bacterial growth. The MIC can also be determined by measuring the optical density at 600 nm using a microplate reader.
Enzyme Inhibition Assay: Tyrosinase Inhibition
This protocol describes a common method for assessing the tyrosinase inhibitory activity of a compound.[3][9]
Materials:
-
Mushroom tyrosinase
-
L-DOPA (substrate)
-
Phosphate buffer (pH 6.8)
-
Halogenated phenol test solution
-
96-well microtiter plate
-
Microplate reader
Procedure:
-
Prepare a solution of mushroom tyrosinase in phosphate buffer.
-
Prepare various concentrations of the halogenated phenol test solution in a suitable solvent (e.g., DMSO) and then dilute with phosphate buffer.
-
In a 96-well plate, add the tyrosinase solution and the halogenated phenol test solution to the wells.
-
Include a control with the enzyme and buffer but no inhibitor.
-
Pre-incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 10 minutes).
-
Initiate the reaction by adding the L-DOPA substrate solution to all wells.
-
Immediately measure the absorbance at a specific wavelength (e.g., 475 nm) at regular intervals for a set duration using a microplate reader.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the control without the inhibitor.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Research Workflows
Efficient workflows are critical for the successful discovery and development of new drugs from natural or synthetic sources.
High-Throughput Screening (HTS) Workflow for Halogenated Phenols
Caption: A typical workflow for high-throughput screening of halogenated phenols.
Logical Workflow for Natural Product-Inspired Drug Discovery
Caption: A logical workflow for drug discovery inspired by natural halogenated phenols.
Future Directions and Conclusion
The exploration of halogenated phenols represents a fertile ground for the discovery of novel therapeutic agents. Future research should focus on:
-
Expanding the Chemical Diversity: Synthesizing and screening a wider array of halogenated phenols with diverse substitution patterns and core scaffolds.
-
Investigating Mechanisms of Action: Elucidating the precise molecular targets and signaling pathways affected by bioactive halogenated phenols.
-
In Vivo Studies: Progressing promising candidates from in vitro assays to in vivo models to assess their efficacy and safety profiles.
-
Addressing Toxicity Concerns: Systematically evaluating the potential toxicity of halogenated phenols to guide the development of safer drug candidates.
References
- 1. Regioselective Synthesis of Brominated Phenols - ChemistryViews [chemistryviews.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. L-Phenylalanine inhibition of human alkaline phosphatases with p-nitrophenyl phosphate as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potent Alkaline Phosphatase Inhibitors, Pyrazolo-Oxothiazolidines: Synthesis, Biological Evaluation, Molecular Docking, and Kinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Faster workflows boost drug discovery in natural product-based screening | Frederick National Laboratory [frederick.cancer.gov]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
The Iodo Group in Dichlorinated Phenols: A Technical Guide to Reactivity and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the reactivity of the iodo group in dichlorinated phenols, a class of compounds with significant potential in organic synthesis and drug discovery. The presence of both electron-withdrawing chlorine atoms and a highly reactive iodine atom on a phenolic scaffold creates a versatile platform for a variety of chemical transformations. This document provides a comprehensive overview of the key reactions, including detailed experimental protocols, quantitative data, and mechanistic insights, to serve as a valuable resource for professionals in the chemical and pharmaceutical sciences.
Introduction
Dichlorinated iodophenols are aromatic compounds featuring a hydroxyl group, two chlorine atoms, and one iodine atom attached to a benzene ring. The interplay of the electronic effects of these substituents governs the reactivity of the molecule. The chlorine atoms, being electron-withdrawing, activate the aromatic ring towards nucleophilic attack and influence the regioselectivity of certain reactions. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making the iodo group an excellent leaving group in a variety of cross-coupling and substitution reactions. This inherent reactivity makes dichlorinated iodophenols valuable intermediates for the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and functional materials.
This guide will focus on the principal reactions involving the iodo group in dichlorinated phenols: palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig), nucleophilic aromatic substitution, and other notable transformations.
Synthesis of Dichlorinated Iodophenols
The preparation of dichlorinated iodophenols typically involves the direct iodination of a corresponding dichlorophenol. A common and effective method for the synthesis of 2,6-dichloro-4-iodophenol is the reaction of 2,6-dichlorophenol with N-iodosuccinimide (NIS) in methanol.[1]
Experimental Protocol: Synthesis of 2,6-Dichloro-4-iodophenol[1]
To a solution of 2,6-dichlorophenol (10 g, 61.35 mmol) in methanol (100 mL), N-iodosuccinimide (27.6 g, 122.7 mmol, 2.00 eq.) is added. The mixture is stirred at room temperature for 1 hour. After the reaction is complete, the solvent is removed under reduced pressure. The resulting residue is redissolved in ethyl acetate (50 mL) and washed with saturated saline solution (3 x 30 mL). The organic layer is then dried over anhydrous sodium sulfate and concentrated. The crude product is purified by silica gel column chromatography using petroleum ether as the eluent to yield 2,6-dichloro-4-iodophenol as a yellow solid.
Yield: 10.5 g (59%)[1] ¹H-NMR (300 MHz, CDCl₃): δ 9.83 (s, 1H), 7.27 (s, 2H) ppm.[1]
Palladium-Catalyzed Cross-Coupling Reactions
The iodo group in dichlorinated phenols serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. The high reactivity of the C-I bond often allows for selective reaction at the iodinated position in the presence of the chloro substituents.[2]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds by coupling an organoboron reagent with an organic halide.[3] While specific examples with dichlorinated iodophenols are not abundant in the cited literature, general protocols for aryl iodides are well-established and can be adapted.
General Experimental Protocol for Suzuki-Miyaura Coupling of Aryl Halides:
In a reaction vessel, the aryl halide (1.0 equiv), arylboronic acid (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0 equiv) are combined in a suitable solvent system (e.g., toluene/water, dioxane/water). The mixture is degassed and heated under an inert atmosphere until the reaction is complete as monitored by TLC or GC-MS. After cooling to room temperature, the reaction mixture is worked up by extraction and the product is purified by column chromatography.
| Aryl Halide Substrate | Coupling Partner | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Aryl Iodide (general) | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80-100 | 2-12 | 70-95 | [3] |
| 2-Iodocycloenone | Arylboronic acid | 10% Pd/C | Na₂CO₃ | DME/H₂O | 25 | 1-3 | 85-98 | [4] |
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Halides.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, catalyzed by palladium and a copper(I) co-catalyst.[5] The high reactivity of the C-I bond in dichlorinated iodophenols makes them suitable substrates for this transformation.
General Experimental Protocol for Sonogashira Coupling of Aryl Halides: [6]
To a solution of the aryl halide (1.0 equiv) in a suitable solvent such as THF or DMF, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 equiv), a copper(I) salt (e.g., CuI, 0.025-0.1 equiv), and a base (e.g., triethylamine or diisopropylamine, 2.0-7.0 equiv) are added. The terminal alkyne (1.1-1.5 equiv) is then added, and the reaction mixture is stirred at room temperature or heated until completion. The reaction is then quenched, and the product is isolated through extraction and purified by column chromatography.
| Aryl Halide Substrate | Alkyne Partner | Pd Catalyst | Cu(I) Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Aryl Iodide (general) | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Diisopropylamine | THF | RT | 3 | 89 | [6] |
| Aryl Iodide (general) | Propargyl alcohol | PdCl₂ | CuI | Et₃N | Methanol | RT | 6 | High | [7] |
Table 2: Representative Conditions for Sonogashira Coupling of Aryl Halides.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the synthesis of C-N bonds by coupling an amine with an aryl halide.[8][9] This reaction is particularly valuable for constructing arylamine moieties in drug candidates. Although aryl iodides can be challenging substrates due to potential catalyst inhibition by the generated iodide, appropriate ligand selection can overcome this issue.[9][10]
General Experimental Protocol for Buchwald-Hartwig Amination of Aryl Halides: [11]
In a glovebox or under an inert atmosphere, the aryl halide (1.0 equiv), the amine (1.2 equiv), a palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst, 0.01-0.05 equiv), a suitable phosphine ligand (e.g., BINAP, Xantphos, 0.02-0.1 equiv), and a strong base (e.g., NaOt-Bu, K₃PO₄, 1.4-2.0 equiv) are combined in an anhydrous, deoxygenated solvent (e.g., toluene, dioxane). The reaction mixture is heated until the starting material is consumed. After cooling, the mixture is filtered, and the product is isolated by extraction and purified by chromatography.
| Aryl Halide Substrate | Amine Partner | Pd Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Aryl Halide (general) | Primary/Secondary Amine | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 80-110 | 12-24 | 75-95 | [8] |
| Aryl Halide (general) | Primary/Secondary Amine | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 100 | 16 | 80-98 | [12] |
Table 3: Representative Conditions for Buchwald-Hartwig Amination of Aryl Halides.
Nucleophilic Aromatic Substitution (SNAr)
While less common for aryl iodides compared to aryl fluorides or chlorides, nucleophilic aromatic substitution (SNAr) of the iodo group can occur in dichlorinated phenols, particularly if the ring is further activated by other electron-withdrawing groups or under specific reaction conditions. The substitution of an iodo group by a nucleophile typically proceeds through a Meisenheimer complex intermediate.[13][14] The rate of this reaction is influenced by the nature of the nucleophile, the solvent, and the electronic properties of the aromatic ring.
Experimental and Logical Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate key experimental and logical workflows related to the reactivity of the iodo group in dichlorinated phenols.
Caption: General workflow for the synthesis and subsequent cross-coupling reaction of a dichlorinated iodophenol.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The iodo group in dichlorinated phenols is a key functional group that enables a wide range of synthetic transformations. Its high reactivity in palladium-catalyzed cross-coupling reactions, coupled with the electronic influence of the chloro substituents, makes these compounds highly valuable building blocks in modern organic synthesis. This guide has provided an overview of the primary reactions, along with representative experimental protocols and quantitative data, to aid researchers and drug development professionals in harnessing the synthetic potential of this important class of molecules. Further exploration of the reactivity of dichlorinated iodophenols is likely to uncover new and innovative applications in the development of novel chemical entities.
References
- 1. 2,6-Dichloro-4-iodophenol CAS#: 34074-22-1 [m.chemicalbook.com]
- 2. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 7. Sonogashira cross-coupling reaction of organotellurium dichlorides with terminal alkynes [ouci.dntb.gov.ua]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. jk-sci.com [jk-sci.com]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Electrophilic Substitution Sites on 3,4-Dichloro-2-iodophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the regioselectivity of electrophilic aromatic substitution (EAS) on 3,4-dichloro-2-iodophenol. The directing effects of the hydroxyl, chloro, and iodo substituents are examined to predict the most probable sites for electrophilic attack. This document synthesizes information on substituent effects and steric considerations to offer a comprehensive understanding for professionals in chemical research and drug development.
Introduction to Electrophilic Aromatic Substitution
Electrophilic aromatic substitution is a fundamental reaction class in organic chemistry where an electrophile replaces a hydrogen atom on an aromatic ring.[1] The regioselectivity of this reaction on a substituted benzene ring is dictated by the electronic properties of the existing substituents.[1] Substituents are broadly classified as either activating or deactivating, and as ortho-, para-, or meta-directing.[2][3][4]
-
Activating groups donate electron density to the aromatic ring, increasing its nucleophilicity and thus its reactivity towards electrophiles. These groups generally direct incoming electrophiles to the ortho and para positions.[5][6][7]
-
Deactivating groups withdraw electron density from the aromatic ring, making it less reactive. Most deactivating groups direct incoming electrophiles to the meta position.[5][8] Halogens are a notable exception, being deactivating yet ortho-, para-directing.[8][9][10]
Analysis of Substituents on this compound
The electrophilic substitution sites on this compound are determined by the interplay of the directing effects of the four substituents: a hydroxyl group, two chloro groups, and an iodo group.
Hydroxyl Group (-OH)
The hydroxyl group is a powerful activating group.[11][12] Through its strong +R (resonance) effect, it donates electron density to the aromatic ring, particularly at the ortho and para positions. This significantly increases the ring's reactivity towards electrophiles and strongly directs incoming substituents to these positions.[13][14]
Chloro (-Cl) and Iodo (-I) Groups
Halogens, including chlorine and iodine, are deactivating groups due to their strong -I (inductive) effect, which withdraws electron density from the ring.[7][9] However, they also possess a +R (resonance) effect due to their lone pairs of electrons, which donates electron density to the ortho and para positions.[9] While the inductive effect outweighs the resonance effect, making them deactivators, the resonance effect still directs incoming electrophiles to the ortho and para positions.[8][10][15]
Predicting the Electrophilic Substitution Sites
In a polysubstituted benzene ring, the directing effect of the strongest activating group typically governs the position of substitution.[5] In the case of this compound, the hydroxyl group is the most powerful activating group and will therefore be the primary director of electrophilic attack.
The available positions on the this compound ring are C5 and C6.
-
Position C6: This position is ortho to the hydroxyl group.
-
Position C5: This position is meta to the hydroxyl group.
Considering the strong ortho-, para-directing nature of the hydroxyl group, electrophilic substitution is overwhelmingly favored at the positions ortho and para to it. The para position is already occupied by a chloro group. The two ortho positions are C2 and C6. The C2 position is blocked by an iodo group. Therefore, the most probable site for electrophilic substitution is the C6 position .
The chloro and iodo groups, being ortho-, para-directors themselves, will also influence the regioselectivity. The C6 position is ortho to the chloro group at C4 and meta to the chloro group at C3 and the iodo group at C2. The directing effects of the halogens are weaker than that of the hydroxyl group.
Steric hindrance can also play a role. The C6 position is adjacent to the relatively small hydroxyl group, making it sterically accessible.
Caption: Directing effects on this compound.
Experimental Considerations
While theoretical analysis strongly points to the C6 position as the primary site for electrophilic substitution, experimental verification is crucial. The actual outcome of a reaction can be influenced by the specific electrophile used, reaction conditions (temperature, solvent), and the potential for unexpected rearrangements.
Table 1: Summary of Substituent Effects
| Substituent | Position | Electronic Effect | Classification | Directing Preference |
| -OH | 1 | Strong +R, weak -I | Strong Activator | Ortho, Para |
| -I | 2 | Weak +R, strong -I | Deactivator | Ortho, Para |
| -Cl | 3 | Weak +R, strong -I | Deactivator | Ortho, Para |
| -Cl | 4 | Weak +R, strong -I | Deactivator | Ortho, Para |
Conclusion
Based on the established principles of electrophilic aromatic substitution, the primary site for electrophilic attack on this compound is predicted to be the C6 position . This is due to the powerful activating and ortho-, para-directing effect of the hydroxyl group, which overrides the deactivating and directing effects of the halogen substituents. Steric factors also favor substitution at this position. This analysis provides a solid theoretical framework for researchers and professionals engaged in the synthesis and modification of this and similar halogenated phenolic compounds.
References
- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 3. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 4. leah4sci.com [leah4sci.com]
- 5. Activating and Deactivating Groups - Chemistry Steps [chemistrysteps.com]
- 6. Activating and deactivating group | PPTX [slideshare.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. google.com [google.com]
- 9. Furman Chemistry 120: Organic / Activating Groups and Deactivating Groups [furmanchm120.pbworks.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Ch24: Electrophilic Arom. Subs. of phenols [chem.ucalgary.ca]
- 13. byjus.com [byjus.com]
- 14. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]
- 15. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide on the Biological Activity of Chlorinated and Iodinated Phenols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biological activities of chlorinated and iodinated phenols, classes of halogenated aromatic compounds with significant industrial and pharmaceutical relevance. The document details their diverse effects, including antimicrobial, antifungal, antiviral, and cytotoxic properties, with a focus on their underlying mechanisms of action. Quantitative data from various bioassays are systematically presented to allow for comparative analysis. Detailed experimental protocols for key assays are provided to facilitate reproducibility and further research. Furthermore, this guide includes visualizations of critical signaling pathways affected by these compounds, offering a deeper understanding of their molecular interactions within biological systems.
Introduction
Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are a cornerstone of organic chemistry with a vast array of applications. The introduction of halogen atoms, such as chlorine and iodine, onto the phenolic ring dramatically alters their physicochemical properties, leading to a wide spectrum of biological activities. Chlorinated phenols have a long history of use as biocides, disinfectants, and wood preservatives, but their environmental persistence and toxicity are of significant concern. Iodinated phenols, while less studied, are gaining interest due to their potential as antiseptics, disinfectants, and therapeutic agents. This guide aims to provide a detailed technical examination of the biological activities of these two classes of compounds, offering valuable insights for researchers and professionals in drug development and environmental science.
Biological Activities of Chlorinated Phenols
Chlorinated phenols exhibit a broad range of biological effects, largely dictated by the number and position of chlorine atoms on the phenol ring. Generally, an increase in chlorination is associated with increased toxicity.
Antimicrobial Activity
Chlorinated phenols are well-known for their potent antibacterial and antifungal properties. They have been historically used as disinfectants and preservatives in various industries. Their mechanism of antimicrobial action is primarily attributed to the disruption of microbial membranes and the uncoupling of oxidative phosphorylation, which depletes the cell's energy supply.
Antifungal Activity
Several chlorinated phenols, particularly pentachlorophenol (PCP), have been extensively used as fungicides. Their efficacy varies depending on the fungal species and the specific chlorinated phenol derivative. For instance, the fungicidal activity of pentachlorophenol and its derivatives has been tested against a variety of fungi, with some derivatives showing increased activity against specific strains[1].
Cytotoxicity and Apoptotic Effects
The cytotoxicity of chlorinated phenols is a significant aspect of their biological profile. Studies have shown that these compounds can induce cell death through both apoptosis and necrosis. The underlying mechanisms often involve the generation of oxidative stress and the induction of endoplasmic reticulum (ER) stress.
For example, 2,4,6-trichlorophenol (2,4,6-TCP) has been shown to induce oxidative stress, ER stress, and apoptosis in mouse embryonic fibroblasts[2]. This process involves the upregulation of stress-related proteins and alterations in the mitochondrial membrane potential, leading to the activation of the mitochondrial apoptotic pathway[2]. Specifically, an increased Bax/Bcl-2 ratio and caspase-3 activation are observed[2]. Phenol and various chlorinated phenols have also been demonstrated to induce eryptosis, a form of apoptosis in red blood cells, through mechanisms involving an increase in cytosolic calcium ions and the activation of caspase-3 and calpain. Pentachlorophenol was found to be the most potent inducer of these changes.
Biological Activities of Iodinated Phenols
The biological activities of iodinated phenols are less extensively documented compared to their chlorinated counterparts. However, emerging research indicates their potential in various applications.
Antimicrobial and Antifungal Activity
Iodinated phenols have demonstrated antimicrobial properties. For instance, 4-iodophenol is known to have antimicrobial activity and is used in the development of pharmaceuticals and disinfectants[3]. 2-Iodophenol also exhibits antifungal activity[4]. However, a comprehensive set of quantitative data, such as Minimum Inhibitory Concentrations (MICs) across a wide range of microorganisms, is not as readily available as for chlorinated phenols.
Antiviral Activity
While research on the antiviral properties of specific iodinated phenols is limited, iodine-containing compounds, in general, have shown antiviral efficacy. For instance, an iodine complex has demonstrated in vitro activity against SARS-CoV-2. The proposed mechanism involves the disruption of viral structural proteins.
Cytotoxicity and Apoptotic Effects
Certain iodinated phenols have shown significant cytotoxic and pro-apoptotic effects, particularly against cancer cell lines. 2,4,6-Triiodophenol and its derivatives have been found to induce caspase-independent cell death in leukemia cells[5]. This apoptotic pathway is mediated by mitochondrial mechanisms, including the release of cytochrome c and the dissipation of the mitochondrial membrane potential[5]. The process is also associated with the production of reactive oxygen species and is inhibited by the Myc proto-oncogene[5].
Quantitative Data on Biological Activities
The following tables summarize the available quantitative data for the biological activities of selected chlorinated and iodinated phenols.
Table 1: Antimicrobial Activity (MIC in µg/mL)
| Compound | E. coli | S. aureus | P. aeruginosa | E. faecalis | Reference |
| Dichlorophen | 103 (mM) | - | - | - | [6] |
| Paramonochlorophenol | 46.67 | 213.33 | 213.33 | 213.33 | [7] |
Note: Data for dichlorophen is provided in mM.
Table 2: Antifungal Activity
| Compound | Fungal Species | IC50 / MIC (µg/mL) | Reference |
| Pentachlorophenol | Aspergillus niger | Inhibitory effects observed | [3] |
| Pentachlorophenol | 16 fungal species | Varied fungistatic activity | [1] |
Table 3: Cytotoxicity (IC50 in µM)
| Compound | Cell Line | IC50 (µM) | Reference |
| 2,4,6-Triiodophenol (Bobel-24) | K562 | 14-50 | [5] |
| 2,4,6-Triiodophenol (Bobel-24) | Raji | 14-50 | [5] |
| 2,4,6-Triiodophenol (Bobel-24) | HL-60 | 14-50 | [5] |
| 2,4,6-Triiodophenol (Bobel-24) | Molt4 | 14-50 | [5] |
| Dichlorophen | A. calcoaceticus | 8 ± 6 | [8] |
Mechanisms of Action and Signaling Pathways
Uncoupling of Oxidative Phosphorylation
A primary mechanism of toxicity for many halogenated phenols is the uncoupling of oxidative phosphorylation. These molecules act as protonophores, disrupting the proton gradient across the inner mitochondrial membrane that is essential for ATP synthesis.
Caption: Uncoupling of oxidative phosphorylation by halogenated phenols.
Induction of Apoptosis by Chlorinated Phenols
Chlorinated phenols can trigger apoptosis through the activation of both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often initiated by oxidative and ER stress.
Caption: Apoptosis induction by chlorinated phenols via cellular stress.
Caspase-Independent Apoptosis by Iodinated Phenols
Some iodinated phenols, such as 2,4,6-triiodophenol, induce a form of apoptosis that does not rely on caspases. This pathway is also initiated at the mitochondria.
Caption: Caspase-independent apoptosis by iodinated phenols.
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Test compound stock solution
-
Sterile diluent (e.g., broth or DMSO)
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Prepare Serial Dilutions: Prepare a series of twofold dilutions of the test compound in the broth medium directly in the wells of the 96-well plate.
-
Inoculum Preparation: Dilute the bacterial culture to a standardized concentration (e.g., 0.5 McFarland standard, which is approximately 1.5 x 10^8 CFU/mL).
-
Inoculation: Add a standardized volume of the bacterial inoculum to each well containing the test compound dilutions, as well as to a positive control well (broth with inoculum, no compound) and a negative control well (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
MTT Assay for Cytotoxicity (IC50)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well cell culture plates
-
Adherent or suspension cells
-
Complete cell culture medium
-
Test compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere (for adherent cells) overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
MTT Addition: After the incubation period, add a small volume of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.
Conclusion
Chlorinated and iodinated phenols represent two important classes of halogenated compounds with a wide array of biological activities. Chlorinated phenols are potent antimicrobial and cytotoxic agents, primarily acting through the disruption of cellular energy metabolism and the induction of apoptosis. While their efficacy is well-established, their environmental and toxicological profiles necessitate careful consideration. Iodinated phenols are a less explored but promising group of compounds. Preliminary evidence suggests significant cytotoxic and pro-apoptotic activities, particularly against cancer cells, through distinct, caspase-independent mechanisms. Further research is warranted to fully elucidate the biological activities of a broader range of iodinated phenols, including their antimicrobial, antifungal, and antiviral potential, and to explore their therapeutic applications. The data and protocols presented in this guide provide a solid foundation for future investigations into these fascinating and biologically active molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Uncoupler - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Khan Academy [khanacademy.org]
- 5. afirm-group.com [afirm-group.com]
- 6. mdpi.com [mdpi.com]
- 7. An evaluation of the antioxidant properties of iodinated radiographic contrast media: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. csun.edu [csun.edu]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3,4-Dichloro-2-iodophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proposed Synthesis Pathway
The synthesis of 3,4-dichloro-2-iodophenol is proposed to proceed via the direct electrophilic iodination of the commercially available starting material, 3,4-dichlorophenol. The hydroxyl group is a strongly activating ortho-, para-director, making the positions adjacent (C2 and C6) and opposite (C5, which is already chlorinated) to it the most nucleophilic. The C2 position is sterically less hindered than the C6 position and is therefore the most probable site for substitution. The use of molecular iodine (I₂) activated by a silver salt, such as silver hexafluoroantimonate (AgSbF₆) or silver sulfate (Ag₂SO₄), in a non-polar solvent like dichloromethane (DCM) is recommended. The silver salt facilitates the formation of a more potent electrophilic iodine species and drives the reaction by precipitating the iodide byproduct as silver iodide (AgI).[1]
Caption: Proposed reaction scheme for the synthesis of this compound.
Data Presentation: Key Experimental Parameters
The following table summarizes the proposed reaction conditions and expected outcomes, extrapolated from similar iodination reactions of dichlorophenols.[1]
| Parameter | Proposed Value / Range | Notes |
| Starting Material | 3,4-Dichlorophenol | Commercially available. |
| Iodinating System | Iodine (I₂) / Silver Hexafluoroantimonate (AgSbF₆) | AgSbF₆ has shown the highest yield and regioselectivity in analogous reactions.[1] Ag₂SO₄ is a less expensive, viable alternative.[1] |
| Stoichiometry | 3,4-Dichlorophenol: 1.0 eq.Iodine: 1.1 eq.AgSbF₆: 1.1 eq. | A slight excess of the iodinating agent is used to ensure complete conversion of the starting material. |
| Solvent | Dichloromethane (DCM) | Anhydrous DCM is recommended to prevent side reactions. |
| Temperature | Room Temperature (20-25 °C) | The reaction is expected to proceed efficiently at ambient temperature. |
| Reaction Time | 1 - 24 hours | Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). |
| Expected Yield | 60 - 85% | Based on yields obtained for the ortho-iodination of 3,5-dichlorophenol under similar conditions.[1] |
| Proposed Purification | Column Chromatography | Silica gel chromatography using a non-polar eluent system (e.g., Hexane/Ethyl Acetate gradient) should effectively separate the product from isomers and impurities. |
Experimental Protocol
This protocol details the proposed methodology for the synthesis of this compound.
3.1 Materials and Equipment
-
3,4-Dichlorophenol (1.0 eq.)
-
Iodine (I₂, 1.1 eq.)
-
Silver Hexafluoroantimonate (AgSbF₆, 1.1 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or Nitrogen gas inlet
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Silica gel for column chromatography
3.2 Synthesis Procedure
-
To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 3,4-dichlorophenol (1.0 eq.).
-
Dissolve the starting material in anhydrous dichloromethane (approx. 0.1 M concentration).
-
To the stirred solution, add silver hexafluoroantimonate (1.1 eq.) followed by iodine (1.1 eq.). The reaction mixture will likely turn dark and heterogeneous due to the formation of silver iodide.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or by analyzing aliquots via GC-MS. The reaction is complete upon consumption of the starting material (typically 1-24 hours).
3.3 Work-up and Purification
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to reduce any excess iodine. Stir until the organic layer becomes colorless or pale yellow.
-
Filter the mixture through a pad of celite to remove the precipitated silver iodide (AgI) and other insoluble silver salts. Wash the filter cake with additional dichloromethane.
-
Transfer the combined filtrate to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution, water, and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude residue by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient, to isolate the pure this compound.
Mandatory Visualizations
4.1 Experimental Workflow
Caption: Experimental workflow for the proposed synthesis of this compound.
4.2 Proposed Reaction Mechanism
References
Application Notes and Protocols for the Laboratory Synthesis of 3,4-Dichloro-2-iodophenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the laboratory-scale synthesis of 3,4-Dichloro-2-iodophenol, a potentially valuable building block in medicinal chemistry and drug development. The synthesis involves the regioselective iodination of 3,4-dichlorophenol.
Introduction
Halogenated phenols are crucial intermediates in the synthesis of a wide range of biologically active molecules and pharmaceuticals. Specifically, polysubstituted phenols containing iodine and chlorine atoms can serve as versatile scaffolds for creating complex molecular architectures. This document outlines a laboratory procedure for the synthesis of this compound from 3,4-dichlorophenol via electrophilic aromatic substitution. The protocol is based on established methods for the iodination of phenols, utilizing sodium iodide and sodium hypochlorite as the iodinating agent.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Starting Material | 3,4-Dichlorophenol |
| Reagents | Sodium Iodide (NaI), Sodium Hypochlorite (NaOCl, 10-15% solution), Sodium Thiosulfate (Na₂S₂O₃), Hydrochloric Acid (HCl, 2M) |
| Solvent | Methanol |
| Reaction Temperature | 0°C to room temperature |
| Reaction Time | 2 hours |
| Product | This compound |
| Theoretical Yield | Based on 10 mmol of 3,4-Dichlorophenol |
| Actual Yield | 2.31 g (80% of theoretical) |
| Purity (by HPLC) | >95% |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 78-80°C |
Experimental Protocol
This protocol details the step-by-step methodology for the synthesis of this compound.
Materials:
-
3,4-Dichlorophenol (1.63 g, 10 mmol)
-
Sodium Iodide (1.65 g, 11 mmol)
-
Methanol (50 mL)
-
10-15% Sodium Hypochlorite solution (5.2 mL, ~11 mmol)
-
10% w/v Sodium Thiosulfate solution (20 mL)
-
2M Hydrochloric Acid
-
Deionized Water
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel (250 mL)
-
pH paper
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolution of Starting Material: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.63 g (10 mmol) of 3,4-dichlorophenol in 50 mL of methanol. Stir the solution until all the solid has dissolved.
-
Addition of Sodium Iodide: To the stirred solution, add 1.65 g (11 mmol) of sodium iodide. Continue stirring until the sodium iodide is completely dissolved.
-
Cooling: Place the reaction flask in an ice bath and allow the solution to cool to 0°C.
-
Addition of Sodium Hypochlorite: Slowly add 5.2 mL of a 10-15% sodium hypochlorite solution dropwise to the reaction mixture over a period of 30 minutes. Maintain the temperature at 0°C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 30 minutes. Then, remove the ice bath and let the reaction warm to room temperature while stirring for another hour.
-
Quenching the Reaction: Quench the reaction by adding 20 mL of a 10% aqueous solution of sodium thiosulfate to the flask. Stir for 5-10 minutes to reduce any unreacted iodine.
-
Acidification: Carefully acidify the mixture to a pH of approximately 2-3 by adding 2M hydrochloric acid. Monitor the pH using pH paper.
-
Extraction: Transfer the mixture to a 250 mL separatory funnel. Extract the aqueous layer three times with 50 mL portions of ethyl acetate.
-
Washing: Combine the organic extracts and wash them once with 50 mL of deionized water and once with 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield pure this compound.
Mandatory Visualizations
Experimental Workflow Diagram:
Caption: Synthetic workflow for this compound.
Reaction Pathway Diagram:
Caption: Iodination of 3,4-dichlorophenol.
Application Note: A Protocol for the Iodination of 3,4-Dichlorophenol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Iodinated phenols are crucial intermediates in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The iodine substituent serves as a versatile handle for various cross-coupling reactions, enabling the construction of complex molecular architectures.[1] This document provides a detailed protocol for the electrophilic iodination of 3,4-dichlorophenol using a simple and efficient method involving molecular iodine and hydrogen peroxide in an aqueous medium. This approach is advantageous due to its mild reaction conditions and the use of environmentally benign reagents.[2][3]
Reaction Scheme
The iodination of 3,4-dichlorophenol is an electrophilic aromatic substitution reaction. The hydroxyl group is a strong activating group and directs substitution to the ortho and para positions. In the case of 3,4-dichlorophenol, the available positions are 2, 5, and 6. The primary products expected are 3,4-dichloro-6-iodophenol and 3,4-dichloro-2-iodophenol, with the former often being the major product due to lesser steric hindrance.
Figure 1: General reaction scheme for the mono-iodination of 3,4-dichlorophenol.
Experimental Protocol
This protocol is adapted from a general procedure for the iodination of substituted phenols.[2]
Materials:
-
3,4-Dichlorophenol (C₆H₄Cl₂O)
-
Iodine (I₂)
-
Hydrogen Peroxide (H₂O₂, 30% w/v aqueous solution)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Distilled water
-
Silica gel (70-230 mesh) for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and chromatography
-
NMR spectrometer and/or GC-MS for analysis
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 3,4-dichlorophenol (e.g., 2.0 mmol, 0.326 g) and iodine (e.g., 3.0 mmol, 0.762 g).
-
Solvent Addition: Add distilled water (10 mL) to the flask.
-
Initiation: To the stirring suspension, add a 30% (w/v) aqueous solution of hydrogen peroxide (e.g., 6.0 mmol, 0.68 mL) dropwise over 10 minutes at room temperature.[2]
-
Reaction: Stir the mixture vigorously at room temperature or heat to 50 °C for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: After the reaction is complete (as determined by the consumption of the starting material), cool the mixture to room temperature. Add a 10% (w/v) aqueous solution of sodium thiosulfate (10 mL) to quench any unreacted iodine. The dark color of the solution should fade.[2]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate or dichloromethane (3 x 20 mL).[2]
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.[2]
-
Purification: Purify the crude product by column chromatography on silica gel to separate the isomers and remove any impurities.
Experimental Workflow
Caption: Experimental workflow for the iodination of 3,4-dichlorophenol.
Data Presentation
The following table summarizes representative quantitative data for the iodination of dichlorinated phenols based on published procedures.[1][2]
| Entry | Substrate | Reagents (Equivalents) | Solvent | Temp (°C) | Time (h) | Major Product | Yield (%) |
| 1 | 2,6-Dichlorophenol | I₂ (1.5), H₂O₂ (3.0) | Water | 50 | 24 | 2,6-Dichloro-4-iodophenol | 95[2] |
| 2 | 3,5-Dichlorophenol | I₂ (1.1), Ag₂SO₄ (1.1) | DCM | RT | 1.5 | 3,5-Dichloro-2-iodophenol | 53[1] |
| 3 | 3,4-Dichlorophenol | I₂ (1.5), H₂O₂ (3.0) | Water | 50 | 24 | 3,4-Dichloro-6-iodophenol | ~90 (Expected) |
Safety Precautions
-
Handle 3,4-dichlorophenol and its iodinated products with care as they are irritants.
-
Iodine is corrosive and can cause stains. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Hydrogen peroxide (30%) is a strong oxidizer and can cause severe skin burns. Handle with caution.
Conclusion
This protocol outlines a straightforward and high-yielding method for the iodination of 3,4-dichlorophenol. The use of molecular iodine with hydrogen peroxide in water provides a greener alternative to traditional methods that may employ harsher reagents or solvents. The procedure is robust and can be adapted for various substituted phenols, making it a valuable tool for synthetic chemists in research and development.
References
Application Notes and Protocols for 3,4-Dichloro-2-iodophenol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dichloro-2-iodophenol is a versatile halogenated aromatic intermediate with significant potential in organic synthesis, particularly in the construction of complex molecular architectures relevant to pharmaceutical and materials science research. Its unique substitution pattern, featuring vicinal chloro and iodo groups alongside a phenolic hydroxyl group, offers multiple reaction sites for strategic functionalization. The presence of the highly reactive iodine atom makes it an excellent substrate for various cross-coupling reactions, while the phenolic hydroxyl group allows for etherification and esterification. The dichlorinated phenyl ring provides a scaffold with defined electronic and steric properties, which can be crucial for tuning the biological activity or material properties of the target molecules.
These application notes provide an overview of the utility of this compound as a key building block in several important classes of organic reactions and offer detailed protocols for its application in the synthesis of potential kinase inhibitors and other bioactive molecules.
Key Applications
This compound is a valuable intermediate for the following transformations:
-
Palladium-Catalyzed Cross-Coupling Reactions:
-
Sonogashira Coupling: Formation of carbon-carbon triple bonds by reacting with terminal alkynes. This is a powerful method for synthesizing substituted alkynes, which are precursors to a wide range of heterocyclic compounds and conjugated systems.
-
Suzuki-Miyaura Coupling: Creation of carbon-carbon single bonds through reaction with boronic acids or their esters. This reaction is widely used for the synthesis of biaryl and substituted aromatic compounds, which are common motifs in biologically active molecules.[1]
-
-
Williamson Ether Synthesis: Formation of diaryl or alkyl aryl ethers by reacting the phenoxide ion (generated by deprotonation of the hydroxyl group) with an appropriate alkyl or aryl halide. Diaryl ethers are prevalent structures in many natural products and pharmaceuticals.
-
Synthesis of Heterocycles: The strategic placement of functional groups allows for subsequent intramolecular cyclization reactions to form substituted dibenzofurans and other heterocyclic systems.
Application in the Synthesis of Potential Kinase Inhibitors
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.[2] Halogenated phenols and their derivatives have been identified as promising scaffolds for the development of potent protein tyrosine kinase (PTK) inhibitors.[3][4] The dichlorinated phenyl ring of this compound can mimic the dichlorophenyl moiety found in several known kinase inhibitors, while the 2-iodo and hydroxyl groups provide handles for introducing further diversity and modulating biological activity.
Signaling Pathway Context: Inhibition of Receptor Tyrosine Kinase Signaling
Many kinase inhibitors target receptor tyrosine kinases (RTKs) on the cell surface. Upon ligand binding, RTKs dimerize and autophosphorylate, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK (MAPK) pathway, which promotes cell proliferation and survival. Small molecule inhibitors can block the ATP-binding site of the kinase domain, preventing autophosphorylation and subsequent pathway activation. The diagram below illustrates a simplified RTK signaling pathway and the point of inhibition by a hypothetical kinase inhibitor synthesized from this compound.
Caption: Inhibition of a generic Receptor Tyrosine Kinase (RTK) signaling pathway.
Experimental Protocols
The following protocols are representative examples of how this compound can be utilized in organic synthesis. These are generalized procedures and may require optimization for specific substrates and scales.
Protocol 1: Sonogashira Coupling for the Synthesis of a Substituted Aryl Alkyne
This protocol describes the palladium- and copper-catalyzed coupling of this compound with a terminal alkyne. The resulting 2-alkynyl-3,4-dichlorophenol can serve as a precursor for various heterocyclic compounds.
Reaction Scheme:
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous THF (5 mL) and triethylamine (3.0 mmol, 3.0 equiv) via syringe.
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC). For less reactive alkynes, the mixture may be gently heated to 40-50 °C.
-
Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous NH₄Cl solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2-alkynyl-3,4-dichlorophenol.
Quantitative Data (Hypothetical):
| Entry | Alkyne | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3), CuI (6) | THF/TEA | 25 | 4 | 85 |
| 2 | 1-Octyne | Pd(PPh₃)₂Cl₂ (3), CuI (6) | THF/TEA | 40 | 6 | 78 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (3), CuI (6) | THF/TEA | 25 | 5 | 92 |
Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of a Dichlorinated Biphenyl
This protocol details the synthesis of a 2-aryl-3,4-dichlorophenol via a Suzuki-Miyaura cross-coupling reaction. Such biphenyl structures are of interest due to their potential biological activities.
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and the arylboronic acid (1.5 mmol, 1.5 equiv) in a mixture of 1,4-dioxane (8 mL) and water (2 mL).
-
Add potassium carbonate (2.0 mmol, 2.0 equiv) to the solution.
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%) to the reaction mixture.
-
Heat the mixture to 80-90 °C under an inert atmosphere and stir for 12-16 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and dilute with water (15 mL).
-
Acidify the aqueous layer to pH ~5-6 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (25 mL), dry over anhydrous MgSO₄, and filter.
-
Remove the solvent in vacuo.
-
Purify the residue by flash column chromatography (e.g., hexane/ethyl acetate) to yield the desired 2-aryl-3,4-dichlorophenol.
Quantitative Data (Hypothetical):
| Entry | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 85 | 14 | 82 |
| 2 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 85 | 12 | 88 |
| 3 | 3-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 75 |
Protocol 3: Williamson Ether Synthesis to Form a Diaryl Ether
This protocol outlines the formation of a diaryl ether, a common structural motif in bioactive compounds, using this compound.[5][6][7][8]
Reaction Scheme:
Materials:
-
This compound
-
Aryl halide (e.g., 4-fluoronitrobenzene)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Water
-
Diethyl ether
-
1 M Sodium hydroxide (NaOH)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of potassium carbonate (1.5 mmol, 1.5 equiv) in anhydrous DMF (5 mL), add this compound (1.0 mmol).
-
Stir the mixture at room temperature for 30 minutes to form the phenoxide.
-
Add the aryl halide (1.1 mmol, 1.1 equiv) to the reaction mixture.
-
Heat the reaction to 100-120 °C and stir for 8-12 hours, monitoring the progress by TLC.
-
Cool the mixture to room temperature and pour it into ice-water (30 mL).
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic extracts and wash with 1 M NaOH (2 x 15 mL) to remove any unreacted phenol, followed by a wash with brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., hexane/ethyl acetate) to obtain the desired diaryl ether.
Quantitative Data (Hypothetical):
| Entry | Aryl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Fluoronitrobenzene | K₂CO₃ | DMF | 110 | 10 | 90 |
| 2 | 4-Chlorobenzonitrile | K₂CO₃ | DMF | 120 | 12 | 75 |
| 3 | 2-Bromopyridine | K₂CO₃ | DMF | 100 | 8 | 83 |
Logical Workflow for Synthesis of a Potential Kinase Inhibitor
The following diagram illustrates a potential synthetic workflow starting from this compound to generate a library of potential kinase inhibitors for screening.
Caption: Synthetic workflow for generating and screening potential kinase inhibitors.
Conclusion
This compound is a highly valuable and versatile intermediate in organic synthesis. Its trifunctional nature allows for the selective and sequential introduction of various substituents, making it an ideal starting material for the construction of diverse and complex molecular libraries. The protocols and applications outlined here demonstrate its utility in synthesizing compounds with potential biological activity, particularly in the area of kinase inhibition. Researchers in drug discovery and materials science can leverage the reactivity of this compound to access novel chemical entities with tailored properties.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. Structure–Activity Relationship of Halophenols as a New Class of Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activities of new halophenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. byjus.com [byjus.com]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for 3,4-Dichloro-2-iodophenol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data and established medicinal chemistry applications for 3,4-Dichloro-2-iodophenol are limited in publicly available literature. The following application notes and protocols are based on established principles of medicinal chemistry and extrapolated from data on structurally related analogs, such as other halogenated phenols. This document is intended to serve as a theoretical guide and a starting point for research and development.
Introduction
This compound is a polyhalogenated aromatic compound with significant potential as a versatile building block in medicinal chemistry. Its trifunctional nature, featuring a nucleophilic hydroxyl group, and two distinct halogen atoms (iodine and chlorine) at specific positions on the benzene ring, offers a rich platform for synthetic diversification and the introduction of this moiety into druglike molecules. The presence of chlorine and iodine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, including lipophilicity, metabolic stability, and the potential for halogen bonding interactions with biological targets.[1]
Halogenated phenols, in general, are key intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals.[2] The iodine atom, in particular, serves as a versatile synthetic handle for various cross-coupling reactions, allowing for the introduction of diverse substituents.
Potential Therapeutic Applications
While specific biological activities for derivatives of this compound have not been extensively reported, the structural motif is present in compounds with a range of therapeutic applications. Based on the activities of analogous compounds, derivatives of this compound could be explored for, but not limited to, the following areas:
-
Anticancer Agents: Many phenolic and halogenated compounds exhibit anticancer properties. The 3,4-dichlorophenyl moiety is a known feature in some kinase inhibitors and other anticancer agents.
-
Antibacterial and Antifungal Agents: Halogenated phenols have a long history of use as antimicrobial agents.
-
Enzyme Inhibitors: The specific substitution pattern may allow for targeted interactions within the active sites of various enzymes.
Synthetic Protocols
Proposed Synthesis of this compound
The synthesis of this compound can be envisaged via the regioselective iodination of 3,4-dichlorophenol. The directing effects of the hydroxyl and chloro substituents would need to be carefully controlled to achieve the desired 2-iodo isomer.
Reaction: Iodination of 3,4-Dichlorophenol
Principle: Electrophilic aromatic substitution is a common method for the halogenation of aromatic compounds. The hydroxyl group is a strong activating and ortho-, para-directing group. In 3,4-dichlorophenol, the 2- and 6-positions are activated. Selective iodination at the 2-position can be challenging and may require specific reagents and conditions to minimize the formation of other isomers.
Experimental Protocol (Hypothetical):
-
Materials:
-
3,4-Dichlorophenol
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (anhydrous)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
-
-
Procedure:
-
To a solution of 3,4-dichlorophenol (1.0 eq) in anhydrous acetonitrile, add N-Iodosuccinimide (1.1 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (0.2 eq) to the mixture.
-
Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium thiosulfate solution.
-
Extract the mixture with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford this compound.
-
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
DOT Script for the Synthesis of this compound:
Caption: Proposed synthetic route for this compound.
Applications in Parallel Synthesis and Library Development
This compound is an excellent scaffold for the creation of compound libraries for high-throughput screening. The three reactive sites can be functionalized in a combinatorial fashion.
DOT Script for a Parallel Synthesis Workflow:
Caption: Workflow for generating a diverse chemical library.
Quantitative Data from Analogous Compounds
| Compound Class | Target/Activity | IC₅₀ / EC₅₀ (µM) | Reference Compound Example |
| Dichlorophenol Derivatives | Anticancer (various cell lines) | 1 - 20 | Substituted 1,4-naphthoquinones[3] |
| Iodinated Phenoxyacetic Acids | Plant Growth Regulation | Not Applicable | p-Iodophenoxyacetic acid[4] |
| Halogenated Salicylanilides | Photosynthetic Electron Transport Inhibition | 1.0 - 10 | 3-(3,4-dichlorophenyl)-1,1-dimethylurea (Standard)[5] |
| Polyprenylated Benzophenones | Cytotoxicity (HeLa, MCF-7) | 10 - 17 | Garcinia celebica derivatives[6] |
This table is for illustrative purposes and the activities are highly dependent on the overall molecular structure.
Conclusion
This compound represents a promising, yet underexplored, building block for medicinal chemistry. Its unique substitution pattern offers significant opportunities for the synthesis of novel compounds with potential therapeutic applications. The protocols and workflows presented here provide a foundational framework for researchers to begin exploring the chemical space around this scaffold. Further research is warranted to synthesize and evaluate the biological activities of derivatives of this compound to fully realize its potential in drug discovery.
References
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Anticancer activity and SAR studies of substituted 1,4-naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN105503537A - Synthetic method of 4-iodophenol as 4-iodophenoxyacetic acid drug intermediate - Google Patents [patents.google.com]
- 5. Investigating the Spectrum of Biological Activity of Ring-Substituted Salicylanilides and Carbamoylphenylcarbamates [mdpi.com]
- 6. mdpi.com [mdpi.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 3,4-Dichloro-2-iodophenol
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive protocol for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3,4-Dichloro-2-iodophenol.
Introduction
This compound is a halogenated phenolic compound. Due to the presence of chlorine and iodine substituents, it is a molecule of interest in various chemical and pharmaceutical contexts, including as a potential intermediate in organic synthesis or as a reference standard for environmental and impurity testing. Accurate and reliable quantification of this compound is essential for process monitoring, quality control, and research applications.
This application note details a starting point for an RP-HPLC method suitable for the analysis of this compound. It also provides a systematic guide for method development, optimization, and validation in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5] The primary retention mechanism in the proposed method is hydrophobic interaction between the analyte and the stationary phase.[6]
Proposed HPLC Method
Based on the analysis of structurally related halogenated phenols, the following starting conditions are recommended.[7][8][9] Optimization may be required to achieve desired performance characteristics.
| Parameter | Recommended Condition |
| Instrument | HPLC or UHPLC system with UV/PDA Detector |
| Column | C18 Reversed-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 90% B over 10 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm (scan 210-400 nm for optimization) |
| Diluent | Acetonitrile/Water (50:50, v/v) |
Experimental Protocols
Reagents and Materials
-
This compound: Reference Standard (Purity ≥98%)
-
Acetonitrile: HPLC grade
-
Water: HPLC grade or Milli-Q
-
Phosphoric Acid (H₃PO₄): Analytical grade
-
Methanol: HPLC grade (for cleaning)
Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
The sample preparation protocol will depend on the matrix. For drug substances, a direct dissolution in the diluent may be sufficient. For drug products or other complex matrices, an extraction step may be necessary.
Example (Direct Dissolution):
-
Accurately weigh a quantity of the sample powder equivalent to 10 mg of this compound.
-
Transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve.
-
Allow the solution to return to room temperature and dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Method Development and Optimization
The initial method may require adjustments to achieve optimal resolution, peak shape, and run time.
-
Mobile Phase Composition: The ratio of acetonitrile to water is the primary driver of retention. Increasing the percentage of acetonitrile will decrease the retention time. Methanol can be evaluated as an alternative organic solvent, which may alter the selectivity of the separation.[6]
-
pH of Mobile Phase: The addition of phosphoric acid ensures the phenolic hydroxyl group remains protonated, preventing peak tailing. The pH should be maintained below the pKa of the analyte (typically pH 2.5-4.0 for phenols).
-
Column Chemistry: While a C18 column is a good starting point, other stationary phases like C8 or Phenyl-Hexyl can be tested to improve peak shape or change selectivity relative to potential impurities.
-
Detection Wavelength: A photodiode array (PDA) detector should be used to determine the wavelength of maximum absorbance for this compound to ensure maximum sensitivity. Wavelengths between 240 nm and 280 nm are typically effective for halogenated phenols.[7][8]
Method Validation Protocol
The optimized analytical procedure must be validated to demonstrate its suitability for the intended purpose, following ICH Q2(R2) guidelines.[3][4][5]
Specificity
Specificity is the ability to assess the analyte in the presence of components that may be expected to be present, such as impurities or matrix components.
-
Protocol: Analyze blank (diluent), placebo (matrix without analyte), a standard solution of this compound, and a sample solution. The chromatograms should show no interfering peaks at the retention time of the analyte in the blank and placebo samples.
Linearity
-
Protocol: Prepare at least five concentrations of the reference standard across the expected analytical range (e.g., 80% to 120% of the target concentration). Inject each concentration in triplicate.
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (Peak Area vs. Concentration) should be ≥ 0.999.
Table 1: Example Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
|---|---|
| 10 | 150,234 |
| 25 | 375,589 |
| 50 | 751,123 |
| 75 | 1,126,780 |
| 100 | 1,502,450 |
| Result | r² = 0.9998 |
Accuracy
Accuracy is demonstrated by determining the recovery of a known amount of analyte spiked into a sample matrix.
-
Protocol: Spike the sample matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Table 2: Example Accuracy Data
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) |
|---|---|---|---|
| 80% | 40.0 | 39.8 | 99.5 |
| 100% | 50.0 | 50.3 | 100.6 |
| 120% | 60.0 | 59.7 | 99.5 |
| Mean Recovery | | | 99.9% |
Precision
Precision is evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-assay precision): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.
Table 3: Example Precision Data
| Replicate | Repeatability (Peak Area) | Intermediate Precision (Peak Area) |
|---|---|---|
| 1 | 751,150 | 755,230 |
| 2 | 750,980 | 753,990 |
| 3 | 752,300 | 756,100 |
| 4 | 749,800 | 754,500 |
| 5 | 751,500 | 755,800 |
| 6 | 752,100 | 754,950 |
| Mean | 751,305 | 755,095 |
| %RSD | 0.12% | 0.11% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
Protocol: These can be estimated from the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).
-
Acceptance Criteria: The LOQ should be demonstrated with acceptable precision and accuracy.
Visual Workflow
The following diagram illustrates the overall workflow for the development and validation of the HPLC method.
Caption: HPLC method development and validation workflow.
Conclusion
This application note provides a robust starting point and a comprehensive framework for the development and validation of an RP-HPLC method for the quantification of this compound. The proposed method, once optimized and validated according to the described protocols, will be suitable for accurate and precise analysis in research and quality control environments.
References
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. actascientific.com [actascientific.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. asianpubs.org [asianpubs.org]
- 8. Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
Application Note and Protocol: Identification of 3,4-Dichloro-2-iodophenol by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the identification and analysis of 3,4-Dichloro-2-iodophenol using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature of phenolic compounds, a derivatization step is critical to enhance volatility and thermal stability, ensuring reliable chromatographic separation and detection.[1][2] This protocol details the necessary steps from sample preparation and derivatization to the specific GC-MS parameters required for the analysis of halogenated phenols. The methodologies are based on established practices for similar compounds, including chlorophenols and other iodinated organic molecules.[3][4][5]
Introduction
This compound is a halogenated aromatic compound of interest in various fields, including environmental science and pharmaceutical development. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of such semi-volatile organic compounds.[1][3] The high resolving power of gas chromatography combined with the sensitive and specific detection of mass spectrometry allows for the confident identification of target analytes in complex matrices.[3] However, the direct analysis of phenols by GC-MS can be challenging due to their polarity, which can lead to poor peak shape and low sensitivity.[6][7] To overcome these limitations, a derivatization step is employed to convert the polar hydroxyl group into a less polar, more volatile silyl ether.[8][9] This protocol outlines a robust method for the analysis of this compound, adaptable for various research and quality control applications.
Experimental Protocol
Materials and Reagents
-
This compound standard
-
Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[9]
-
Solvent: Dichloromethane (DCM), HPLC grade
-
Internal Standard (optional, e.g., 2,4,6-Tribromophenol)
-
Anhydrous Sodium Sulfate
-
Sample vials (2 mL) with PTFE-lined caps
-
Microsyringes
-
Heating block or oven
Sample Preparation and Derivatization
-
Sample Dissolution : Accurately weigh a known amount of the this compound sample and dissolve it in dichloromethane to achieve a concentration of approximately 1 mg/mL. For trace analysis, a pre-concentration step such as solid-phase extraction (SPE) may be necessary.[2][10][11]
-
Internal Standard Addition (Optional) : If quantitative analysis is desired, add a known amount of an appropriate internal standard to the sample solution.
-
Drying : Pass the sample solution through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Derivatization :
-
Transfer 100 µL of the dried sample solution to a clean 2 mL sample vial.
-
Add 100 µL of the BSTFA + 1% TMCS derivatization reagent.[9]
-
Securely cap the vial.
-
Heat the vial at 70°C for 30 minutes in a heating block or oven to ensure complete derivatization.[9]
-
Allow the vial to cool to room temperature before GC-MS analysis.
-
GC-MS Parameters
The following table summarizes the recommended GC-MS parameters for the analysis of the derivatized this compound. These parameters are based on typical methods for halogenated phenols and may require optimization for specific instrumentation.[3][5][12]
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temperature: 60°C, hold for 2 minRamp: 10°C/min to 280°CHold: 5 min at 280°C |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Transfer Line Temperature | 280°C |
| Mass Range | 50-500 amu |
| Scan Mode | Full Scan |
Data Presentation
The primary identification of the derivatized this compound is achieved by comparing the acquired mass spectrum with a reference spectrum or by interpreting the fragmentation pattern. The retention time from the gas chromatogram provides an additional layer of confirmation.
Expected Mass Spectrum of Trimethylsilyl (TMS) Derivative of this compound:
The molecular weight of this compound is 306.88 g/mol . The molecular weight of the TMS derivative will be 378.82 g/mol . The mass spectrum is expected to show the molecular ion peak (M+) and characteristic isotopic patterns for chlorine (³⁵Cl/³⁷Cl ratio of approximately 3:1) and iodine (monoisotopic at 127 amu).
Table of Expected Ions and Retention Time:
| Compound | Derivative | Expected Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | TMS Ether | ~15-20 | 378 (M+) | [M-15]+, [M-CH₃]+, characteristic isotopic pattern |
Note: The exact retention time will vary depending on the specific GC system and conditions.
Workflow Diagram
The following diagram illustrates the complete workflow for the GC-MS analysis of this compound.
Caption: Workflow for the GC-MS analysis of this compound.
Conclusion
This protocol provides a detailed framework for the successful identification of this compound by GC-MS. The critical step of derivatization is highlighted to ensure the analyte is suitable for gas chromatographic analysis. By following the outlined sample preparation, derivatization, and GC-MS parameters, researchers can achieve reliable and reproducible results. It is recommended to perform initial experiments with a pure standard to confirm retention times and mass spectral fragmentation patterns on the specific instrument being used. For complex matrices, further optimization of sample cleanup and extraction procedures may be required.[13][14]
References
- 1. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. Advanced GC-MS Blog Journal: Organo-Iodine Compounds Analysis by the 5975-SMB GC-MS with Cold EI [blog.avivanalytical.com]
- 5. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Chlorinated phenols contaminate GC column or mass spec? - Chromatography Forum [chromforum.org]
- 8. Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determination of chlorophenols in drinking water with high resolution gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 3,4-Dichloro-2-iodophenol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the safe handling and storage of 3,4-Dichloro-2-iodophenol. The information herein is compiled from safety data sheets (SDS) of structurally similar compounds due to the limited availability of data for this specific chemical. Researchers should handle this compound with the utmost care, treating it as potentially hazardous.
Physicochemical and Toxicological Data
| Property | 2,4-Dichloro-6-iodophenol | 4-Chloro-2-iodophenol | 3,4-Dichlorophenol | 2,4-Dichlorophenol |
| Molecular Formula | C6H3Cl2IO[1] | C6H4ClIO[2][3] | C6H4Cl2O[4] | C6H4Cl2O[5] |
| Molecular Weight | 288.89 g/mol [1] | 254.45 g/mol [3] | 163.00 g/mol [4] | 163.00 g/mol [5] |
| Appearance | Not specified | Not specified | Needles or light brown and yellow crystals[4] | White solid[5] |
| Melting Point | Not specified | Not specified | Not specified | 43.2 °C[5] |
| Boiling Point | Not specified | Not specified | Not specified | 210 °C[5] |
| Solubility in Water | Not specified | Not specified | Not specified | 50 g/L[5] |
| Oral LD50 (rat) | Not specified | Not specified | Not specified | 580 mg/kg[5] |
Hazard Identification and Safety Precautions
Based on data from similar halogenated phenols, this compound is expected to be a hazardous substance.
Potential Hazards:
-
Acute Toxicity: Harmful if swallowed and toxic in contact with skin.[4][6]
-
Skin Corrosion/Irritation: Causes severe skin burns and irritation.[2][6]
-
Carcinogenicity: Suspected of causing cancer.[6]
-
Environmental Hazards: Toxic to aquatic life with long-lasting effects.[6]
Precautionary Statements: [6][7][8]
-
Obtain special instructions before use.
-
Do not handle until all safety precautions have been read and understood.
-
Wash skin thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
Avoid release to the environment.
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Use only outdoors or in a well-ventilated area.
-
Do not breathe dust.
Experimental Protocols
3.1. Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this chemical. The following diagram outlines the logic for selecting appropriate PPE.
Caption: PPE Selection Workflow for Handling this compound.
3.2. Handling Protocol
-
Preparation:
-
Dispensing:
-
Post-Handling:
3.3. Storage Protocol
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][7][8]
-
Keep locked up and in an area accessible only to authorized personnel.[6]
-
Store away from incompatible materials such as strong bases, acid anhydrides, and acid chlorides.[7][8]
-
Some related compounds are light and air-sensitive, so storage in a dark, inert atmosphere is recommended.[2] Consider storing under argon or nitrogen.
-
For some similar compounds, refrigerated storage (2-8 °C) is recommended.[2]
3.4. Spill Response Protocol
In the event of a spill, follow the workflow outlined below.
Caption: Spill Response Workflow for this compound.
3.5. First Aid Measures [6][7][8]
-
General Advice: Show the safety data sheet to the doctor in attendance. Immediate medical attention is required.
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
-
In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Call a physician immediately.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediate medical attention is required.
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
3.6. Disposal
-
Dispose of contents/container to an approved waste disposal plant.[6][7] Follow all federal, state, and local regulations.
Fire Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including carbon oxides and hydrogen iodide.[7][8]
-
Protective Equipment: Wear self-contained breathing apparatus and full protective gear.[7][8]
References
- 1. 2,4-Dichloro-6-iodophenol | C6H3Cl2IO | CID 4559010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 3. 4-Chloro-2-iodophenol | C6H4ClIO | CID 620234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3,4-Dichlorophenol | C6H4Cl2O | CID 7258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,4-Dichlorophenol - Wikipedia [en.wikipedia.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
Application Notes and Protocols for 3,4-Dichloro-2-iodophenol and Related Halogenated Phenols
Disclaimer: No specific application notes or experimental protocols for 3,4-Dichloro-2-iodophenol were found in the available scientific literature. The following information is based on the material safety data sheets (MSDS) of structurally similar compounds, including dichlorophenols and iodophenols. This document is intended to provide guidance on the safe handling of halogenated phenols for research and drug development professionals.
Safety and Hazard Information
Halogenated phenols are a class of compounds that require careful handling due to their potential toxicity and corrosivity. The presence of chlorine and iodine atoms on the phenol ring can significantly influence the compound's chemical reactivity and biological activity. The data presented below is a summary of information from related compounds and should be used as a guide for implementing safety protocols when handling this compound or other similar molecules.
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication. Based on the data for related compounds, this compound should be handled as a substance with the following potential hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3][4]
-
Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[1][2][5][6]
-
Serious Eye Damage/Eye Irritation: Causes serious eye damage.[2][5][6][7]
-
Aquatic Toxicity: Toxic to aquatic life with long-lasting effects.[1][6]
Hazard Pictograms:
-
GHS05: Corrosion
-
GHS06: Skull and Crossbones (Acute Toxicity)
-
GHS07: Exclamation Mark (Skin/Eye Irritation)
-
GHS09: Environment
Hazard Statements (H-phrases):
-
H312: Harmful in contact with skin.[2]
-
H314: Causes severe skin burns and eye damage.[1]
-
H332: Harmful if inhaled.
-
H411: Toxic to aquatic life with long lasting effects.[1]
Precautionary Statements (P-phrases):
-
P260: Do not breathe dust/fume/gas/mist/vapours/spray.[2]
-
P264: Wash skin thoroughly after handling.[3]
-
P270: Do not eat, drink or smoke when using this product.[3]
-
P273: Avoid release to the environment.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[8]
-
P302 + P352: IF ON SKIN: Wash with plenty of water.[8]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][8]
-
P310: Immediately call a POISON CENTER or doctor.
-
P405: Store locked up.[9]
-
P501: Dispose of contents/container to an approved waste disposal plant.
Quantitative Data for Related Halogenated Phenols
The following tables summarize key quantitative data for several dichlorophenols and iodophenols to provide a comparative overview of their physical and toxicological properties.
Table 1: Physical Properties of Related Halogenated Phenols
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Flash Point (°C) |
| 3,4-Dichlorophenol | 95-77-2 | C₆H₄Cl₂O | 163.00 | 65-68 | 233 | >110 |
| 2,3-Dichlorophenol | 576-24-9 | C₆H₄Cl₂O | 163.00 | 56[9] | 214 @ 760 mmHg[9] | 115[9] |
| 4-Iodophenol | 540-38-5 | C₆H₅IO | 220.01 | 89 - 94[1] | 138[1] | Not available |
| 4-Chloro-2-iodophenol | 71643-66-8 | C₆H₄ClIO | 254.45 | Not available | Not available | Not available |
Table 2: Toxicological Data for Related Halogenated Phenols
| Compound | CAS Number | Acute Oral Toxicity (LD50) |
| 3,4-Dichlorophenol | 95-77-2 | Oral, mouse: LD50 = 1685 mg/kg |
| 2,3-Dichlorophenol | 576-24-9 | Oral, Mouse: 2376 mg/kg[10] |
| 2,4-Dichlorophenol | 120-83-2 | LD50 values in the range 580–4500 mg/kg in rats[4] |
| 4-Iodophenol | 540-38-5 | Not available |
Experimental Protocol: General Safe Handling of Halogenated Phenols in a Research Setting
This protocol outlines the essential steps for safely handling halogenated phenols like this compound in a laboratory environment.
3.1. Materials and Personal Protective Equipment (PPE)
-
Chemical: Halogenated phenol compound
-
Personal Protective Equipment (PPE):
-
Engineering Controls:
-
Waste Disposal:
-
Designated, labeled, and sealed hazardous waste containers.[13]
-
3.2. Procedure
-
Preparation:
-
Before starting any work, ensure the chemical fume hood is functioning correctly.
-
Designate a specific area within the fume hood for the handling of the halogenated phenol.
-
Ensure all necessary PPE is available and in good condition.
-
Have a spill kit readily available.
-
-
Handling:
-
Conduct all weighing and manipulations of the solid compound or its solutions inside the chemical fume hood to avoid inhalation of dust or vapors.[15]
-
When preparing solutions, add the solid phenol to the solvent slowly to avoid splashing.
-
Keep containers of halogenated phenols tightly closed when not in use.[15]
-
Avoid contact with skin and eyes. If contact occurs, follow the first aid procedures immediately.[3]
-
-
First Aid:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. Some protocols for phenol exposure recommend wiping the area with polyethylene glycol (PEG) 300 or 400 if available.[14][16]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[9]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
-
Waste Disposal:
-
Dispose of all waste materials (excess chemical, contaminated PPE, and cleaning materials) in a designated hazardous waste container.[13]
-
The container must be clearly labeled with the contents and associated hazards.
-
Follow all institutional and local regulations for hazardous waste disposal.
-
-
Decontamination:
-
After completing the work, decontaminate the work area in the fume hood with an appropriate cleaning agent.
-
Carefully remove and dispose of contaminated gloves.
-
Wash hands thoroughly with soap and water after removing gloves.[3]
-
Visualizations
Caption: Workflow for the safe handling of halogenated phenols in a laboratory setting.
Caption: Relationship between the functional groups of halogenated phenols, their associated hazards, and the necessary safety precautions.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. 3,4-Dichlorophenol CAS 95-77-2 | 820450 [merckmillipore.com]
- 9. fishersci.com [fishersci.com]
- 10. 2,3-Dichlorophenol - Safety Data Sheet [chemicalbook.com]
- 11. twu.edu [twu.edu]
- 12. ehs.yale.edu [ehs.yale.edu]
- 13. otago.ac.nz [otago.ac.nz]
- 14. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 15. ehs.berkeley.edu [ehs.berkeley.edu]
- 16. Working Safely with Phenol Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
Application Notes and Protocols for the Disposal of Waste Containing 3,4-Dichloro-2-iodophenol
For Researchers, Scientists, and Drug Development Professionals
These notes provide detailed procedures for the safe and compliant disposal of waste containing 3,4-Dichloro-2-iodophenol, a halogenated phenol compound. Adherence to these protocols is critical to ensure personnel safety and environmental protection.
Compound Identification and Hazard Profile
This compound is a hazardous chemical requiring special handling and disposal procedures. Its hazard profile, as derived from safety data sheets of similar compounds, indicates significant health and environmental risks.[1]
-
GHS Hazard Classifications :
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and similar halogenated phenols. This information is essential for safe handling and for determining appropriate disposal routes.
| Property | Value | Source |
| 3,4-Dichlorophenol | ||
| Melting Point | 65-67 °C | [3] |
| Boiling Point | 253 °C | [3] |
| Oral LD50 (mouse) | 1685 mg/kg | |
| 4-Iodophenol | ||
| Melting Point | 92-94 °C | |
| Boiling Point | 138 °C / 5 mmHg | |
| 2,3-Dichlorophenol | ||
| Melting Point | 56 °C | [4] |
| Boiling Point | 214 °C | [4] |
| Flash Point | 115 °C | [4] |
| This compound (analog) | ||
| Melting Point | 42 - 43 °C | [1] |
| Boiling Point | 209 - 210 °C | [1] |
Experimental Protocol: Waste Segregation and Collection
Proper segregation of waste at the point of generation is the first and most critical step in the disposal process.
Objective : To safely segregate different waste streams containing this compound to ensure compliant disposal.
Materials :
-
Designated, leak-proof, and clearly labeled hazardous waste containers.
-
Personal Protective Equipment (PPE):
Procedure :
-
Solid Waste :
-
Place contaminated solid waste (e.g., contaminated paper towels, gloves, weigh boats) into a designated, leak-tight container.[6][7]
-
This container must be clearly labeled as "Hazardous Waste" with the full chemical name: "this compound".
-
Solid stocks of the chemical are to be treated as hazardous waste.[6][8]
-
-
Aqueous Solutions :
-
Organic Solvent Mixtures :
-
Sharps :
-
Contaminated sharps (needles, razor blades, etc.) must be placed in a designated sharps container that is puncture-resistant and leak-proof.
-
The container should be labeled as "Hazardous Waste Sharps" with the chemical contaminant listed.
-
Experimental Protocol: Waste Disposal Workflow
The following protocol outlines the decision-making process and steps for the final disposal of collected waste.
Objective : To ensure that all waste containing this compound is disposed of in accordance with institutional and regulatory guidelines.
Procedure :
-
Container Management :
-
Labeling :
-
All waste containers must be accurately and clearly labeled with:
-
The words "Hazardous Waste"
-
The full name of the chemical(s)
-
The approximate concentration of the hazardous component(s)
-
The date of accumulation start.
-
-
-
Disposal Request :
-
Once a waste container is full, or if waste is no longer being generated, arrange for pickup by the institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not dispose of this chemical down the drain or in the regular trash.[1]
-
-
Emergency Procedures :
-
In case of a spill, evacuate the area and alert personnel.
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed container for disposal as hazardous waste.[7]
-
Ensure adequate ventilation.[1]
-
In case of skin or eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[1][2]
-
Mandatory Visualization
The following diagrams illustrate the key workflows for the safe handling and disposal of waste containing this compound.
Caption: Waste Disposal Workflow for this compound.
Caption: Personal Protective Equipment (PPE) Protocol.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. Phenol disposal | Podiatry Arena [podiatryarena.com]
- 7. researchgate.net [researchgate.net]
- 8. biosciences-labs.bham.ac.uk [biosciences-labs.bham.ac.uk]
- 9. uakron.edu [uakron.edu]
Application Notes and Protocols for the Derivatization of 3,4-Dichloro-2-iodophenol for Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dichloro-2-iodophenol is a halogenated aromatic compound of interest in various fields, including environmental analysis and as a potential intermediate in pharmaceutical synthesis. Due to its phenolic hydroxyl group, it is a polar and relatively non-volatile compound, which can lead to poor chromatographic peak shape and low sensitivity in gas chromatography (GC) analysis. Derivatization is a chemical modification technique used to convert the analyte into a less polar and more volatile compound, thereby improving its chromatographic behavior and detectability.
This document provides detailed application notes and protocols for two common and effective derivatization methods for this compound: silylation and acetylation . These methods are widely applicable to phenolic compounds and are compatible with GC-Mass Spectrometry (GC-MS) analysis. The protocols provided are based on established methods for the derivatization of chlorophenols and other halogenated phenols.
Analytical Methods Overview
Derivatization is a crucial step in the analysis of polar analytes like this compound by GC-MS. The primary goals of derivatization are to:
-
Increase Volatility: By replacing the active hydrogen of the hydroxyl group with a non-polar functional group, the boiling point of the analyte is lowered, making it more suitable for GC analysis.
-
Improve Thermal Stability: Derivatives are often more stable at the high temperatures used in the GC injector and column.
-
Enhance Chromatographic Performance: Derivatization reduces peak tailing and improves peak symmetry, leading to better resolution and more accurate quantification.
-
Increase Sensitivity: The derivatized analyte may exhibit a better response in the detector, leading to lower detection limits.
The two methods detailed in this document, silylation and acetylation, are robust and widely used for these purposes.
Data Presentation
Table 1: Typical Quantitative Data for Silylated Dichlorophenols via GC-MS Analysis
| Parameter | 2,4-Dichlorophenol | 2,6-Dichlorophenol | Note |
| Limit of Detection (LOD) | 0.20 - 2.0 µg/L[1] | 4.5% (RSD)[1] | LODs are highly dependent on the specific instrument and matrix. |
| Limit of Quantitation (LOQ) | 0.50 - 5.0 µg/L[1] | - | LOQs are typically 3-5 times the LOD. |
| Linearity Range | 0.50 - 1000.0 µg/L[1] | - | A linear range with a correlation coefficient (r²) > 0.99 is desirable. |
| Recovery | 80.21–107.33%[1] | - | Recovery can be influenced by the sample matrix and extraction method. |
Disclaimer: The data in this table is based on published values for 2,4-dichlorophenol and 2,6-dichlorophenol and should be used as a guideline for method development for this compound. Actual performance characteristics must be determined experimentally.
Table 2: Typical Quantitative Data for Acetylated Chlorophenols via GC-MS Analysis
| Parameter | 2,4,6-Trichlorophenol | General Chlorophenols | Note |
| Limit of Detection (LOD) | < 0.001 µg/L (MDL)[2] | 0.005 - 1.796 µg/L[3] | Method Detection Limit (MDL) is a similar metric to LOD. |
| Limit of Quantitation (LOQ) | - | - | Typically determined as the lowest point on the calibration curve with acceptable precision and accuracy. |
| Linearity Range | 0.01 or 0.04 to 10 µg/L[4] | - | A linear response with r² > 0.99 is expected. |
| Recovery | 75% to 125%[2] | 76% and 111%[3] | Recoveries can vary depending on the specific chlorophenol and sample matrix. |
Disclaimer: The data in this table is based on published values for various chlorophenols and should be used as a guideline for method development for this compound. Actual performance characteristics must be determined experimentally.
Experimental Protocols
Protocol 1: Silylation of this compound using BSTFA
Silylation involves the replacement of the acidic proton of the phenolic hydroxyl group with a trimethylsilyl (TMS) group. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective silylating reagent. The reaction is typically rapid and proceeds to completion under mild conditions.
Materials:
-
This compound standard or sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Acetone (high purity, anhydrous)
-
Hexane (GC grade)
-
Anhydrous sodium sulfate
-
Vials with PTFE-lined caps
-
Micropipettes
-
Vortex mixer
-
Heating block (optional)
Procedure:
-
Sample Preparation:
-
Ensure the sample containing this compound is dry. If the sample is an extract in a non-polar solvent, it can be used directly. If in a polar solvent, evaporate the solvent under a gentle stream of nitrogen and reconstitute in a small volume of acetone or hexane.
-
-
Derivatization Reaction:
-
To a clean, dry vial, add a known amount of the this compound standard or sample.
-
Add 100 µL of acetone to the vial. Acetone is known to significantly accelerate the silylation reaction with BSTFA.[5]
-
Add 100 µL of BSTFA to the vial. The amount of BSTFA should be in excess to ensure complete derivatization.
-
Cap the vial tightly and vortex for 15-30 seconds. The reaction is often complete within 15 seconds at room temperature when using acetone as the solvent.[5]
-
For less reactive phenols or to ensure complete reaction, the vial can be heated at 60-70°C for 15-30 minutes.
-
-
Post-Derivatization (Optional but Recommended):
-
To improve the stability of the derivatives for long-term storage, excess BSTFA can be hydrolyzed. Add a small spike of water (1-2 µL) to the reaction mixture and vortex.
-
Add a small amount of anhydrous sodium sulfate to remove the added water and any residual moisture.
-
-
Sample Analysis:
-
Dilute the derivatized sample with hexane to the desired concentration for GC-MS analysis.
-
Inject an appropriate volume (e.g., 1 µL) into the GC-MS system.
-
Protocol 2: Acetylation of this compound using Acetic Anhydride
Acetylation converts the phenolic hydroxyl group into an acetate ester. This is another effective method to increase volatility and improve chromatographic performance. The reaction is typically carried out in a basic medium.
Materials:
-
This compound standard or sample extract
-
Acetic anhydride
-
Potassium carbonate (K₂CO₃) or other suitable base (e.g., pyridine)
-
Hexane or other suitable extraction solvent (e.g., ethyl acetate)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Vials with PTFE-lined caps
-
Micropipettes
-
Vortex mixer
-
Centrifuge (optional)
Procedure:
-
Sample Preparation:
-
The sample containing this compound can be in an aqueous or organic solvent. If in an aqueous solution, the pH should be adjusted to be alkaline.
-
-
Derivatization Reaction:
-
To a vial containing the sample, add a small amount of potassium carbonate to create a basic environment.
-
Add 100-200 µL of acetic anhydride. The amount should be in excess.
-
Cap the vial tightly and vortex vigorously for 1-2 minutes. The reaction is generally rapid.
-
Allow the reaction to proceed for 5-10 minutes at room temperature.
-
-
Extraction:
-
Add 1 mL of hexane (or another suitable organic solvent) to the reaction vial.
-
Vortex for 1-2 minutes to extract the acetylated derivative into the organic phase.
-
If an emulsion forms, the vial can be centrifuged to aid in phase separation.
-
-
Washing:
-
Carefully transfer the organic layer to a clean vial.
-
Wash the organic extract with 1 mL of saturated sodium bicarbonate solution to neutralize any remaining acetic acid and unreacted acetic anhydride. Vortex and then discard the aqueous layer.
-
Wash the organic layer with 1 mL of deionized water. Vortex and discard the aqueous layer.
-
-
Drying and Analysis:
-
Dry the organic extract by passing it through a small column of anhydrous sodium sulfate or by adding anhydrous sodium sulfate directly to the vial.
-
The dried extract is now ready for GC-MS analysis. Dilute as necessary.
-
Visualizations
Silylation Workflow
Caption: Silylation workflow for this compound.
Acetylation Workflow
Caption: Acetylation workflow for this compound.
Conclusion
The derivatization of this compound by either silylation with BSTFA or acetylation with acetic anhydride is a critical step for its successful analysis by GC-MS. These methods effectively enhance the volatility and thermal stability of the analyte, leading to improved chromatographic performance and sensitivity. The provided protocols offer a detailed guide for researchers to develop and validate their analytical methods for this and similar halogenated phenolic compounds. It is essential to perform method validation to determine the specific performance characteristics such as LOD, LOQ, linearity, and recovery for this compound in the matrix of interest.
References
- 1. researchgate.net [researchgate.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Estimation of selected phenols in drinking water with in situ acetylation and study on the DNA damaging properties of polychlorinated phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of halogenated phenols in raw and potable water by selected ion gas chromatography-mass spectrometry (Journal Article) | OSTI.GOV [osti.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,4-Dichloro-2-iodophenol
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3,4-Dichloro-2-iodophenol synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on a common synthetic approach involving the iodination of 3,4-dichlorophenol.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Inactive Iodinating Agent | Use fresh N-Iodosuccinimide (NIS) or generate the iodinating agent in situ. For instance, a combination of an iodide salt (e.g., KI) and an oxidizing agent (e.g., trichloroisocyanuric acid) can be effective.[1] |
| Incorrect Reaction Temperature | Maintain the reaction temperature between 0-20 °C. Lower temperatures (0-5 °C) during the addition of reagents can help control the reaction rate and prevent side reactions.[1] |
| Inappropriate Solvent | Methanol is a commonly used solvent for this type of reaction.[1] Ensure the solvent is dry if specified by the protocol. |
| Suboptimal pH | The reaction may be sensitive to pH. If using a method that generates acidic byproducts, consider using a non-reactive buffer or a mild base to maintain a neutral to slightly basic pH. |
| Insufficient Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC). Typical reaction times can range from 0.5 to 3 hours.[1] |
Issue 2: Formation of Multiple Products (Isomers)
| Potential Cause | Recommended Solution |
| Lack of Regioselectivity | The hydroxyl group of the phenol directs iodination to the ortho and para positions. In 3,4-dichlorophenol, the 2 and 6 positions are ortho to the hydroxyl group. To favor iodination at the 2-position, consider using a bulkier iodinating agent or employing directing groups if feasible. The use of silver salts, such as Ag₂SO₄ with I₂, has been shown to improve regioselectivity in the iodination of substituted phenols.[2] |
| Over-iodination (Di- or Tri-iodophenol Formation) | Use a stoichiometric amount of the iodinating agent relative to the 3,4-dichlorophenol. A molar ratio of approximately 1:1 for the phenol to the iodide source is a good starting point.[1] Slow, dropwise addition of the iodinating agent can also help minimize over-iodination. |
Issue 3: Difficult Purification
| Potential Cause | Recommended Solution |
| Similar Polarity of Product and Byproducts | Utilize column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate) to separate isomers and other impurities. Recrystallization from a solvent mixture, such as ethyl acetate and petroleum ether, can also be an effective purification method.[1] |
| Residual Reagents | After the reaction, quench any remaining oxidizing agents with a reducing agent like sodium thiosulfate solution. Washing the organic extract with a dilute base can remove unreacted phenolic starting material. |
Frequently Asked Questions (FAQs)
Q1: What is a reliable starting point for the synthesis of this compound?
A1: A common and effective method for the iodination of phenols involves dissolving the starting material (3,4-dichlorophenol) in methanol, followed by the addition of potassium iodide and a base like sodium hydroxide. The reaction is then initiated by the slow addition of a solution of trichloroisocyanuric acid in methanol at a controlled temperature, typically between 0 and 20 °C.[1]
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a straightforward method to monitor the reaction. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate the starting material, product, and any byproducts. The disappearance of the starting material spot and the appearance of the product spot will indicate the reaction's progress.
Q3: What are the expected side products in this synthesis?
A3: The primary isomeric byproduct is likely to be 3,4-dichloro-6-iodophenol. Di-iodinated products are also possible if an excess of the iodinating agent is used.
Q4: How should the final product be isolated and purified?
A4: After the reaction is complete, the mixture is typically poured into water and the pH is adjusted to be acidic (pH 2-5) to precipitate the product.[1] The crude product can then be collected by filtration. For further purification, extraction with an organic solvent like ethyl acetate followed by recrystallization or column chromatography is recommended.[1]
Quantitative Data Summary
The following table summarizes reaction conditions and yields for the iodination of various substituted phenols using potassium iodide and trichloroisocyanuric acid, which can serve as a reference for optimizing the synthesis of this compound.[1]
| Starting Phenol | Molar Ratios (Phenol:KI:NaOH:TCCA) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 2,4-Dinitrophenol | 1 : 1 : 1 : 0.33 | 20 | 1 | 77 |
| 2,6-Dichlorophenol | 1 : 1 : 1 : 0.34 | 0 | 0.5 | 81 |
| 2-Benzyl-4-chlorophenol | 1 : 1 : 1 : 0.34 | 0 | 0.5 | 76 |
Experimental Protocol Example
This protocol is a generalized procedure based on similar iodination reactions.[1]
Materials:
-
3,4-Dichlorophenol
-
Potassium Iodide (KI)
-
Sodium Hydroxide (NaOH)
-
Trichloroisocyanuric Acid (TCCA)
-
Methanol (dry)
-
Ethyl Acetate
-
Petroleum Ether
-
Hydrochloric Acid (dilute)
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,4-dichlorophenol in dry methanol.
-
Add potassium iodide and sodium hydroxide to the solution and stir for 10 minutes at 0 °C.
-
Slowly add a solution of trichloroisocyanuric acid in methanol dropwise over 15-30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to proceed for 0.5-1 hour at the same temperature, monitoring by TLC.
-
Once the reaction is complete, pour the reaction mixture into deionized water.
-
Adjust the pH of the solution to 3-4 with dilute hydrochloric acid to precipitate the crude product.
-
Filter the precipitate and wash with water.
-
For purification, extract the product with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase and recrystallize the solid from a mixture of ethyl acetate and petroleum ether to obtain pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
Technical Support Center: Purification of Crude 3,4-Dichloro-2-iodophenol by Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 3,4-Dichloro-2-iodophenol using chromatographic techniques.
Frequently Asked Questions (FAQs)
Q1: What is the most common chromatographic method for purifying this compound?
A1: For preparative scale, flash column chromatography using silica gel is a common and cost-effective method. For analytical and semi-preparative scale, reversed-phase high-performance liquid chromatography (RP-HPLC) is frequently employed to achieve high purity.
Q2: How do I choose the right stationary phase for my purification?
A2: The choice of stationary phase depends on the polarity of this compound and its impurities.
-
Normal-Phase Chromatography (e.g., Flash Chromatography): Silica gel is the most common stationary phase.[1][2] Since this compound is a polar compound due to the hydroxyl group, it will interact with the polar silica gel. Non-polar impurities will elute first. Alumina can also be used and is available in acidic, neutral, or basic forms, which can be advantageous if the target compound is sensitive to the slightly acidic nature of silica gel.[1]
-
Reversed-Phase Chromatography (e.g., HPLC): A non-polar stationary phase, typically C18-bonded silica, is used.[3] In this mode, polar compounds elute earlier, while non-polar compounds are retained longer. This is particularly useful for separating the target compound from more polar or more non-polar impurities.
Q3: What are suitable mobile phases for the purification of this compound?
A3: The selection of the mobile phase is critical for achieving good separation.
-
For Normal-Phase (Silica Gel) Chromatography: A mixture of a non-polar solvent (like hexane or heptane) and a moderately polar solvent (like ethyl acetate or dichloromethane) is typically used. The polarity of the mobile phase is gradually increased to elute the compound of interest. A good starting point is to find a solvent system where the Rf value of this compound on a TLC plate is around 0.3.[3]
-
For Reversed-Phase HPLC: A mixture of a polar solvent (like water) and a polar organic solvent (like acetonitrile or methanol) is used.[4] Often, a small amount of acid (e.g., 0.1% trifluoroacetic acid or phosphoric acid) is added to the mobile phase to improve peak shape by suppressing the ionization of the phenolic hydroxyl group.[5][6]
Q4: My compound appears to be degrading on the silica gel column. What can I do?
A4: Phenols can sometimes be sensitive to the acidic nature of silica gel, leading to degradation.[7] Consider the following:
-
Deactivate the silica gel: You can reduce the acidity of the silica gel by treating it with a base, such as triethylamine, before packing the column.
-
Use an alternative stationary phase: Consider using neutral alumina or Florisil, which are less acidic.[7]
-
Switch to reversed-phase chromatography: If the compound is stable under the conditions of reversed-phase HPLC, this may be a better option.
Troubleshooting Guides
Flash Column Chromatography (Normal-Phase)
| Problem | Possible Cause(s) | Solution(s) |
| Compound won't elute from the column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture.[7] |
| The compound may have decomposed on the silica gel. | Test the stability of your compound on a TLC plate by spotting it and letting it sit for a while before developing. If it degrades, consider deactivating the silica or using a different stationary phase.[7] | |
| Poor separation of the desired compound from impurities | The mobile phase polarity is too high, causing all compounds to elute together. | Decrease the polarity of the mobile phase. |
| The column was not packed properly, leading to channeling. | Ensure the column is packed uniformly without any air bubbles. A wet slurry packing method is often recommended for silica gel.[1] | |
| The sample was loaded in too large a volume of solvent. | Dissolve the crude sample in the minimum amount of a suitable solvent, preferably the mobile phase, for loading onto the column. If solubility is an issue, consider dry loading.[8] | |
| Streaking or tailing of the compound band | The compound is interacting too strongly with the silica gel. | Add a small amount of a polar modifier, like methanol or a few drops of acetic acid, to the mobile phase to improve peak shape. |
| The column is overloaded with the sample. | Use a larger column or reduce the amount of sample loaded. A general rule of thumb is to use 20-50 times the weight of adsorbent to the sample weight.[1] |
Reversed-Phase HPLC
| Problem | Possible Cause(s) | Solution(s) |
| Broad or tailing peaks | Secondary interactions between the phenolic hydroxyl group and residual silanols on the stationary phase. | Add an acidic modifier (e.g., 0.1% TFA or formic acid) to the mobile phase to suppress the ionization of the phenol.[5][6] |
| The column is contaminated or has degraded. | Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[9] | |
| Split peaks | The sample is dissolved in a solvent much stronger than the mobile phase. | Dissolve the sample in the mobile phase or a weaker solvent. |
| A void has formed at the head of the column. | This can happen with older columns or at high pressures. Reversing the column and flushing it may sometimes help, but replacement is often necessary.[9] | |
| High backpressure | A blockage in the HPLC system (e.g., plugged frit, contaminated column). | Systematically check for blockages, starting from the detector and moving backward. Back-flushing the column can sometimes clear a plugged frit.[3] |
| The mobile phase viscosity is too high. | Consider using a different organic modifier with lower viscosity (e.g., acetonitrile instead of methanol). | |
| Inconsistent retention times | The mobile phase composition is not stable or is being prepared inconsistently. | Ensure accurate and consistent preparation of the mobile phase. Use a mobile phase degasser. |
| The column temperature is fluctuating. | Use a column oven to maintain a constant temperature. |
Experimental Protocols
Preparative Flash Column Chromatography of Crude this compound
-
TLC Analysis:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the TLC plate using various solvent systems of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate).
-
Identify a solvent system that gives a retention factor (Rf) of approximately 0.3 for the desired compound and provides good separation from impurities.
-
-
Column Preparation:
-
Select a glass column of appropriate size.
-
Prepare a slurry of silica gel in the initial, less polar mobile phase.
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully apply the sample solution to the top of the silica gel bed.
-
Alternatively, for poorly soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel and then carefully adding this to the top of the column.[8]
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase identified from the TLC analysis.
-
Collect fractions in test tubes or other suitable containers.
-
If the desired compound is slow to elute, you can gradually increase the polarity of the mobile phase (gradient elution).
-
Monitor the elution of the compound by TLC analysis of the collected fractions.
-
-
Isolation:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Analytical Reversed-Phase HPLC Method Development
-
Column and Mobile Phase Selection:
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution:
-
Start with a high percentage of Mobile Phase A (e.g., 95%) and gradually increase the percentage of Mobile Phase B over a set period (e.g., 20-30 minutes). A typical gradient might be:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B (re-equilibration)
-
-
Set a flow rate of 1.0 mL/min.
-
-
Detection:
-
Use a UV detector set at a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm).
-
-
Optimization:
-
Adjust the gradient slope and duration to achieve optimal separation of the this compound from any impurities.
-
For preparative or semi-preparative HPLC, the method can be scaled up to a larger diameter column with a higher flow rate.
-
Visualizations
Caption: Workflow for the purification of this compound by column chromatography.
Caption: A logical flowchart for troubleshooting common chromatography issues.
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. columbia.edu [columbia.edu]
- 4. youtube.com [youtube.com]
- 5. 2,5-Dichloro-4-iodophenol | SIELC Technologies [sielc.com]
- 6. Separation of 4-Iodophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Chromatography [chem.rochester.edu]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. agilent.com [agilent.com]
Technical Support Center: Iodination of 3,4-Dichlorophenol
This guide provides troubleshooting advice and frequently asked questions for researchers encountering issues during the electrophilic iodination of 3,4-dichlorophenol.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction pathway for the iodination of 3,4-dichlorophenol?
A1: The iodination of 3,4-dichlorophenol proceeds via an electrophilic aromatic substitution mechanism. The hydroxyl (-OH) group is a strong activating group that directs incoming electrophiles to the ortho and para positions. Since the para position (C4) is already substituted with a chlorine atom, substitution is expected to occur at the positions ortho to the hydroxyl group (C2 and C6). The phenolate ion, formed under basic or neutral conditions, is significantly more reactive than the undissociated phenol.[1][2] The active iodinating species can vary depending on the reagents used, but may include molecular iodine (I₂), the triiodide ion (I₃⁻), hypoiodous acid (HIO), or the iodine cation (I⁺).[1]
Q2: I am observing multiple products in my reaction mixture. What are the likely side reactions?
A2: The formation of multiple products is a common issue. The most probable side reactions include:
-
Polyiodination: The introduction of one iodine atom can sometimes further activate the aromatic ring, leading to the formation of di-iodinated products (e.g., 2,6-diiodo-3,4-dichlorophenol).[3] Controlling the stoichiometry of the iodinating agent is crucial to minimize this.[4]
-
Isomer Formation: While positions C2 and C6 are electronically favored, a mixture of isomers (2-iodo-3,4-dichlorophenol and 6-iodo-3,4-dichlorophenol) can be formed. The ratio of these isomers can be influenced by reaction conditions.
-
Oxidative Decomposition: Phenols are susceptible to oxidation, especially under harsh conditions or in the presence of strong oxidizing agents.[2] This can lead to the formation of colored impurities, quinones, or tarry materials.[2]
-
Reaction Reversibility: The iodination reaction is potentially reversible because a common byproduct, hydrogen iodide (HI), is a strong reducing agent that can convert the iodinated product back to the starting material. To prevent this, an oxidizing agent is often added to convert HI back to I₂.[5]
Q3: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A3: Low yields can stem from several factors. Refer to the troubleshooting guide below for specific solutions. Key areas to investigate include:
-
Reaction Equilibrium: As mentioned, the reaction can be reversible. The addition of an oxidizing agent like iodic acid (HIO₃) or hydrogen peroxide (H₂O₂) is critical to drive the reaction to completion by removing the HI byproduct.[5][6]
-
pH Control: The rate of iodination is highly dependent on pH.[1] A higher pH increases the concentration of the more reactive phenolate ion, which can improve the reaction rate.[1][6]
-
Reagent Activity: Molecular iodine (I₂) itself can be a slow iodinating agent.[3] Using a more potent iodinating system, such as iodine with an oxidizing agent, N-iodosuccinimide (NIS), or iodine monochloride (ICl), can significantly improve yields.[2][7] However, be aware that harsher reagents may also increase side reactions.[8]
-
Reaction Conditions: Inadequate reaction time or suboptimal temperature can lead to incomplete conversion. Monitor the reaction's progress using techniques like TLC or GC-MS to determine the optimal duration.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Product Yield | Reaction is reversible due to HI byproduct. | Add an oxidizing agent (e.g., H₂O₂, HIO₃, NaOCl) to the reaction mixture to oxidize HI back to I₂.[5][6] |
| Low reactivity of the iodinating species. | Use a more reactive iodinating system, such as N-iodosuccinimide (NIS) with an acid catalyst or an I₂/oxidant combination.[7] | |
| pH is too low, resulting in a low concentration of the reactive phenolate ion. | Increase the pH of the reaction medium. The rate of iodination for phenols increases significantly with pH.[1] | |
| Formation of Multiple Products (Poor Selectivity) | Over-iodination (polyiodination). | Carefully control the stoichiometry. Use a molar ratio of 1:1 or slightly less of the iodinating agent to the phenol.[4] |
| Formation of undesired isomers. | Modify the solvent, temperature, or iodinating agent. For example, enzymatic iodination can sometimes favor para-substitution.[3] | |
| Dark-Colored Reaction Mixture / Tarry Byproducts | Oxidative decomposition of the phenol. | Reduce the concentration of the oxidizing agent, lower the reaction temperature, and ensure the reaction is not run for an excessive amount of time.[2] |
| Impurities in starting materials. | Purify the 3,4-dichlorophenol and solvents before use. |
Data Presentation
Table 1: Potential Iodination Products of 3,4-Dichlorophenol
| Compound Name | Substitution Pattern | Classification |
| 2-Iodo-3,4-dichlorophenol | Mono-iodinated | Main Product Isomer |
| 6-Iodo-3,4-dichlorophenol | Mono-iodinated | Main Product Isomer |
| 5-Iodo-3,4-dichlorophenol | Mono-iodinated | Minor Product Isomer |
| 2,6-Diiodo-3,4-dichlorophenol | Di-iodinated | Polyiodination Side Product |
| 2,5-Diiodo-3,4-dichlorophenol | Di-iodinated | Polyiodination Side Product |
Table 2: Illustrative Example of Reagent Effects on the Iodination of 3,5-Dichlorophenol
Note: This data is for the related compound 3,5-dichlorophenol and is presented to illustrate how the choice of iodinating agent can impact product distribution and yield. Similar effects may be observed for 3,4-dichlorophenol.
| Entry | Iodinating Reagent | Solvent | Yield of 2-iodo-3,5-dichlorophenol | Yield of 4-iodo-3,5-dichlorophenol |
| 1 | I₂ / HIO₃ | H₂O / EtOH | 14% | 15% |
| 2 | NIS / PTSA | CH₃CN | 14% | 76% |
| 3 | ICl | CH₂Cl₂ | 11% | 16% |
| 4 | Ag₂SO₄ / I₂ | CH₂Cl₂ | 53% | Traces |
| 5 | AgBF₄ / I₂ | CH₂Cl₂ | 74% | Traces |
(Data adapted from a study on the regioselective iodination of chlorinated aromatic compounds[9])
Experimental Protocols
General Protocol for Iodination using Potassium Iodide and an Oxidant
This protocol is a general guideline and may require optimization for specific applications.
-
Preparation: Dissolve 3,4-dichlorophenol (1.0 eq) in a suitable solvent such as methanol or an aqueous buffer solution (e.g., acetate buffer, pH 5) in a round-bottom flask equipped with a magnetic stirrer.[3]
-
Reagent Addition: Add potassium iodide (KI) (1.0-1.2 eq) to the solution and stir until it dissolves.
-
Initiation: Cool the flask in an ice bath to 0 °C. Slowly add an oxidizing agent, such as sodium hypochlorite solution (bleach, 1.0-1.2 eq) or a solution of hydrogen peroxide (30%, 2.0 eq), dropwise over 30-60 minutes while stirring vigorously.[4][7]
-
Reaction: Continue stirring the solution at 0 °C for an additional 60 minutes after the addition is complete.[4] Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Remove the ice bath and quench the reaction by adding a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy any remaining iodine. Stir for 5-10 minutes until the characteristic iodine color disappears.[4]
-
Isolation: Acidify the solution to pH 3-4 with a dilute HCl solution to precipitate the iodinated phenol product.[4]
-
Purification: Collect the solid product by vacuum filtration, wash it with cold water, and dry it. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane).
Visualizations
Caption: Figure 1: Potential Reaction Pathways in the Iodination of 3,4-Dichlorophenol.
Caption: Figure 2: Troubleshooting Workflow for Iodination Experiments.
References
- 1. DSpace [kb.osu.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. orbit.dtu.dk [orbit.dtu.dk]
- 4. studylib.net [studylib.net]
- 5. egrove.olemiss.edu [egrove.olemiss.edu]
- 6. Electrophilic halogenation - Wikipedia [en.wikipedia.org]
- 7. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 8. EP2093206A1 - Process for the iodination of aromatic compounds - Google Patents [patents.google.com]
- 9. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
optimizing temperature for 3,4-Dichloro-2-iodophenol reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving 3,4-Dichloro-2-iodophenol.
Troubleshooting Guide
This section addresses specific issues that may be encountered during experiments with this compound, with a focus on temperature optimization for common cross-coupling and ether synthesis reactions.
Suzuki-Miyaura Coupling
Question: My Suzuki-Miyaura reaction with this compound is showing low yield. How can I optimize the temperature?
Answer:
Low yields in Suzuki-Miyaura couplings of halogenated phenols can often be attributed to suboptimal temperature. The reactivity of the C-I bond is significantly higher than that of the C-Cl bonds, allowing for selective coupling at the 2-position.
-
Initial Temperature: Start with a moderate temperature, typically in the range of 80-100°C. A study on the Suzuki-Miyaura reaction of polychlorinated aromatics suggests that 100°C is an effective temperature for the coupling of alkyl boronic esters with dichloropyridines.[1] Another general procedure for Suzuki-Miyaura reactions of aryl chlorides suggests a reaction temperature of 100°C for 24 hours.[2]
-
Temperature Adjustment: If the reaction is sluggish, a gradual increase in temperature may be necessary. However, excessively high temperatures can lead to catalyst decomposition and the formation of byproducts.[3] Conversely, if you observe significant byproduct formation, lowering the temperature might be beneficial. Some Suzuki-Miyaura reactions can even be performed at room temperature, particularly with highly active catalyst systems.[4]
-
Microwave Irradiation: For challenging substrates, microwave-assisted heating can sometimes provide better results than conventional heating by allowing for rapid and uniform heating to higher temperatures.[5]
Question: I am observing significant dehalogenation of my this compound starting material. What is causing this and how can I prevent it?
Answer:
Dehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions, especially at elevated temperatures.
-
Temperature Control: High temperatures can promote hydrodehalogenation, where the aryl halide is reduced. Try lowering the reaction temperature. A study on the Suzuki-Miyaura coupling of polychlorinated aromatics found that selectivity could be achieved at 100°C, but higher temperatures might favor side reactions.[1]
-
Base Selection: The choice of base can influence the extent of dehalogenation. Weaker bases like K₃PO₄ or Cs₂CO₃ are often preferred over stronger bases like alkoxides at higher temperatures.
-
Catalyst and Ligand: The ligand on the palladium catalyst can influence the rate of reductive elimination versus side reactions. Using bulky, electron-rich phosphine ligands can sometimes suppress dehalogenation.
Williamson Ether Synthesis
Question: My Williamson ether synthesis with this compound is proceeding very slowly. Should I increase the temperature?
Answer:
Slow reaction rates in Williamson ether synthesis can often be improved by adjusting the temperature, but other factors should also be considered.
-
Typical Temperature Range: A typical Williamson reaction is conducted at 50 to 100°C and is complete in 1 to 8 hours.[6] If your reaction is running at the lower end of this range, a moderate increase in temperature could improve the rate.
-
High-Temperature Synthesis: For less reactive alkylating agents, higher temperatures (even up to 300°C) have been used in industrial settings to increase reactivity and selectivity.[6] However, for laboratory scale, such high temperatures may require specialized equipment and could lead to decomposition.
-
Solvent Choice: The choice of solvent is crucial. Protic and apolar solvents can slow down the reaction rate. Using polar aprotic solvents like DMF or acetonitrile is recommended to enhance the nucleophilicity of the phenoxide.[6]
-
Microwave-Enhanced Synthesis: Microwave irradiation can significantly reduce reaction times. A quick 10-minute microwave run at 130°C has been shown to increase the yield of ether synthesis compared to conventional heating for hours.[6]
Question: I am getting a low yield of the desired ether and a significant amount of elimination byproduct. How can I fix this?
Answer:
The formation of elimination byproducts is a common issue in Williamson ether synthesis, especially with sterically hindered substrates or when using secondary or tertiary alkyl halides.[7]
-
Temperature: Higher temperatures can favor elimination over substitution. If you are observing elimination products, consider lowering the reaction temperature.
-
Choice of Alkyl Halide: The structure of the alkyl halide is critical. Primary alkyl halides are preferred as they are less prone to E2 elimination.[8] If you are using a secondary alkyl halide, expect a mixture of substitution and elimination products. Tertiary alkyl halides will almost exclusively give the elimination product.[9]
-
Base: While a strong base is needed to deprotonate the phenol, using a very strong or bulky base can favor elimination. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) are common choices.
Frequently Asked Questions (FAQs)
Q1: What are the typical temperature ranges for other cross-coupling reactions with this compound?
A1: The optimal temperature will depend on the specific reaction, catalyst, and substrates used. However, here are some general guidelines:
-
Sonogashira Coupling: This reaction can often be carried out at room temperature.[10] However, for less reactive aryl halides, higher temperatures may be required, which can also lead to side reactions.[10]
-
Heck Reaction: The original Heck reaction was carried out at 120°C.[11] However, modern catalyst systems can often facilitate the reaction at lower temperatures. High temperatures (above 100°C) can sometimes lead to the precipitation of palladium black and a decrease in yield.[3]
-
Chan-Lam Coupling: A key advantage of the Chan-Lam coupling is that it can often be conducted at room temperature and is open to the air.[6][12] The typical temperature range is from room temperature to 100°C.[13]
-
Ullmann Condensation: Traditionally, Ullmann reactions require high temperatures, often in excess of 210°C.[14] However, the use of modern ligands and soluble copper catalysts can allow for milder reaction conditions. For example, a Cu-catalyzed O-arylation of phenols with aryl iodides can be performed in DMSO at around 100°C.[15]
Q2: How does the electronic nature of this compound affect reaction conditions?
A2: The two chlorine atoms are electron-withdrawing groups, which makes the phenol more acidic and can influence the reactivity of the aryl ring in palladium-catalyzed reactions. The increased acidity facilitates the deprotonation of the hydroxyl group to form the phenoxide, which is beneficial for Williamson ether synthesis. In Suzuki-Miyaura reactions, electron-withdrawing groups on the aryl halide can increase its reactivity towards oxidative addition to the palladium catalyst.
Q3: Are there any safety concerns I should be aware of when heating reactions with this compound?
A3: Yes, standard laboratory safety precautions should always be followed. When heating reactions, especially in sealed vessels or under microwave irradiation, there is a risk of pressure buildup. Never heat a sealed vessel that is more than two-thirds full to avoid the risk of explosion.[16] Always use a blast shield when heating sealed reactions.[16] Additionally, be aware of the potential for decomposition of reagents and solvents at high temperatures, which could release toxic fumes. All reactions should be carried out in a well-ventilated fume hood.
Data Presentation
Table 1: General Temperature Ranges for Common Reactions with Halogenated Phenols
| Reaction Type | Typical Temperature Range (°C) | Notes |
| Suzuki-Miyaura Coupling | Room Temperature - 120°C | Optimal temperature is highly dependent on the catalyst, ligands, and substrates. Higher temperatures can lead to catalyst decomposition.[3][17] |
| Williamson Ether Synthesis | 50 - 100°C | Can be higher for less reactive alkylating agents. Microwave-assisted synthesis can be performed at around 130°C.[6] |
| Sonogashira Coupling | Room Temperature - 80°C | Often proceeds at room temperature. Higher temperatures may be needed for less reactive halides but can increase side reactions.[10] |
| Heck Reaction | 80 - 140°C | Can be sensitive to high temperatures, which may cause catalyst precipitation.[3] |
| Chan-Lam Coupling | Room Temperature - 100°C | A major advantage is the ability to run at room temperature.[6][13] |
| Ullmann Condensation | 100 - 220°C | Traditional methods require very high temperatures, while modern protocols can be run at lower temperatures.[14][15] |
Experimental Protocols & Visualizations
General Protocol for Suzuki-Miyaura Coupling
A general procedure involves the reaction of the aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.
-
To a reaction vessel, add this compound (1 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), and a base (e.g., K₃PO₄ or Cs₂CO₃, 2-3 equivalents).
-
Add a solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or THF) and water.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂ with a phosphine ligand, typically 1-5 mol%).
-
Heat the reaction mixture to the desired temperature (e.g., 85-100°C) and monitor the progress by TLC or GC-MS.[16]
-
Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent.
-
Purify the product by column chromatography.
General Protocol for Williamson Ether Synthesis
This synthesis involves the reaction of a deprotonated phenol with an alkyl halide.
-
In a reaction flask, dissolve this compound (1 equivalent) in a suitable polar aprotic solvent (e.g., DMF or acetonitrile).
-
Add a base (e.g., NaH or K₂CO₃, 1.1-1.5 equivalents) portion-wise at 0°C to deprotonate the phenol.
-
Allow the mixture to stir at room temperature for a short period to ensure complete formation of the phenoxide.
-
Add the alkyl halide (1-1.2 equivalents) to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 50-100°C) and monitor its progress.
-
After completion, cool the reaction, quench with water, and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate.
-
Purify the crude product via column chromatography or recrystallization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 11. Heck reaction - Wikipedia [en.wikipedia.org]
- 12. Chan-Lam Coupling [organic-chemistry.org]
- 13. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 15. mdpi.com [mdpi.com]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Coupling Reactions with 3,4-Dichloro-2-iodophenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and frequently asked questions (FAQs) for palladium-catalyzed cross-coupling reactions involving 3,4-dichloro-2-iodophenol. The inherent electronic and steric properties of this substrate present unique challenges that require careful consideration of catalyst systems and reaction conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General Considerations
Question: Which halogen on this compound is most likely to react in a palladium-catalyzed cross-coupling reaction?
Answer: The carbon-iodine (C-I) bond is significantly weaker and more reactive towards oxidative addition to a Pd(0) center than the carbon-chlorine (C-Cl) bonds. Therefore, cross-coupling reactions will selectively occur at the C-2 position (the site of the iodine atom). The general reactivity trend for aryl halides in these reactions is I > Br > OTf > Cl.[1][2][3]
Question: How do the chloro and hydroxyl groups on the phenol ring affect the coupling reaction?
Answer: The two chloro groups are electron-withdrawing, which can increase the rate of oxidative addition at the C-I bond. The hydroxyl group is a weak electron-donating group but, more importantly, its acidic proton can interfere with the reaction. It may be necessary to protect the hydroxyl group or use a base that also serves to deprotonate the phenol. The steric hindrance from the substituent at the C-2 position and the adjacent chloro and hydroxyl groups can impact the efficiency of the coupling reaction, often requiring ligands that are bulky and electron-rich to facilitate the catalytic cycle.[4]
Suzuki-Miyaura Coupling
Question: I am observing low to no yield in my Suzuki-Miyaura coupling of this compound with an arylboronic acid. What are the likely causes and how can I troubleshoot this?
Answer: Low yields in Suzuki-Miyaura couplings with this substrate can stem from several factors. Here is a step-by-step troubleshooting guide:
-
Catalyst and Ligand Selection:
-
Issue: The catalyst system may not be active enough to overcome the steric hindrance around the iodo group.
-
Solution: For sterically hindered substrates, bulky, electron-rich phosphine ligands are often effective.[5] Consider screening ligands such as SPhos, XPhos, or RuPhos in combination with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃.[5] For some Suzuki couplings of aryl chlorides, palladium-imidazol-2-ylidene complexes have shown to be efficient.[6]
-
-
Base Selection:
-
Issue: The chosen base may be too weak to effectively activate the boronic acid or may not be compatible with the hydroxyl group of the phenol.
-
Solution: A screening of bases is recommended. Strong inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective.[7] The base must be strong enough to form the boronate species, which is more active in the transmetalation step.[5]
-
-
Solvent and Temperature:
-
Issue: The solvent may not be optimal for solubility of the reagents or for the stability of the catalytic species. The temperature may be too low for efficient catalyst turnover.
-
Solution: Aprotic polar solvents like dioxane, THF, or DMF are commonly used. The addition of water can sometimes be beneficial.[7] Increasing the reaction temperature may improve the yield, but be mindful of potential catalyst decomposition.
-
-
Reagent Quality:
-
Issue: Degradation of the boronic acid (protodeboronation) or impurities in the reagents can inhibit the reaction.
-
Solution: Ensure the boronic acid is pure and dry. Use freshly distilled and degassed solvents to remove oxygen, which can deactivate the Pd(0) catalyst.
-
Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling of Substituted Aryl Halides
| Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Yield Range (%) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 80-110 | 70-95 |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | THF | 60-80 | 75-98 |
| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80-100 | 60-90 |
| Pd/C | - | Na₂CO₃ | DME/H₂O | 25-80 | 70-99[8] |
Note: These are general starting conditions and may require optimization for this compound.
Sonogashira Coupling
Question: My Sonogashira coupling of this compound with a terminal alkyne is giving a complex mixture of products, including homocoupling of the alkyne (Glaser coupling). How can I improve the selectivity?
Answer: The formation of homocoupled products is a common side reaction in Sonogashira couplings, often promoted by the copper co-catalyst. Here’s how to address this:
-
Copper-Free Conditions:
-
Issue: The copper(I) co-catalyst can promote the oxidative dimerization of the terminal alkyne.
-
Solution: Perform the reaction under copper-free conditions. This often requires a more reactive palladium catalyst system and a suitable base. A combination of a palladium precursor with a bulky, electron-rich ligand is often effective.[4]
-
-
Catalyst and Ligand Choice:
-
Issue: The palladium catalyst may not be efficiently catalyzing the cross-coupling pathway.
-
Solution: For copper-free Sonogashira reactions, catalyst systems like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ can be used, often with an amine base like triethylamine or diisopropylamine.[3] For sterically hindered substrates, consider ligands that can stabilize the palladium center and facilitate the catalytic cycle.[4]
-
-
Solvent and Base:
-
Issue: The solvent and base can influence the rates of both the desired cross-coupling and the undesired homocoupling.
-
Solution: Amine bases are typically used as they also serve as the solvent in many cases.[9] The choice of amine can be critical. Aprotic polar solvents like DMF or acetonitrile can also be employed.
-
Table 2: Catalyst Systems for Sonogashira Coupling of Aryl Iodides
| Palladium Precursor | Ligand | Co-catalyst | Base | Solvent | Temperature (°C) |
| PdCl₂(PPh₃)₂ | - | CuI | Et₃N | THF or DMF | 25-70 |
| Pd(PPh₃)₄ | - | CuI | i-Pr₂NH | Toluene | 25-80 |
| Pd(OAc)₂ | P(t-Bu)₃ | - (Copper-free) | Cs₂CO₃ | Dioxane | 60-100 |
Note: Optimization is crucial, especially when moving to copper-free conditions.
Heck Reaction
Question: I am attempting a Heck reaction with this compound and an acrylate, but the reaction is sluggish and gives low yields. What can I do to improve the outcome?
Answer: The Heck reaction can be sensitive to steric hindrance and the electronic nature of the substrates. Here are some troubleshooting tips:
-
Catalyst and Ligand:
-
Issue: The catalyst may not be active enough for this substituted aryl iodide.
-
Solution: While simple palladium salts like Pd(OAc)₂ can be effective, the addition of phosphine ligands is often necessary.[10] For challenging substrates, bulky, electron-rich ligands can enhance the rate of oxidative addition and subsequent steps.
-
-
Base and Solvent:
-
Issue: The choice of base and solvent is critical for the Heck reaction.
-
Solution: A variety of organic and inorganic bases can be used, with triethylamine and potassium carbonate being common choices.[10] High-boiling polar aprotic solvents like DMF, NMP, or DMA are often used to achieve the necessary reaction temperatures.[11]
-
-
Additives:
-
Issue: In some cases, additives are required to facilitate the reaction.
-
Solution: The addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes improve yields, especially in biphasic systems or with inorganic bases.
-
Table 3: General Conditions for Heck Coupling of Aryl Halides
| Palladium Precursor | Ligand (if any) | Base | Solvent | Temperature (°C) |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF or MeCN | 80-140 |
| PdCl₂(PPh₃)₂ | - | NaOAc | DMA | 100-150 |
| Pd(OAc)₂ | P(o-tol)₃ | K₂CO₃ | NMP | 100-160 |
Buchwald-Hartwig Amination
Question: I am struggling with the Buchwald-Hartwig amination of this compound. What are the key parameters to consider for this reaction?
Answer: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but success with a substrate like this compound depends heavily on the catalyst system.
-
Catalyst and Ligand:
-
Issue: This reaction is highly dependent on the ligand.
-
Solution: A range of bulky, electron-rich biarylphosphine ligands have been developed by the Buchwald and Hartwig groups. Ligands like XPhos, SPhos, and RuPhos are excellent starting points for screening.[12] Pre-formed palladium catalysts containing these ligands are also commercially available and can offer improved reactivity and reproducibility.[13]
-
-
Base Selection:
-
Issue: A strong, non-nucleophilic base is required to deprotonate the amine.
-
Solution: Sodium tert-butoxide (NaOt-Bu) is a very common and effective base for these reactions.[14] However, for substrates with base-sensitive functional groups, weaker bases like K₃PO₄ or Cs₂CO₃ may be necessary, often requiring higher temperatures.[14]
-
-
Solvent:
-
Issue: The solvent must be aprotic and able to solubilize the reagents.
-
Solution: Toluene, dioxane, and THF are commonly used solvents for Buchwald-Hartwig aminations.[13]
-
Table 4: Recommended Catalyst Systems for Buchwald-Hartwig Amination of Aryl Halides
| Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) |
| Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene | 80-110 |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 100-120 |
| [Pd(cinnamyl)Cl]₂ | t-BuXPhos | LHMDS | THF | 25-60 |
Experimental Protocols
The following are general protocols that can be adapted for coupling reactions with this compound. Note: These reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
General Protocol for Suzuki-Miyaura Coupling
-
To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium precursor (0.02 mmol, 2 mol%), the phosphine ligand (0.04 mmol, 4 mol%), and the base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent (5-10 mL).
-
Heat the reaction mixture to the desired temperature with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Copper-Free Sonogashira Coupling
-
To a dry Schlenk flask, add this compound (1.0 mmol), the palladium precursor (0.02 mmol, 2 mol%), and the phosphine ligand (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent (e.g., dioxane or DMF, 5 mL) and the base (2.0 mmol).
-
Add the terminal alkyne (1.2 mmol) via syringe.
-
Heat the reaction mixture to the desired temperature with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool to room temperature, dilute with an organic solvent, and wash with saturated aqueous ammonium chloride, water, and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify by column chromatography.
Visualizations
Caption: A general workflow for catalyst and condition screening for coupling reactions.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. thalesnano.com [thalesnano.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C [organic-chemistry.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Heck reaction - Wikipedia [en.wikipedia.org]
- 11. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 12. research.rug.nl [research.rug.nl]
- 13. jk-sci.com [jk-sci.com]
- 14. chem.libretexts.org [chem.libretexts.org]
preventing degradation of 3,4-Dichloro-2-iodophenol during experiments
Welcome to the technical support center for 3,4-Dichloro-2-iodophenol. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The primary factors contributing to the degradation of this compound are exposure to light (photodegradation), high temperatures (thermal decomposition), extreme pH conditions (acidic or basic hydrolysis), and contact with strong oxidizing agents. The carbon-iodine bond is particularly susceptible to cleavage.[1][2]
Q2: How should this compound be properly stored to ensure its stability?
A2: To ensure maximum stability, this compound should be stored in a cool, dry, and dark place.[3] It is recommended to keep it in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen) to protect it from light, moisture, and oxygen.[4] For long-term storage, refrigeration at 2-8°C is advisable.[4]
Q3: What are the visible signs of degradation of this compound?
A3: Degradation of this compound, which is typically a white to off-white solid, may be indicated by a change in color, such as the appearance of a yellowish or brownish hue.[4] This can be a result of the formation of colored degradation byproducts. Any noticeable change in the physical appearance of the compound should be a cause for concern regarding its purity and integrity.
Q4: In what types of solvents is this compound most stable?
A4: Halogenated phenols are generally more stable in non-polar aprotic solvents. For this compound, solvents like dichloromethane, chloroform, and toluene are suitable for short-term use in experiments.[5][6] Protic solvents, especially under basic conditions, can facilitate deprotonation of the phenolic hydroxyl group, making the compound more susceptible to oxidation. The solubility of chlorinated phenols is also influenced by pH in aqueous solutions.[7][8]
Q5: Can I heat solutions of this compound?
A5: Heating solutions of this compound should be done with caution. While stable at room temperature, elevated temperatures can lead to thermal decomposition.[9] If heating is necessary for your experiment, it is recommended to use the lowest possible temperature and for the shortest duration. Always conduct such steps in a well-ventilated fume hood.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of the this compound stock solution. | Prepare fresh stock solutions for each set of experiments. Store the solid compound under recommended conditions (cool, dark, inert atmosphere). Protect solutions from light by using amber vials or wrapping them in aluminum foil. |
| Appearance of unexpected peaks in analytical chromatography (HPLC, GC-MS) | Formation of degradation byproducts. | Confirm the identity of the main peak corresponding to this compound using a standard. Potential byproducts could include 3,4-dichlorophenol (from deiodination) or oxidized species.[1][2] Adjust experimental conditions to minimize degradation (e.g., lower temperature, protect from light, use deoxygenated solvents). |
| Low yield in a synthetic reaction using this compound | The compound may have degraded prior to or during the reaction. | Verify the purity of the starting material before use. Ensure that the reaction conditions are compatible with the stability of the compound (e.g., avoid strong oxidants or bases if possible). |
| Color change in the this compound solution | Oxidation or photodegradation of the compound. | Discard the solution and prepare a fresh one. Ensure that the solvent is of high purity and deoxygenated if necessary. Always protect the solution from light. |
Quantitative Stability Data
The following table summarizes the estimated stability of this compound under various conditions. Please note that this data is synthesized from information on similar halogenated phenols and general chemical principles, as specific quantitative data for this compound is limited in the literature.
| Condition | Parameter | Value | Notes |
| Storage (Solid) | Shelf-life | > 1 year | When stored at 2-8°C in a dark, dry environment under an inert atmosphere. |
| Aqueous Solution (pH 5) | Half-life (t½) | Weeks | Protected from light. Degradation is slow. |
| Aqueous Solution (pH 7) | Half-life (t½) | Days to a week | Protected from light. Stability decreases at neutral pH.[10] |
| Aqueous Solution (pH 9) | Half-life (t½) | Hours to days | Protected from light. Degradation is significantly faster in basic conditions.[7] |
| Methanol Solution | Half-life (t½) | Weeks | When stored at room temperature and protected from light. |
| Photodegradation | Rate | High | Susceptible to degradation upon exposure to UV or ambient light, especially in solution. |
| Thermal Stability (Solid) | Decomposition Temp. | > 150 °C (estimated) | Gradual decomposition may occur at lower temperatures over extended periods. |
Experimental Protocols
Protocol 1: Preparation of a Standard Stock Solution (10 mM in Methanol)
Objective: To prepare a stable stock solution of this compound for use in various experiments.
Materials:
-
This compound (solid)
-
Anhydrous methanol (spectroscopic grade)
-
Amber glass vial with a PTFE-lined cap
-
Analytical balance
-
Volumetric flask
Procedure:
-
Weigh the required amount of this compound in a clean, dry weighing boat. For a 10 mM solution in 10 mL, this would be approximately 28.9 mg (Molecular Weight: 288.9 g/mol ).
-
Carefully transfer the weighed solid into a 10 mL amber volumetric flask.
-
Add a small amount of anhydrous methanol to dissolve the solid completely.
-
Once dissolved, add methanol to the 10 mL mark.
-
Cap the flask and invert it several times to ensure a homogenous solution.
-
Transfer the solution to a labeled amber glass vial for storage.
-
Store the stock solution at 2-8°C and protected from light. It is recommended to use the solution within one to two weeks of preparation.
Protocol 2: General Procedure for an Enzymatic Assay
Objective: To provide a general workflow for using this compound in an enzymatic assay, minimizing its degradation.
Materials:
-
10 mM stock solution of this compound in methanol
-
Enzyme solution
-
Assay buffer (pH should be optimized for enzyme activity and compound stability)
-
96-well microplate (UV-transparent if monitoring absorbance changes)
-
Microplate reader
Procedure:
-
Equilibrate all reagents (buffer, enzyme solution, and substrate stock solution) to the assay temperature.
-
Prepare the required dilutions of the this compound stock solution in the assay buffer immediately before use. Minimize the exposure of these diluted solutions to light.
-
In the microplate, add the assay buffer and the enzyme solution to the respective wells.
-
To initiate the reaction, add the diluted this compound solution to the wells.
-
Immediately place the microplate in the reader and start monitoring the reaction at the desired wavelength and time intervals.
-
For control experiments, include wells with no enzyme to account for any non-enzymatic degradation of the substrate under the assay conditions.
Visualizations
Logical Workflow for Troubleshooting Degradation
Caption: Troubleshooting workflow for identifying and addressing the degradation of this compound.
Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
References
- 1. Chlorination decreases acute toxicity of iodophenols through the formation of iodate and chlorinated aliphatic disinfection byproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 2,6-Dichloro-4-iodophenol CAS#: 34074-22-1 [m.chemicalbook.com]
- 5. scispace.com [scispace.com]
- 6. CN105884582A - Synthesizing process of 2, 5-dichlorophenol - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Effects of pH on the water solubility and 1-octanol–water partition coefficient of 2,4,6-tribromophenol - Journal of Environmental Monitoring (RSC Publishing) [pubs.rsc.org]
- 9. lobachemie.com [lobachemie.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3,4-Dichloro-2-iodophenol
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for the synthesis of 3,4-Dichloro-2-iodophenol, a key intermediate in various synthetic applications.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common method is the direct electrophilic aromatic substitution of the starting material, 3,4-Dichlorophenol.[1] The reaction involves an iodinating agent that introduces an iodine atom onto the aromatic ring.
Q2: Why is the iodine atom selectively introduced at the C2 position (ortho to the hydroxyl group)?
The hydroxyl (-OH) group is a powerful activating and ortho-, para-directing group in electrophilic aromatic substitution.[2][3] It enriches the electron density at the ortho (C2, C6) and para (C4) positions through resonance. While the C4 position is already substituted with a chlorine atom, the C2 position is highly activated and sterically accessible, making it the primary site for iodination.
Q3: What are the common iodinating agents used for this synthesis?
Several reagents can be used to iodinate phenols. Common choices include:
-
Molecular Iodine (I₂) with an Oxidizing Agent: This is a cost-effective and common method. The oxidizing agent, such as hydrogen peroxide (H₂O₂) or iodic acid (HIO₃), converts I₂ into a more potent electrophilic iodine species in situ.[4][5]
-
Iodine Monochloride (ICl): A highly effective but corrosive and hazardous iodinating agent.
-
N-Iodosuccinimide (NIS): A milder and more selective iodinating agent, often used when trying to avoid over-iodination or harsh reaction conditions.
-
Silver Salts with Iodine (e.g., Ag₂SO₄/I₂): These reagents can offer improved yields and regioselectivity for certain chlorinated phenols.[6]
Q4: What safety precautions are essential during this synthesis?
-
Reagent Handling: Handle corrosive reagents like ICl and strong oxidizers like H₂O₂ with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Reaction Monitoring: The reaction can be exothermic. Monitor the temperature closely, especially during reagent addition, and have a cooling bath ready to control any temperature spikes.
-
Solvent Safety: Use and handle organic solvents in a fume hood, away from ignition sources.
-
Product Handling: Iodophenols can have a persistent and strong odor. Handle the final product with care.[7]
Troubleshooting Guide
This section addresses specific challenges that may arise during the synthesis and scale-up of this compound.
Problem: The yield of this compound is consistently low.
-
Potential Cause 1: Incomplete Reaction.
-
Solution: Ensure the molar ratio of the iodinating agent to the substrate is appropriate. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed. Consider extending the reaction time or slightly increasing the temperature if the reaction stalls, but be cautious of byproduct formation.
-
-
Potential Cause 2: Oxidative Decomposition.
-
Solution: Phenols are susceptible to oxidation, which can lead to the formation of tarry byproducts.[8] This is especially true under harsh conditions (e.g., high temperature, strong oxidizing agents). Maintain a controlled temperature, preferably at or below room temperature, and ensure the dropwise addition of reagents to prevent localized overheating.
-
-
Potential Cause 3: Sub-optimal Iodinating Species.
-
Solution: The choice of iodinating agent and solvent is critical. If using I₂/H₂O₂, ensure the H₂O₂ is active and added correctly to generate the electrophilic species. In non-polar solvents like CCl₄ or CS₂, the formation of the highly reactive phenoxide ion is minimized, which can help control the reaction.[9]
-
Problem: The final product is contaminated with di-iodinated or other isomeric byproducts.
-
Potential Cause 1: Over-activation of the Phenol Ring.
-
Potential Cause 2: Insufficient Regioselectivity.
-
Solution: While the C2 position is electronically favored, some substitution at C6 can occur. Optimizing the reagent system can improve selectivity. Systems like Ag₂SO₄/I₂ have been shown to provide good ortho-selectivity in related dichlorophenols.[6]
-
Problem: The workup and purification are difficult, and the product is discolored.
-
Potential Cause 1: Residual Iodine.
-
Solution: During the workup, wash the organic layer with an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃).[12] This will quench any unreacted iodine, which is often the cause of a persistent pink or brown color.
-
-
Potential Cause 2: Tarry Byproducts.
-
Solution: If significant tar formation has occurred due to oxidation, purification will be challenging. Attempting purification via column chromatography on silica gel is the most effective method. Recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) may also be effective if the impurities are significantly different in polarity.
-
-
Potential Cause 3: Formation of Poly-iodide Ions.
-
Solution: The formation of species like I₃⁻ can complicate the reaction. Using a system like I₂/HIO₃ is designed to consume the iodide byproduct and prevent the formation of unreactive poly-iodide ions.[13]
-
Data Presentation
The choice of iodinating agent significantly impacts reaction outcomes. The following table summarizes results from the iodination of variously substituted phenols to illustrate these effects.
| Starting Material | Iodinating System | Solvent | Temp. | Product | Yield (%) | Reference |
| Phenol | I₂ / H₂O₂ | Water | RT | 2-Iodophenol | 49% | [14] |
| Phenol | I₂ / H₂O₂ | Water | RT | 2,6-Diiodophenol | 21% | [14] |
| 3,5-Dichlorophenol | NIS / PTSA | CH₂Cl₂ | RT | 3,5-Dichloro-4-iodophenol | 68% | [6] |
| 3,5-Dichlorophenol | Ag₂SO₄ / I₂ | CH₂Cl₂ | RT | 3,5-Dichloro-2-iodophenol | 53% | [6] |
| 4-Chlorophenol | KI / KIO₃ / HCl | Methanol/Water | RT | 4-Chloro-2,6-diiodophenol | 99% | [15] |
Experimental Protocol
This section provides a representative methodology for the synthesis of this compound.
Materials:
-
3,4-Dichlorophenol
-
Iodine (I₂)
-
30% Hydrogen Peroxide (H₂O₂)
-
Dichloromethane (CH₂Cl₂)
-
10% Aqueous Sodium Thiosulfate (Na₂S₂O₃)
-
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (Saturated Aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate (for elution)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-Dichlorophenol (1.0 eq.) in dichloromethane. Cool the flask to 0 °C in an ice bath.
-
Reagent Addition: To the stirred solution, add finely powdered iodine (1.0-1.1 eq.). Stir for 5 minutes.
-
Initiation: Slowly add 30% aqueous hydrogen peroxide (1.2 eq.) dropwise to the mixture over 30 minutes, ensuring the temperature does not rise above 5 °C.[5]
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by TLC, checking for the consumption of the starting material.
-
Quenching: Once the reaction is complete, cool the mixture in an ice bath and quench the excess iodine by adding 10% aqueous sodium thiosulfate solution until the color of iodine disappears.
-
Workup: Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude residue by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to isolate the pure this compound.[14]
-
Characterization: Confirm the identity and purity of the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).
Visualizations
The following diagrams illustrate the troubleshooting logic and the general experimental workflow for the synthesis.
Caption: A flowchart for diagnosing and solving common synthesis problems.
Caption: A diagram illustrating the key stages of the synthesis process.
References
- 1. 3,4-Dichlorophenol | C6H4Cl2O | CID 7258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. byjus.com [byjus.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mlsu.ac.in [mlsu.ac.in]
- 10. orbit.dtu.dk [orbit.dtu.dk]
- 11. youtube.com [youtube.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. EP2394984A1 - Process for the iodination of phenolic derivatives - Google Patents [patents.google.com]
- 14. 2-Iodophenol synthesis - chemicalbook [chemicalbook.com]
- 15. 4-Chloro-2,6-diiodophenol synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Refining HPLC Separation for 3,4-Dichloro-2-iodophenol and Byproducts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the HPLC separation of 3,4-Dichloro-2-iodophenol and its potential byproducts.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound in a question-and-answer format.
Peak Shape Problems
-
Question: Why is my this compound peak tailing?
Answer: Peak tailing for phenolic compounds is often caused by secondary interactions between the analyte and the stationary phase.[1][2] Specifically, acidic silanol groups on the silica-based column packing can interact with the phenolic hydroxyl group, leading to tailing.[1][2]
-
Solution 1: Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5) can suppress the ionization of the silanol groups, minimizing these secondary interactions and improving peak shape.[3]
-
Solution 2: Use of Mobile Phase Additives: Adding a small amount of a competing agent, like triethylamine (TEA), can mask the active silanol sites and reduce tailing.[4]
-
Solution 3: Column Choice: Consider using a highly end-capped C18 column or a column with a different stationary phase, such as a Phenyl or PFP column, which can offer different selectivity and reduce these interactions.
-
-
Question: My main peak is fronting. What is the likely cause?
Answer: Peak fronting is often an indication of column overload, where too much sample has been injected.[5] It can also be caused by poor sample solubility in the mobile phase.
-
Solution 1: Reduce Sample Concentration: Dilute your sample and reinject. Observe if the peak shape becomes more symmetrical.
-
Solution 2: Injection Volume: Decrease the injection volume.
-
Solution 3: Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or the same as the mobile phase. Injecting in a stronger solvent can lead to peak distortion.
-
-
Question: I am observing split or shoulder peaks for my analyte. What could be the issue?
Answer: Split or shoulder peaks can arise from several factors:
-
Co-eluting Impurity: A closely eluting byproduct or impurity can appear as a shoulder on the main peak. To resolve this, a change in the mobile phase composition (e.g., changing the organic modifier from acetonitrile to methanol) or a different column chemistry (e.g., Phenyl or PFP) might be necessary to alter selectivity.[6]
-
Column Contamination or Void: A blocked frit or a void at the head of the column can cause the sample to travel through different paths, resulting in a split peak.[7] Back-flushing the column or replacing the frit might resolve this. In case of a void, the column may need to be replaced.
-
Injection Solvent Effect: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak splitting.[7] It is always recommended to dissolve the sample in the mobile phase itself.
-
Retention Time and Resolution Issues
-
Question: My retention times are shifting between injections. What should I check?
Answer: Retention time instability can be due to several factors:
-
Inadequate Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before each injection, especially when using a gradient method. A good rule of thumb is to flush the column with at least 10 column volumes of the initial mobile phase.
-
Pump Issues: Fluctuations in pump pressure can lead to inconsistent flow rates and, consequently, shifting retention times. Check for leaks in the system and ensure the pump is properly primed.
-
Mobile Phase Composition: Inconsistent mobile phase preparation can lead to variability. Ensure accurate and consistent preparation of your mobile phase.
-
Temperature Fluctuations: Changes in column temperature can affect retention times. Using a column oven will provide a stable temperature environment.
-
-
Question: I am not getting good resolution between this compound and a potential byproduct. How can I improve this?
Answer: Improving resolution requires manipulating the selectivity, efficiency, or retention of your chromatographic system.
-
Optimize Mobile Phase:
-
Organic Modifier: Changing the organic solvent (e.g., from acetonitrile to methanol) can alter the selectivity between your analytes.[8]
-
pH: Adjusting the mobile phase pH can change the ionization state of your analytes and impurities, which can significantly impact their retention and selectivity.
-
Gradient Slope: If using a gradient, a shallower gradient will increase the separation time and can improve the resolution of closely eluting peaks.
-
-
Change Stationary Phase: If mobile phase optimization is insufficient, switching to a column with a different stationary phase (e.g., from a C18 to a Phenyl-Hexyl or PFP column) can provide the necessary change in selectivity for separation.
-
Frequently Asked Questions (FAQs)
Method Development & Optimization
-
Q1: What is a good starting point for an HPLC method for this compound?
A1: A good starting point would be a Reverse-Phase HPLC (RP-HPLC) method using a C18 column. A mobile phase consisting of a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid to control pH around 2.5-3.5) is a common choice for phenolic compounds.[9] A gradient elution from a lower to a higher concentration of acetonitrile would be suitable for separating the main compound from potential byproducts with different polarities.
-
Q2: What are the likely byproducts in the synthesis of this compound that I need to separate?
A2: The synthesis of halogenated phenols can often result in isomers and compounds with different degrees of halogenation. Potential byproducts could include isomers of dichloro-iodophenol (e.g., 2,4-dichloro-6-iodophenol), as well as starting materials or intermediates such as 3,4-dichlorophenol. Depending on the synthetic route, other related substances may also be present.
-
Q3: How do I choose the right HPLC column?
A3: A standard C18 column is a good initial choice for the separation of moderately polar compounds like this compound.[10] If you face challenges with co-eluting isomers, a Phenyl or Pentafluorophenyl (PFP) column might offer better selectivity due to different interaction mechanisms (π-π interactions).[6] For faster analysis, consider using a column with smaller particles (e.g., sub-2 µm or core-shell particles), but be aware that this will increase backpressure.
Data Interpretation & Troubleshooting
-
Q4: My baseline is noisy. What are the common causes?
A4: A noisy baseline can originate from the detector, the pump, or the mobile phase.
-
Detector Issues: A failing lamp or a contaminated flow cell can cause random noise.
-
Pump Issues: Inconsistent mixing of the mobile phase or air bubbles in the pump can lead to periodic noise.
-
Mobile Phase: Degassing the mobile phase is crucial to prevent bubbles from forming in the system. Using high-purity solvents is also important to avoid baseline disturbances from impurities.
-
-
Q5: I am seeing a "ghost peak" in my chromatogram. What is it and how do I get rid of it?
A5: A ghost peak is a peak that appears in a blank run and can be due to carryover from a previous injection or contamination in the mobile phase or system. To eliminate ghost peaks, ensure your injection system is thoroughly washed between runs and use fresh, high-purity mobile phase.
Experimental Protocols
Proposed HPLC Method for this compound and Byproducts
This protocol provides a starting point for method development. Optimization will likely be required based on the specific sample matrix and potential impurities.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection. |
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: A typical experimental workflow for HPLC analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. ijpsr.com [ijpsr.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 5. SEPARATION OF ISOMERS ‣ Pyvot [pyvot.tech]
- 6. welch-us.com [welch-us.com]
- 7. researchgate.net [researchgate.net]
- 8. Influence of mobile phase composition on the analytical sensitivity of LC-ESI-MS/MS for the concurrent analysis of bisphenols, parabens, chlorophenols, benzophenones, and alkylphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. lcms.cz [lcms.cz]
Validation & Comparative
Navigating the Aromatic Maze: A Comparative Guide to the 1H NMR Spectral Analysis of 3,4-Dichloro-2-iodophenol
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of innovation. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, remains an indispensable tool in this endeavor. This guide provides a comprehensive comparison of the 1H NMR spectrum of 3,4-Dichloro-2-iodophenol with related halogenated phenols, supported by predictive data and a detailed experimental protocol to ensure accurate and reproducible results.
The unique substitution pattern of this compound presents a distinct challenge and a valuable case study in spectral interpretation. The interplay of the hydroxyl group's activating and directing effects with the deactivating and directing effects of three different halogen substituents results in a nuanced 1H NMR spectrum. Understanding these substituent effects is paramount for the unambiguous assignment of proton signals.
Predicted 1H NMR Spectral Data at a Glance
To facilitate a clear comparison, the predicted 1H NMR data for this compound is presented alongside the experimental data of structurally similar halogenated phenols. The prediction for the target molecule is derived from established substituent chemical shift (SCS) increments for hydroxyl, chloro, and iodo groups on a benzene ring.
| Compound | H-5 Chemical Shift (ppm) | H-6 Chemical Shift (ppm) | OH Chemical Shift (ppm) | J-coupling (Hz) |
| This compound (Predicted) | ~ 7.3 - 7.5 | ~ 6.9 - 7.1 | Variable (broad) | J(H5-H6) ≈ 8-9 |
| 3,4-Dichlorophenol | 7.29 (d) | 6.78 (dd) | 5.5 (br s) | J=8.8, 2.7 |
| 2,4-Dichlorophenol | 7.32 (d) | 7.14 (dd) | 5.49 (s) | J=8.7, 2.5 |
| 2-Iodophenol | 7.65 (dd) | 6.67 (td) | 5.34 (s) | J=8.0, 1.4 |
| 4-Iodophenol | 7.55 (d) | 6.65 (d) | 5.1 (br s) | J=8.7 |
Note: The chemical shift of the hydroxyl proton (-OH) is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding. It often appears as a broad singlet. The predicted values for this compound are estimations based on additive substituent effects and may vary from experimental results.
Deciphering the Signals: A Logical Approach
The analysis of a 1H NMR spectrum follows a systematic workflow. The following diagram, generated using Graphviz, illustrates the key steps from sample preparation to final structure confirmation.
Caption: A flowchart outlining the systematic process of 1H NMR spectral analysis.
A Robust Protocol for Accurate Data
Reproducibility is key in scientific research. The following detailed protocol for the 1H NMR analysis of solid phenolic compounds provides a standardized methodology to ensure high-quality, comparable data.
Experimental Protocol: 1H NMR Spectroscopy of Halogenated Phenols
1. Sample Preparation:
- Weigh approximately 5-10 mg of the solid halogenated phenol.
- Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3) in a clean, dry vial. The use of a deuterated solvent is crucial to avoid large solvent signals in the 1H NMR spectrum.
- Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if necessary.
- Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that can degrade the quality of the NMR spectrum.
- Cap the NMR tube to prevent solvent evaporation.
2. NMR Instrument Setup and Data Acquisition:
- Insert the NMR tube into the spectrometer's sample holder.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to optimize its homogeneity. This is a critical step to achieve sharp, well-resolved peaks. Automated shimming routines are available on modern spectrometers.
- Set the appropriate acquisition parameters. For a standard 1H NMR experiment, typical parameters include:
- Pulse Angle: 30-45 degrees
- Acquisition Time: 2-4 seconds
- Relaxation Delay: 1-5 seconds
- Number of Scans: 8-16 (can be increased for dilute samples)
- Spectral Width: A range that encompasses all expected proton signals (e.g., -2 to 12 ppm).
- Acquire the Free Induction Decay (FID) signal.
3. Data Processing:
- Apply a Fourier transform to the FID to convert the time-domain signal into a frequency-domain spectrum.
- Perform phase correction to ensure all peaks are in the absorptive mode (pointing upwards).
- Apply baseline correction to obtain a flat baseline.
- Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CHCl3 at 7.26 ppm).
- Integrate the peaks to determine the relative ratios of the different types of protons.
By adhering to this comprehensive guide, researchers can confidently perform and interpret the 1H NMR spectra of this compound and other complex halogenated phenols, contributing to the robust characterization of novel chemical entities.
Interpreting Mass Spectrometry Data for 3,4-Dichloro-2-iodophenol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry-based approaches for the analysis of 3,4-Dichloro-2-iodophenol. Due to the absence of a publicly available experimental mass spectrum for this specific compound, this guide presents a theoretical interpretation based on the known mass spectrometric behavior of closely related analogs. This guide also explores alternative analytical techniques and provides detailed experimental protocols to assist researchers in the identification and quantification of halogenated phenols.
Predicted Mass Spectrum of this compound
The mass spectrum of this compound is predicted to exhibit a distinctive molecular ion peak cluster due to the isotopic abundances of chlorine and iodine. The primary fragmentation pathways are expected to involve the loss of halogen atoms and functional groups from the aromatic ring.
Table 1: Predicted Mass Spectrometry Data for this compound
| Feature | Predicted Value/Observation | Rationale |
| Molecular Ion (M+) | m/z 288 (base peak for the most abundant isotopes: C6H3³⁵Cl2¹²⁷IOH) | Calculated molecular weight. |
| Isotopic Pattern | A complex cluster of peaks around the molecular ion. The most significant will be [M]+, [M+2]+, and [M+4]+. | Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and the monoisotopic nature of iodine (¹²⁷I). |
| Major Fragment 1 | [M - Cl]+ | Loss of a chlorine atom is a common fragmentation pathway for chlorinated aromatic compounds. |
| Major Fragment 2 | [M - I]+ | Loss of the iodine atom. |
| Major Fragment 3 | [M - COH]+ | Loss of the formyl radical, a common fragmentation for phenols. |
| Major Fragment 4 | [M - HCl]+ | Elimination of a hydrogen chloride molecule. |
Comparison with Analogous Compounds
To substantiate the predicted fragmentation, the experimental mass spectra of 3,4-Dichlorophenol and 4-Chloro-2-iodophenol are presented below for comparison.
Table 2: Comparison of Mass Spectrometry Data with Analogous Compounds
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Source |
| 3,4-Dichlorophenol | 162 | 127 ([M-Cl]+), 99, 63 | NIST WebBook[1][2] |
| 4-Chloro-2-iodophenol | 254 | 219 ([M-Cl]+), 127 (I+), 92 | PubChem[3] |
| Predicted: this compound | 288 | [M-Cl]+, [M-I]+, [M-COH]+, [M-HCl]+ | Theoretical |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and effective technique for the analysis of halogenated phenols.
GC-MS Analysis of Halogenated Phenols
This protocol is a general guideline and may require optimization for specific instrumentation and sample matrices.
1. Sample Preparation:
-
Aqueous samples can be extracted using liquid-liquid extraction with a suitable solvent like dichloromethane or by solid-phase extraction (SPE) using a sorbent material appropriate for polar compounds.
-
Derivatization to a less polar form, for example, by acetylation or silylation, can improve chromatographic performance and sensitivity.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a split/splitless injector and a capillary column suitable for the separation of polar aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column).
-
Injector Temperature: 250-280 °C.
-
Oven Temperature Program: An initial temperature of 50-70 °C, held for 1-2 minutes, followed by a ramp of 10-20 °C/min to a final temperature of 280-300 °C, held for 5-10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1-1.5 mL/min.
-
Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.
-
Scan Range: m/z 40-400.
Alternative Analytical Methods
While GC-MS is a robust technique, other methods can offer advantages in specific applications.
Table 3: Comparison of Analytical Methods for Halogenated Phenols
| Technique | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) | Separation based on polarity using a liquid mobile phase, followed by mass spectrometric detection. | Suitable for thermally labile and non-volatile compounds. Offers a wide range of column chemistries for method development. | May have lower resolution for isomeric compounds compared to GC. Matrix effects can be more pronounced. |
| Capillary Electrophoresis (CE) | Separation based on the differential migration of charged species in an electric field. | High separation efficiency, short analysis times, and low sample and reagent consumption. | Can be less sensitive than GC-MS or HPLC-MS. Requires charged or chargeable analytes. |
Visualizing the Fragmentation Pathway
The predicted fragmentation pathway of this compound can be visualized to better understand the relationships between the parent molecule and its fragments.
Caption: Predicted mass spectrometry fragmentation of this compound.
Logical Workflow for Compound Identification
The process of identifying an unknown halogenated phenol using GC-MS follows a logical sequence of steps.
References
A Comparative Analysis of 3,4-Dichloro-2-iodophenol and Its Isomeric Counterparts
For researchers and professionals in the fields of drug development and life sciences, understanding the nuanced differences between isomeric forms of a compound is paramount. The substitution pattern of halogens on a phenol scaffold can dramatically alter its physicochemical properties and biological activity. This guide provides a comparative overview of 3,4-Dichloro-2-iodophenol against other iodophenol isomers, supported by available data and outlining key experimental methodologies for their evaluation.
Physicochemical Properties: A Quantitative Comparison
The position of iodine and chlorine atoms on the phenol ring significantly influences properties such as lipophilicity (LogP), acidity (pKa), and molecular weight. These parameters are critical in determining a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for interaction with biological targets.
While experimental data for this compound is limited, computational predictions from publicly available databases like PubChem offer valuable insights. The following table summarizes key computed physicochemical properties for this compound and a selection of other iodophenol isomers to illustrate the impact of substitution patterns.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Topological Polar Surface Area (Ų) |
| This compound | C₆H₃Cl₂IO | 288.89 | 3.3 | 20.2 |
| 2-Iodophenol | C₆H₅IO | 220.01 | 2.6 | 20.2 |
| 3-Iodophenol | C₆H₅IO | 220.01 | 2.9 | 20.2 |
| 4-Iodophenol | C₆H₅IO | 220.01 | 2.6 | 20.2 |
| 2,4-Diiodophenol | C₆H₄I₂O | 345.90 | 2.9 | 20.2 |
| 2,3-Diiodophenol | C₆H₄I₂O | 345.90 | - | 20.2 |
| 4-Chloro-2-iodophenol | C₆H₄ClIO | 254.45 | 3.1 | 20.2 |
| 3-Chloro-5-iodophenol | C₆H₄ClIO | 254.45 | 2.8 | 20.2 |
| 2,4-Dichloro-6-iodophenol | C₆H₃Cl₂IO | 288.89 | 3.3 | 20.2 |
Data for all compounds are computed properties sourced from PubChem.
Biological Activity: A Comparative Overview
Halogenated phenols are known to exhibit a range of biological activities, including antimicrobial, antifungal, and enzyme-inhibitory effects. The nature and position of the halogen substituents play a crucial role in the potency and selectivity of these activities.
Antimicrobial Activity
Enzyme Inhibition
A significant area of interest for iodophenols in drug development is their potential as enzyme inhibitors. For instance, they can interact with various enzymes, including those involved in signal transduction pathways and metabolic processes like the cytochrome P450 family. The inhibitory potential (often quantified as an IC50 value) is highly dependent on the specific isomer and the target enzyme, as the substitution pattern dictates the compound's ability to fit into the enzyme's active site.
Toxicity
The toxicity of halogenated phenols is a critical consideration. Acute oral LD50 values for various dichlorophenol isomers in mice have been determined, with values ranging from moderately to slightly toxic. For instance, the LD50 for 2,4-dichlorophenol is reported to be in the range of 580-4500 mg/kg in rodents[1]. It is generally observed that the toxicity of halogenated phenols increases with the number of halogen substitutions. Therefore, polychlorinated and polyiodinated phenols are expected to exhibit higher toxicity.
Key Experimental Protocols
To facilitate further research and a more direct comparison of these compounds, detailed experimental protocols for key biological assays are provided below.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Methodology:
-
Preparation of Compounds: Dissolve the iodophenol isomers in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in a liquid growth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) and add it to each well.
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (typically 37°C) for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Cytochrome P450 Inhibition Assay
This assay evaluates the potential of a compound to inhibit the activity of cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism.
Workflow for Cytochrome P450 Inhibition Assay
References
Distinguishing 2,4-dichloro-6-iodophenol and 3,4-dichloro-2-iodophenol: A Comparative Guide for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals detailing the distinguishing characteristics of the isomers 2,4-dichloro-6-iodophenol and 3,4-dichloro-2-iodophenol. This guide provides a comparative analysis of their chemical properties, synthesis, and spectral data, supported by experimental protocols and data visualizations to facilitate their identification and differentiation.
Introduction
2,4-dichloro-6-iodophenol and this compound are halogenated phenol derivatives with the same molecular formula (C₆H₃Cl₂IO) but different substitution patterns on the phenol ring. This isomeric difference leads to distinct physical, chemical, and potentially biological properties. Accurate differentiation between these isomers is crucial for their application in research and development, particularly in fields such as medicinal chemistry and material science, where structure-activity relationships are paramount. This guide presents a side-by-side comparison of these two compounds to aid in their unambiguous identification.
Physical and Chemical Properties
| Property | 2,4-dichloro-6-iodophenol | 2,4-Dichlorophenol (Precursor) | 3,4-Dichlorophenol (Precursor) |
| Molecular Formula | C₆H₃Cl₂IO | C₆H₄Cl₂O | C₆H₄Cl₂O |
| Molecular Weight | 288.90 g/mol [1] | 163.00 g/mol [2] | 163.00 g/mol [2] |
| CAS Number | 2040-83-7[1][3][4] | 120-83-2 | 95-77-2[2] |
| Appearance | Solid (predicted) | White solid[5] | - |
| Melting Point | Not available | 42 °C[5] | 65-68 °C |
| Boiling Point | Not available | 210 °C | 233 °C |
| Solubility | Not available | Slightly soluble in water | Slightly soluble in water |
Synthesis and Experimental Protocols
The synthesis of 2,4-dichloro-6-iodophenol and this compound can be achieved through the electrophilic iodination of their respective dichlorophenol precursors. The position of iodination is directed by the activating hydroxyl group and the existing chloro substituents on the aromatic ring.
General Experimental Protocol for Iodination of Dichlorophenols
This protocol is a general procedure that can be adapted for the synthesis of both target compounds.
Materials:
-
2,4-Dichlorophenol or 3,4-Dichlorophenol
-
Iodine (I₂)
-
An oxidizing agent (e.g., nitric acid, hydrogen peroxide) or a base (e.g., sodium bicarbonate)
-
Solvent (e.g., ethanol, acetic acid, water)
-
Sodium thiosulfate solution
-
Dichloromethane or other suitable extraction solvent
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Dissolve the starting dichlorophenol in the chosen solvent in a round-bottom flask.
-
Add iodine to the solution.
-
Slowly add the oxidizing agent or base to the reaction mixture while stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench any remaining iodine by adding a sodium thiosulfate solution until the brown color disappears.
-
Extract the product into an organic solvent like dichloromethane.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate and filter.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Characterize the purified product using spectroscopic methods (NMR, IR, MS).
Logical Workflow for Synthesis and Purification
Caption: A generalized workflow for the synthesis and purification of iodinated dichlorophenols.
Spectroscopic Analysis for Isomer Differentiation
Spectroscopic techniques are powerful tools for distinguishing between isomers. The differences in the substitution patterns of 2,4-dichloro-6-iodophenol and this compound will result in unique spectral fingerprints.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR spectroscopy are invaluable for determining the precise substitution pattern on the aromatic ring.[5][6]
-
¹H NMR: The chemical shifts and coupling patterns of the aromatic protons are highly dependent on their electronic environment, which is influenced by the positions of the chloro, iodo, and hydroxyl groups.
-
2,4-dichloro-6-iodophenol: Two aromatic protons would be expected, likely exhibiting a doublet or singlet-like appearance depending on the coupling constants.
-
This compound: Two aromatic protons would be expected, likely showing a more complex splitting pattern due to their proximity to different substituents.
-
-
¹³C NMR: The number of unique carbon signals and their chemical shifts provide clear evidence of the substitution pattern.
-
2,4-dichloro-6-iodophenol: Six distinct aromatic carbon signals are expected.
-
This compound: Six distinct aromatic carbon signals are expected, but with different chemical shifts compared to its isomer due to the different electronic effects of the substituents.
-
Predicted ¹H NMR and ¹³C NMR Data
Table 2: Spectroscopic Data of Precursor Molecules
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 2,4-Dichlorophenol | 7.38 (d, J=2.5 Hz, 1H), 7.17 (dd, J=8.7, 2.5 Hz, 1H), 6.96 (d, J=8.7 Hz, 1H) | 153.94, 129.62, 125.75, 116.80 (other signals not specified)[5] |
| 3,4-Dichlorophenol | 7.27 (d, J=2.6 Hz, 1H), 7.03 (dd, J=8.7, 2.6 Hz, 1H), 6.78 (d, J=8.7 Hz, 1H) | Spectral data available on PubChem[7] |
Infrared (IR) Spectroscopy
IR spectroscopy can provide information about the functional groups present in the molecules. The O-H stretching vibration of the phenolic hydroxyl group and the C-Cl and C-I stretching vibrations will be characteristic. The pattern of C-H out-of-plane bending vibrations in the fingerprint region (below 1000 cm⁻¹) can also be indicative of the substitution pattern on the aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern. Both isomers will have the same molecular ion peak (m/z). However, the relative abundances of the fragment ions may differ due to the different substitution patterns, which can influence the stability of the resulting fragments. Gas chromatography-mass spectrometry (GC-MS) is a particularly useful technique for separating the isomers before they enter the mass spectrometer, providing both retention time and mass spectral data for identification.[8][9]
Hypothetical GC-MS Experimental Workflow
Caption: A schematic of the experimental workflow for distinguishing isomers using GC-MS.
Biological Activity
Halogenated phenols are known to exhibit a range of biological activities, including antimicrobial and cytotoxic effects.[10] The specific positioning of the halogen atoms can significantly influence this activity. While direct comparative studies on the biological effects of 2,4-dichloro-6-iodophenol and this compound are not extensively documented, it is plausible that their different structures would lead to variations in their interactions with biological targets. Further research is warranted to explore and compare the biological profiles of these two isomers.
Conclusion
The differentiation between 2,4-dichloro-6-iodophenol and this compound requires a multi-faceted analytical approach. While their physical properties may be similar, their spectroscopic signatures, particularly from NMR and GC-MS, provide definitive means of identification. This guide outlines the key distinguishing features and provides a framework for their synthesis and characterization, which is essential for any research or development activities involving these compounds. The provided experimental protocols and data visualizations serve as a practical resource for researchers in the field.
References
- 1. 2,4-Dichloro-6-iodophenol | C6H3Cl2IO | CID 4559010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phenol, 3,4-dichloro- [webbook.nist.gov]
- 3. 2,4-Dichloro-6-iodophenol | 2040-83-7 [chemicalbook.com]
- 4. 2,4-Dichloro-6-iodophenol [aobchem.com]
- 5. rsc.org [rsc.org]
- 6. forskning.ruc.dk [forskning.ruc.dk]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Navigating the Analytical Landscape for 3,4-Dichloro-2-iodophenol: A Guide to Sourcing and Quality Assessment
For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical standards are paramount. When working with a less common compound like 3,4-Dichloro-2-iodophenol, obtaining a high-quality analytical standard presents a unique set of challenges. This guide provides a comprehensive comparison of sourcing options, outlines key performance indicators for standard evaluation, and offers detailed experimental protocols for quality assessment.
Sourcing Analytical Standards: Custom Synthesis as the Primary Route
Below is a comparison of potential sourcing routes:
| Sourcing Option | Typical Purity | Certificate of Analysis (CoA) | Availability | Key Considerations |
| Custom Synthesis Providers | >98% (can be specified) | Comprehensive CoA with identity (NMR, MS) and purity (HPLC/GC) data is standard.[3] | On-demand | Higher initial cost and longer lead times compared to off-the-shelf products.[7] Offers the highest level of assurance for a novel or rare compound. |
| Chemical Suppliers | Purity may vary (e.g., 95%) and may not be certified for analytical use.[1] | Basic CoA may be available, but often lacks detailed analytical data required for a reference standard. | Limited | Lower cost, but the material will likely require extensive in-house verification and purification to be suitable as an analytical standard. |
Key Performance Indicators for Analytical Standards
Regardless of the source, a thorough evaluation of the analytical standard's quality is crucial. The following parameters should be rigorously assessed:
-
Purity: The percentage of the desired compound in the material. This is typically determined by chromatographic methods such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). For use as a primary reference standard, purity should ideally be ≥99.5%.
-
Identity: Confirmation of the chemical structure. This is unequivocally established using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
Concentration (for solutions): For standards provided in solution, the concentration must be accurately known and is often prepared gravimetrically.
-
Stability: The ability of the standard to resist degradation under specified storage conditions. Stability studies may be performed by the supplier or should be conducted by the end-user.
-
Documentation: A comprehensive Certificate of Analysis is non-negotiable. It should include the compound name, CAS number, lot number, purity, method of purity determination, identity confirmation data, storage conditions, and expiration date.
Experimental Protocols for Quality Assessment and Use
For a custom-synthesized standard of this compound, a robust in-house quality control protocol is essential. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly suitable method for the analysis of halogenated phenols.[8][9][10]
Protocol for GC-MS Analysis of this compound
1. Objective: To confirm the identity and determine the purity of a this compound analytical standard.
2. Materials and Reagents:
- This compound analytical standard
- High-purity solvent (e.g., dichloromethane or methanol, HPLC grade or higher)
- GC-MS system equipped with a suitable capillary column (e.g., a low-polarity phase like a 5% phenyl-methylpolysiloxane)
- Analytical balance
- Volumetric flasks and pipettes
3. Standard Preparation:
- Accurately weigh a small amount of the this compound standard.
- Dissolve the standard in the chosen solvent in a volumetric flask to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
- Prepare a series of working standards by serial dilution of the stock solution.
4. GC-MS Instrumental Parameters (Example):
- Injector: Splitless mode, 275 °C
- Oven Program: 60 °C (hold for 5 min), ramp at 8 °C/min to 300 °C (hold for 10 min)[8]
- Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min)[8]
- Column: TraceGOLD TG-5SilMS or equivalent[8]
- Transfer Line Temperature: 300 °C[8]
- Mass Spectrometer: Electron Ionization (EI) mode, scanning a suitable mass range (e.g., m/z 50-400).
5. Analysis Procedure:
- Inject a blank (solvent) to ensure no system contamination.
- Inject the prepared working standards to establish a calibration curve and determine the retention time of this compound.
- Analyze the mass spectrum of the eluting peak to confirm the identity of the compound. Look for the molecular ion and characteristic isotopic patterns of chlorine.
- Determine the purity of the standard by calculating the peak area percentage of the main peak relative to the total peak area of all observed peaks in the chromatogram.
6. Data Interpretation and Acceptance Criteria:
- Identity: The mass spectrum should be consistent with the structure of this compound.
- Purity: The purity should meet the requirements for its intended use (e.g., ≥99.5% for a primary reference standard).
Visualizing the Workflow
To aid in understanding the process of acquiring and utilizing a custom analytical standard, the following diagrams illustrate the key steps.
Caption: Workflow for procuring and verifying a custom analytical standard.
Caption: A typical analytical workflow for GC-MS analysis.
References
- 1. 3,4-Dichloro-2-iodo-phenol-²úÆ·ÐÅÏ¢-ËÕÖÝÊ©ÑÇÉúÎï¿Æ¼¼ÓÐÏÞ¹«Ë¾ [shiyabiopharm.com]
- 2. Reference Standards and Analytical Standards - ChiroBlock ★★★★★ Chiroblock GmbH [chiroblock.com]
- 3. eppltd.com [eppltd.com]
- 4. noramco.com [noramco.com]
- 5. 定制标准物质 [sigmaaldrich.com]
- 6. accustandard.com [accustandard.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. awqc.com.au [awqc.com.au]
- 10. asianpubs.org [asianpubs.org]
A Researcher's Guide to Cross-Validation of Analytical Methods for Halophenols
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of halophenols is critical due to their potential environmental and health impacts. Cross-validation of analytical methods is a crucial step to ensure data integrity and comparability across different analytical approaches. This guide provides a comparative overview of common analytical methods for halophenol determination, supported by experimental data and detailed protocols.
The selection of an appropriate analytical method for halophenols depends on various factors, including the sample matrix, the concentration of the analytes, and the required level of sensitivity and selectivity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most widely employed techniques for the analysis of these compounds.[1][2] When coupled with Mass Spectrometry (MS), these methods offer high sensitivity and positive peak confirmation.[1]
Comparative Analysis of Analytical Methods
The performance of different analytical methods for halophenol analysis can be evaluated based on several key parameters, including the limit of detection (LOD), limit of quantification (LOQ), recovery, and precision. The following tables summarize the performance of various chromatographic methods for the determination of chlorophenols.
Table 1: Performance of Chromatographic Methods for Chlorophenol Analysis
| Analytical Method | Limit of Detection (LOD) | Sample Matrix | Reference |
| (CFLME)-C18 precolumn LC-GC-MS | 0.02-0.09 µg/L | Water | [3] |
| TD-GC-MS | 1-2, 10-20 pg/mL | Water | [3] |
| RP-HPLC | 10-60 μg/L | Not Specified | [3] |
| HPLC/Fluorescence detector | 0.024-0.08 µM | Not Specified | [3] |
| GC/ECD detector | 0.02 µg/L | Not Specified | [3] |
| Micellar electrokinetic chromatography | 0.08-0.46 µg/mL | Not Specified | [3] |
| Micellar electrokinetic chromatography with electrochemical detector | 0.1-10 μg/L | Not Specified | [3] |
| HPLC/Fluorescence detector | 1 pico mol | Not Specified | [3] |
| Solid-phase micro extraction and GC-MS | ~0.1 µg/L | Water | [3] |
| HPLC (for bromophenols) | < 0.04 µg/mL | Red Alga | [4] |
| GC/MS (EPA Method 528) | 0.02-0.58 µg/L | Drinking Water | [5] |
Table 2: Recovery Rates for Phenol Extraction Methods
| Extraction Method | Analyte | Recovery | Reference |
| Liquid-liquid extraction with NaCl | Phenols | 81% | [3] |
| Liquid-liquid extraction with NaCl | o-, m-, and p-cresol | 96 to 98% | [3] |
| Liquid-liquid extraction with NaCl | o-, m-, and p- chlorophenol | 91 to 98% | [3] |
Experimental Protocols
Detailed methodologies are essential for the replication and cross-validation of analytical methods. Below are summarized protocols for common techniques used in halophenol analysis.
Sample Preparation: Extraction Techniques
The choice of extraction method is critical for isolating halophenols from the sample matrix. Common techniques include:
-
Liquid-Liquid Extraction (LLE): This method involves the partitioning of the analytes between two immiscible liquid phases. For the determination of chlorophenols and chlorophenoxyacetic acids, extraction can be carried out using diethyl ether, carbon tetrachloride, or petroleum ether.[6]
-
Solid-Phase Extraction (SPE): In this technique, analytes are extracted from a liquid sample by passing it through a solid sorbent. For the analysis of phenols in drinking water (EPA Method 528), a 1 L water sample is passed through an SPE cartridge containing a modified polystyrene divinyl benzene copolymer. The organic compounds are then eluted with a small amount of methylene chloride.[5]
-
Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and sample, accelerating the extraction process.[7] This technique has been shown to be more efficient than conventional methods for the extraction of phenolic compounds.[8][9]
-
Ultrasound-Assisted Extraction (UAE): UAE utilizes ultrasonic waves to create cavitation, which enhances the extraction of analytes from the sample matrix.[7] This method is also considered more efficient than traditional extraction techniques.[8]
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC):
A validated HPLC method for the quantitative analysis of bromophenols in red alga utilized a Phenomenex C8(2) Luna column with a mobile phase of 0.05% trifluoroacetic acid in water and acetonitrile.[4] The separation of seven bromophenols was achieved in less than 25 minutes with detection at 210 nm.[4]
Gas Chromatography (GC):
EPA Method 8041A describes the analysis of phenols by GC using a fused-silica, open-tubular wide-bore column.[10] Underivatized phenols can be analyzed by GC with a Flame Ionization Detector (FID).[10] For enhanced sensitivity, phenols can be derivatized with diazomethane or pentafluorobenzyl bromide (PFBBr) and analyzed by GC/FID or GC with an Electron Capture Detector (ECD), respectively.[10]
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a powerful technique for the separation and identification of halogenated phenols.[1] EPA Method 528 uses a high-resolution fused silica capillary column for the separation of phenols, which are then identified by comparing their mass spectra and retention times to a reference database.[5]
Workflow for Cross-Validation of Analytical Methods
The following diagram illustrates a general workflow for the cross-validation of analytical methods for halophenol analysis. This process ensures that different methods produce comparable and reliable results.
Caption: Workflow for the cross-validation of two analytical methods for halophenol analysis.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons [mdpi.com]
- 3. jcsp.org.pk [jcsp.org.pk]
- 4. mdpi.com [mdpi.com]
- 5. epa.gov [epa.gov]
- 6. Detection and determination of chlorophenols and chlorophenoxyacetic acids by instrumental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison and Optimization of Different Extraction Methods of Bound Phenolics from Jizi439 Black Wheat Bran - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Recent advances and comparisons of conventional and alternative extraction techniques of phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. epa.gov [epa.gov]
A Comparative Guide to the Catalytic Reactivity of Iodophenols and Bromophenols
In the realm of synthetic organic chemistry, particularly in the development of pharmaceuticals and fine chemicals, palladium-catalyzed cross-coupling reactions are indispensable tools for constructing carbon-carbon and carbon-heteroatom bonds. The choice of aryl halide is a critical parameter influencing reaction efficiency and conditions. This guide provides an objective comparison of the reactivity between iodophenols and bromophenols, supported by experimental data, to aid researchers in catalyst system selection and reaction optimization.
Generally, iodophenols exhibit higher reactivity in catalytic cross-coupling reactions compared to their bromophenol counterparts. This difference is primarily attributed to two key factors:
-
Carbon-Halogen (C-X) Bond Dissociation Energy : The carbon-iodine (C-I) bond is inherently weaker and more polarizable than the carbon-bromine (C-Br) bond. The bond dissociation energy for a C-I bond in an aromatic system is approximately 213 kJ/mol, whereas for a C-Br bond, it is significantly higher at around 285 kJ/mol[1]. This lower bond energy means less energy is required to cleave the C-I bond, facilitating the initial step of the catalytic cycle.
-
Rate of Oxidative Addition : In many palladium-catalyzed cross-coupling reactions, the rate-determining step is the oxidative addition of the aryl halide to the low-valent metal center (typically Pd(0))[2][3]. Due to the weaker C-I bond, aryl iodides undergo oxidative addition at a much faster rate than aryl bromides[2][4]. This kinetic advantage often allows reactions with iodophenols to proceed under milder conditions, with lower catalyst loadings, and in shorter reaction times.
Reactivity in Key Cross-Coupling Reactions
The superior reactivity of iodophenols is consistently observed across a range of fundamental cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forms a C-C bond between an organoboron reagent and an organic halide, is a cornerstone of modern synthesis[5]. When comparing halophenols in this reaction, iodophenols consistently demonstrate higher reactivity. A systematic study comparing o-, m-, and p-halophenols revealed that iodophenols couple effectively under conventional heating, whereas bromophenols require microwave irradiation to achieve significantly better results[6]. This highlights the need for more forcing conditions to activate the more stable C-Br bond[6]. The general reactivity trend for aryl halides in Suzuki couplings is well-established as I > Br > Cl[7].
| Feature | Iodophenol | Bromophenol | Reference |
| Typical Catalyst | Pd/C, Pd(PPh₃)₄ | Pd/C, Pd(PPh₃)₄ | [6] |
| Reaction Conditions | Conventional Heating (e.g., 80-100 °C) | Microwave Irradiation often required for good yields | [6] |
| Relative Reactivity | High | Moderate to Low | [6][7] |
| Yields | Generally Good to Excellent | Often lower than iodophenols under identical conditions | [6] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling amines with aryl halides[8][9][10]. The reactivity of the aryl halide is paramount, and the established trend holds true. Iodophenols are more reactive substrates than bromophenols. In fact, the difference in reactivity is so pronounced that selective amination of an aryl iodide in the presence of an aryl bromide on the same molecule is possible with certain catalyst systems, such as those based on nickel[11]. This demonstrates the significantly lower energy barrier for the activation of the C-I bond.
| Feature | Iodophenol | Bromophenol | Reference |
| Typical Catalyst System | Pd(0) with specialized phosphine ligands (e.g., BINAP, XPhos) | Pd(0) with more electron-rich, bulky phosphine ligands | [12] |
| Reaction Conditions | Milder temperatures (e.g., 80-110 °C) | Often requires higher temperatures or more active catalysts | [12] |
| Relative Reactivity | High | Moderate | [11] |
| Selectivity | Can be selectively coupled in the presence of bromides | Less reactive, allowing for selective iodide coupling | [11] |
Sonogashira Coupling
This reaction couples terminal alkynes with aryl or vinyl halides to synthesize substituted alkynes, a valuable motif in organic chemistry[13]. Both palladium-catalyzed and copper-catalyzed Sonogashira reactions show a clear preference for iodide substrates over bromides[13][14]. Studies using copper-based catalysts have noted that while aryl bromides can undergo the reaction, their reactivity is lower compared to the corresponding iodo derivatives[14]. Similarly, in copper-free protocols, aryl iodides consistently provide higher yields than aryl bromides under the same conditions[13].
| Feature | Iodophenol | Bromophenol | Reference |
| Catalyst System | PdCl₂(PPh₃)₂/CuI or Copper-only systems | PdCl₂(PPh₃)₂/CuI or Copper-only systems | [14][15] |
| Reaction Conditions | Mild, often room temperature to 80 °C | Generally requires higher temperatures (e.g., >100 °C) or longer times | [14] |
| Relative Reactivity | High | Moderate to Low | [13][14] |
| Yields | Excellent | Good to Moderate | [13] |
Heck Reaction
The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene[16][17]. The mechanism also proceeds via an oxidative addition step, making it sensitive to the nature of the C-X bond[18]. Consequently, iodophenols are more reactive substrates than bromophenols, typically reacting faster and under milder conditions[18].
| Feature | Iodophenol | Bromophenol | Reference |
| Typical Catalyst | Pd(OAc)₂, PdCl₂ with phosphine ligands | Pd(OAc)₂, PdCl₂ with phosphine ligands | [16] |
| Reaction Conditions | Lower temperatures, shorter reaction times | Higher temperatures, longer reaction times | [18] |
| Relative Reactivity | High | Moderate | [18] |
| Side Reactions | Generally cleaner | Can be more prone to side reactions due to harsher conditions | [18] |
Experimental Protocols
Below is a generalized experimental protocol for a Suzuki-Miyaura coupling reaction, illustrating a typical setup where either an iodophenol or a bromophenol could be used as the aryl halide.
General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling of a Halophenol
-
Reagent Setup : To an oven-dried reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add the halophenol (1.0 mmol, 1.0 equiv.), the corresponding phenol boronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 mmol, 2.0-3.0 equiv.).
-
Catalyst Addition : Add the palladium catalyst [e.g., Pd(PPh₃)₄ (0.03 mmol, 3 mol%) or Pd/C (5 mol%)].
-
Solvent and Degassing : Add the solvent (e.g., toluene, dioxane, or water, ~0.1-0.2 M concentration). Seal the vessel and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes, or by using three freeze-pump-thaw cycles.
-
Reaction : Place the reaction vessel in a preheated oil bath at the desired temperature (typically 80-110 °C for iodophenols) or into a microwave reactor (often used for bromophenols) and heat for the specified time (e.g., 2-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Workup : After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biphenol.
Visualizations
The following diagrams illustrate the fundamental processes underlying the reactivity differences.
Caption: General catalytic cycle for cross-coupling reactions.
Caption: Logical workflow comparing iodophenol and bromophenol reactivity.
Conclusion
However, bromophenols remain highly valuable substrates in synthetic chemistry. They are often more readily available and less expensive than their iodo- counterparts. The reactivity gap can frequently be bridged by careful optimization of reaction conditions, such as employing more active, specialized ligands, increasing the reaction temperature, or utilizing microwave irradiation[6]. The lower reactivity of bromophenols can also be exploited for sequential cross-coupling reactions, where an iodo-substituent can be selectively functionalized in the presence of a bromo-group on the same molecule. Ultimately, the choice between an iodophenol and a bromophenol will depend on a balance of factors including desired reactivity, substrate availability, cost, and the specific synthetic strategy.
References
- 1. quora.com [quora.com]
- 2. researchgate.net [researchgate.net]
- 3. oxidative addition and palladium coupling [employees.csbsju.edu]
- 4. researchgate.net [researchgate.net]
- 5. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. research.rug.nl [research.rug.nl]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jk-sci.com [jk-sci.com]
- 13. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 16. Heck Reaction [organic-chemistry.org]
- 17. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Unambiguous Structure Confirmation of 3,4-Dichloro-2-iodophenol: A Comparative Guide to COSY and HSQC NMR Techniques
For Immediate Release
This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of two powerful 2D NMR techniques, COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), for the structural elucidation of 3,4-Dichloro-2-iodophenol. The following sections present predicted experimental data, detailed methodologies, and visual representations to facilitate a deeper understanding of how these techniques complement each other in confirming the substitution pattern of this complex aromatic compound.
Predicted NMR Data for this compound
The chemical structure of this compound presents a distinct challenge for simple 1D NMR analysis due to the complex interplay of substituent effects on the aromatic ring. To provide a clear basis for our comparison, we have generated a set of predicted ¹H and ¹³C NMR data based on established substituent effects and data from analogous compounds.
Structure and Numbering:
Table 1: Predicted ¹H NMR Data
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | 7.55 | d | 8.8 |
| H-6 | 7.30 | d | 8.8 |
| OH | 5.80 | s | - |
Table 2: Predicted ¹³C NMR Data
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | 152.0 |
| C-2 | 90.0 |
| C-3 | 130.5 |
| C-4 | 128.0 |
| C-5 | 129.5 |
| C-6 | 117.0 |
Experimental Protocols
Detailed methodologies for acquiring high-quality COSY and HSQC spectra are crucial for successful structure confirmation.
COSY (Correlation Spectroscopy) Experiment
Objective: To identify proton-proton (¹H-¹H) coupling networks within the molecule.
Methodology:
-
Sample Preparation: A solution of this compound (approximately 10-20 mg) is prepared in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transferred to a 5 mm NMR tube.
-
Instrument Setup: The experiment is performed on a 400 MHz (or higher) NMR spectrometer equipped with a probe capable of performing 2D experiments.
-
Acquisition Parameters:
-
Pulse Program: A standard COSY pulse sequence (e.g., cosygpqf) is used.
-
Spectral Width (¹H): 10 - 12 ppm, centered around 6.0 ppm.
-
Number of Scans (NS): 4 to 8 scans per increment.
-
Number of Increments (TD in F1): 256 to 512.
-
Relaxation Delay (d1): 1.5 - 2.0 seconds.
-
-
Processing: The acquired data is processed using appropriate software (e.g., MestReNova, TopSpin). A sine-bell window function is typically applied in both dimensions before Fourier transformation.
HSQC (Heteronuclear Single Quantum Coherence) Experiment
Objective: To identify direct one-bond proton-carbon (¹H-¹³C) correlations.
Methodology:
-
Sample Preparation: The same sample prepared for the COSY experiment can be used.
-
Instrument Setup: A spectrometer with a probe capable of heteronuclear correlation experiments is required.
-
Acquisition Parameters:
-
Pulse Program: A standard HSQC pulse sequence with sensitivity enhancement and gradient selection (e.g., hsqcedetgpsp) is employed.
-
Spectral Width (¹H): 10 - 12 ppm.
-
Spectral Width (¹³C): 80 - 160 ppm.
-
Number of Scans (NS): 8 to 16 scans per increment.
-
Number of Increments (TD in F1): 128 to 256.
-
Relaxation Delay (d1): 1.5 - 2.0 seconds.
-
One-bond Coupling Constant (¹JCH): Optimized for aromatic C-H bonds (typically 160-170 Hz).
-
-
Processing: The data is processed using a squared sine-bell window function in both dimensions followed by Fourier transformation.
Data Interpretation and Visualization
The synergy between COSY and HSQC provides a clear and unambiguous pathway to the complete assignment of the ¹H and ¹³C NMR spectra of this compound.
COSY Spectrum Analysis
The COSY spectrum is expected to show a single cross-peak, confirming the coupling between the two aromatic protons, H-5 and H-6.
This correlation is crucial as it establishes the presence of adjacent protons on the aromatic ring, a key feature of the proposed structure.
HSQC Spectrum Analysis
The HSQC spectrum will reveal the direct one-bond correlations between the protons and the carbons they are attached to.
The HSQC data directly links the proton signals to their corresponding carbon signals, allowing for the unambiguous assignment of the carbon resonances for C-5 and C-6. The remaining carbon signals, which do not show correlations in the HSQC spectrum, are identified as quaternary carbons (C-1, C-2, C-3, and C-4).
Comparison of COSY and HSQC for Structure Confirmation
This guide demonstrates that while both COSY and HSQC are indispensable, they provide different and complementary pieces of the structural puzzle.
-
COSY is the primary tool for establishing the connectivity between protons, revealing the spin systems within the molecule. For this compound, it confirms the ortho-relationship of H-5 and H-6.
-
HSQC provides the crucial link between the proton and carbon skeletons of the molecule. It allows for the direct assignment of protonated carbons and, by inference, the identification of quaternary carbons.
By employing both COSY and HSQC in a complementary fashion, researchers can confidently and unambiguously confirm the structure of this compound, overcoming the limitations of 1D NMR techniques. This combined approach is a powerful strategy for the structural elucidation of a wide range of complex organic molecules.
Comparative Toxicity of Dichlorinated Phenol Isomers: A Guide for Researchers
A comprehensive analysis of the toxicological profiles of six dichlorinated phenol isomers, providing researchers, scientists, and drug development professionals with comparative data, detailed experimental methodologies, and insights into their mechanisms of action.
Dichlorinated phenols (DCPs) are a group of chlorinated aromatic organic compounds that find use as intermediates in the synthesis of pesticides, herbicides, and other industrial chemicals. Their widespread presence in the environment and potential for human exposure necessitate a thorough understanding of their toxicological properties. This guide provides a comparative overview of the toxicity of the six dichlorinated phenol isomers: 2,3-DCP, 2,4-DCP, 2,5-DCP, 2,6-DCP, 3,4-DCP, and 3,5-DCP.
Executive Summary
This guide summarizes key toxicological data for the six DCP isomers, highlighting differences in their acute toxicity, aquatic toxicity, and known mechanisms of action. The data is presented in easily comparable tables, followed by detailed experimental protocols for the key toxicity assays. Visual diagrams of the primary signaling pathways involved in DCP-induced toxicity are also provided to facilitate a deeper understanding of their molecular mechanisms.
Data Presentation
Table 1: Comparative Acute Oral Toxicity of Dichlorinated Phenol Isomers in Mice
| Isomer | LD50 (mg/kg) - Male[1] | LD50 (mg/kg) - Female[1] |
| 2,3-Dichlorophenol | 2585[2] | 2376[2][3] |
| 2,4-Dichlorophenol | 1276[4] | 1352[4] |
| 2,5-Dichlorophenol | 1600[2] | 946[2] |
| 2,6-Dichlorophenol | Not explicitly found in a comparative study | Not explicitly found in a comparative study |
| 3,4-Dichlorophenol | 1685[2] | 2046[2] |
| 3,5-Dichlorophenol | 2643[1][2] | 2389[1][2] |
Note: The data presented is from a comparative study in CD-1 mice where the compounds were administered in corn oil.
Table 2: Comparative Aquatic Toxicity of Dichlorinated Phenol Isomers
| Isomer | Test Organism | Exposure Time | LC50/EC50 (mg/L) | Reference |
| 2,4-Dichlorophenol | Daphnia magna | 48h | 2.6 | --INVALID-LINK-- |
| 2,4-Dichlorophenol | Fathead Minnow (Pimephales promelas) | 96h | 7.5 | --INVALID-LINK-- |
| 3,5-Dichlorophenol | Vibrio fischeri | Not Specified | Not Specified | [5][6][7][8][9] |
Mechanisms of Toxicity
The toxicity of dichlorinated phenols is multifaceted, involving various mechanisms at the molecular and cellular levels.
Uncoupling of Oxidative Phosphorylation
A general mechanism of toxicity for chlorophenols is the uncoupling of oxidative phosphorylation in mitochondria. This process disrupts the production of ATP, the primary energy currency of the cell, without inhibiting the electron transport chain.[2][10] This leads to a depletion of cellular energy and can contribute to cell death.
Oxidative Stress
Several dichlorophenol isomers have been shown to induce oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products.[11][12][13] Increased ROS levels can lead to damage of cellular components such as lipids, proteins, and DNA, ultimately triggering apoptotic pathways.
Endocrine Disruption
Certain dichlorophenol isomers are recognized as endocrine-disrupting chemicals (EDCs), meaning they can interfere with the body's endocrine system.[14][15][16][17] They can mimic or block the action of natural hormones, such as estrogen and androgens, by binding to their receptors.[18] This can lead to a range of adverse health effects, particularly on the reproductive and developmental systems.[9][14][15][16][17][19][20][21][22][23] Studies have specifically implicated 2,3-DCP, 2,4-DCP, 2,5-DCP, and 3,4-DCP as potential endocrine disruptors.[14][15][16][17][18][19]
Apoptosis
Apoptosis, or programmed cell death, is a key mechanism in the toxicity of some dichlorophenol isomers. For 2,4-Dichlorophenol, exposure has been demonstrated to induce apoptosis through two primary signaling pathways:
-
Mitochondrial (Intrinsic) Pathway: This pathway is initiated by cellular stress, leading to an increase in the Bax/Bcl-2 ratio, a key regulator of apoptosis. This results in the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (caspase-9 and caspase-3), ultimately leading to cell death.[24][25]
-
Endoplasmic Reticulum (ER) Stress-Mediated (Extrinsic) Pathway: 2,4-DCP can induce stress in the endoplasmic reticulum, leading to the activation of the unfolded protein response (UPR). This involves the activation of key signaling molecules such as IRE1α, ATF6, and PERK. Chronic or severe ER stress can trigger apoptosis through the activation of caspase-12 and subsequent activation of the executioner caspase-3.[18][24]
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide.
Acute Oral Toxicity (LD50) Determination
The acute oral toxicity of the dichlorinated phenol isomers is typically determined following standardized guidelines such as those provided by the Organisation for Economic Co-operation and Development (OECD).
OECD Test Guideline 423: Acute Toxic Class Method [26]
-
Principle: This method involves a stepwise procedure with the use of a small number of animals per step to classify a substance into a toxicity class based on the observed mortality.
-
Test Animals: Healthy, young adult rodents (e.g., rats or mice) of a single sex (usually females) are used.[26] Animals are acclimatized to the laboratory conditions before the test.
-
Housing and Feeding: Animals are housed in appropriate cages with controlled temperature, humidity, and light-dark cycle. Standard laboratory diet and drinking water are provided ad libitum, with a brief fasting period before and after administration of the test substance.[24]
-
Dose Administration: The test substance is administered orally in a single dose via gavage. The volume administered is kept constant for all dose levels.[26]
-
Procedure: The test starts with a dose from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). A group of three animals is used for each step. The outcome of the first step (mortality or survival) determines the next dose level to be tested.[26]
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[24][26] Observations are made frequently on the day of dosing and at least once daily thereafter.
-
Data Analysis: The LD50 is not calculated directly but the substance is assigned to a toxicity class based on the dose levels at which mortality is observed.
Aquatic Toxicity (LC50) Determination
The acute toxicity to aquatic organisms is a critical parameter for assessing the environmental risk of chemicals.
General Methodology for LC50 Determination in Fish
-
Principle: This test determines the concentration of a substance that is lethal to 50% of the test fish over a specified period, typically 96 hours.[27]
-
Test Organism: A standard fish species, such as the Fathead Minnow (Pimephales promelas) or Zebrafish (Danio rerio), is used.
-
Test Conditions: The test is conducted in a controlled environment with defined water quality parameters (temperature, pH, dissolved oxygen). A static, semi-static, or flow-through system can be used. Flow-through systems are generally preferred to maintain constant exposure concentrations.[27]
-
Procedure: Groups of fish are exposed to a range of concentrations of the test substance, along with a control group in clean water. The concentrations are typically arranged in a geometric series.
-
Observation: Mortality is recorded at regular intervals (e.g., 24, 48, 72, and 96 hours).[27]
-
Data Analysis: The LC50 value and its 95% confidence limits are calculated using statistical methods such as the probit or logit method.[27]
Visualizations
General Mechanism of Dichlorophenol-Induced Oxidative Stress
Caption: Dichlorophenol isomers can induce oxidative stress by disrupting mitochondrial function.
Apoptosis Induction by 2,4-Dichlorophenol via Mitochondrial and ER Stress Pathways
Caption: 2,4-DCP triggers apoptosis through both mitochondrial and ER stress signaling pathways.
Endocrine Disruption by Dichlorophenol Isomers
Caption: Dichlorophenol isomers can disrupt endocrine signaling by interacting with hormone receptors.
References
- 1. Developmental toxicity and structure-activity relationships of chlorophenols using human embryonic palatal mesenchymal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,5-Dichlorophenol | C6H4Cl2O | CID 66 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. [PDF] 2,4-Dichlorophenol Shows Estrogenic Endocrine Disruptor Activity by Altering Male Rat Sexual Behavior | Semantic Scholar [semanticscholar.org]
- 4. rivm.nl [rivm.nl]
- 5. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 6. mdpi.com [mdpi.com]
- 7. endocrine.org [endocrine.org]
- 8. Effects of ultrahigh dilutions of 3,5-dichlorophenol on the luminescence of the bacterium Vibrio fischeri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. :: Environmental Analysis Health and Toxicology [eaht.org]
- 10. 3,4-Dichlorophenol | C6H4Cl2O | CID 7258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Oxidative stress as a mechanism for toxicity of 2,4-dichlorophenoxyacetic acid (2,4-D): studies with goldfish gills - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of the effect of 2,4-dichlorophenol on oxidative parameters and viability of human blood mononuclear cells (in vitro) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Urinary 2,5-dicholorophenol and 2,4-dichlorophenol concentrations and prevalent disease among adults in the National Health and Nutrition Examination Survey (NHANES) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2,4-Dichlorophenol Shows Estrogenic Endocrine Disruptor Activity by Altering Male Rat Sexual Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2,4-Dichlorophenol Shows Estrogenic Endocrine Disruptor Activity by Altering Male Rat Sexual Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. In vitro profiling of endocrine disrupting effects of phenols | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 19. endocrinedisruption.org [endocrinedisruption.org]
- 20. Endocrine Disrupting Chemicals — Switch Natural [switchnatural.com]
- 21. krishisanskriti.org [krishisanskriti.org]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. Endocrine-Disrupting Chemicals and Their Adverse Effects on the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Mixture toxicity of six pharmaceuticals towards Aliivibrio fischeri, Daphnia magna, and Lemna minor - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Quantitative structure-activity relationships for chronic toxicity of phenol, p-chlorophenol, 2,4-dichlorophenol, pentachlorophenol, p-nitrophenol and 1,2,4-trichlorobenzene to early life stages of rainbow trout (Oncorhynchus mykiss) / by P. V. Hodson et al. : Fs97-6/1784E - Government of Canada Publications - Canada.ca [publications.gc.ca]
- 27. 2,3-Dichlorophenol | C6H4Cl2O | CID 11334 - PubChem [pubchem.ncbi.nlm.nih.gov]
Assessing the Purity of Synthesized 3,4-Dichloro-2-iodophenol: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the purity of synthesized intermediates is paramount to the success of subsequent reactions and the quality of the final product. This guide provides a comprehensive comparison of methods to assess the purity of 3,4-Dichloro-2-iodophenol, a key building block in organic synthesis, and evaluates its performance against relevant alternatives.
This document outlines detailed experimental protocols for purity determination, presents comparative data in clear tabular formats, and utilizes visualizations to illustrate key workflows and reaction pathways.
Introduction to this compound and Its Alternatives
This compound is a valuable halogenated phenol derivative frequently employed as a reactant in cross-coupling reactions, such as the Suzuki and Heck reactions, to form complex organic molecules. The presence of the iodine atom at the ortho-position to the hydroxyl group, along with the two chlorine atoms on the aromatic ring, provides a unique combination of reactivity and steric hindrance that can be exploited in targeted synthesis.
The primary method for the synthesis of this compound is the direct iodination of 3,4-dichlorophenol. This process can lead to several impurities, including unreacted starting material, other regioisomers of the iodinated product, and di-iodinated species. The presence of these impurities can significantly impact the yield and purity of subsequent reaction products.
For comparative purposes, this guide will consider other commercially available di-substituted iodophenols that can be used in similar cross-coupling reactions, such as 2-chloro-4-iodophenol and the main regioisomeric impurity, 3,4-dichloro-6-iodophenol .
Purity Assessment of Synthesized this compound
The purity of a synthesized batch of this compound is most effectively determined using chromatographic techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Experimental Protocol: GC-MS Analysis
Objective: To separate, identify, and quantify the components of the synthesized this compound mixture.
Instrumentation:
-
Gas chromatograph equipped with a mass spectrometer (GC-MS).
-
Capillary column suitable for separating halogenated phenols (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
Reagents:
-
Synthesized this compound.
-
High-purity solvent for sample dilution (e.g., dichloromethane or ethyl acetate).
-
Internal standard (optional, for quantitative analysis), e.g., 1,2,3-trichlorobenzene.
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of the synthesized product in the chosen solvent. If using an internal standard, add it to the sample at a known concentration.
-
GC-MS Parameters:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 50-500 amu.
-
-
Data Analysis: Identify the peaks in the chromatogram by comparing their mass spectra with a reference library and the expected fragmentation patterns of the target compound and potential impurities. The relative purity can be estimated by the area percentage of the main peak.
Experimental Protocol: HPLC Analysis
Objective: To provide an alternative and often complementary method to GC-MS for purity assessment, particularly for less volatile impurities.
Instrumentation:
-
High-Performance Liquid Chromatograph with a Diode Array Detector (DAD) or UV detector.
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents:
-
Synthesized this compound.
-
HPLC-grade acetonitrile.
-
HPLC-grade water.
-
Formic acid or trifluoroacetic acid (as a mobile phase modifier).
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of the synthesized product in acetonitrile.
-
HPLC Parameters:
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Start with 50% B.
-
Linearly increase to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 50% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Identify the main peak corresponding to this compound and any impurity peaks. The purity can be determined by the relative peak area at the specified wavelength.
Data Presentation: Purity Analysis of Synthesized this compound
The following table summarizes hypothetical but representative data from a GC-MS analysis of a synthesized batch of this compound.
| Peak No. | Retention Time (min) | Compound Name | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) | Relative Area (%) |
| 1 | 8.5 | 3,4-Dichlorophenol (Starting Material) | 162.00 | 162, 127, 99, 63 | 2.1 |
| 2 | 10.2 | This compound (Product) | 287.90 | 288, 161, 126 | 95.5 |
| 3 | 10.8 | 3,4-Dichloro-6-iodophenol (Regioisomer) | 287.90 | 288, 161, 126 | 1.8 |
| 4 | 12.5 | 3,4-Dichloro-2,6-diiodophenol | 413.80 | 414, 287, 160 | 0.6 |
Performance Comparison in a Suzuki Cross-Coupling Reaction
To objectively compare the performance of this compound with its alternatives, a standard Suzuki cross-coupling reaction with phenylboronic acid is proposed. The purity of the starting iodophenol is expected to directly influence the yield of the desired biaryl product.
Experimental Protocol: Suzuki Cross-Coupling Reaction
Objective: To compare the reaction yield when using this compound and its alternatives as the coupling partner.
Reaction Scheme:
Reagents:
-
This compound (synthesized, assumed 95.5% purity from the above analysis).
-
2-Chloro-4-iodophenol (commercial, >98% purity).
-
3,4-Dichloro-6-iodophenol (isolated impurity or synthesized separately, assumed >98% purity).
-
Phenylboronic acid.
-
Palladium(II) acetate (Pd(OAc)2).
-
Triphenylphosphine (PPh3).
-
Potassium carbonate (K2CO3).
-
1,4-Dioxane and water (solvent).
Procedure (General):
-
In a reaction vessel, combine the iodophenol derivative (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)2 (0.02 mmol), PPh3 (0.04 mmol), and K2CO3 (2.0 mmol).
-
Add a 3:1 mixture of 1,4-dioxane and water (10 mL).
-
Degas the mixture by bubbling with argon for 15 minutes.
-
Heat the reaction mixture at 80 °C for 12 hours under an argon atmosphere.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the isolated yield of the corresponding biaryl product.
Data Presentation: Comparative Performance in Suzuki Coupling
The following table presents hypothetical but plausible results from the comparative Suzuki coupling experiment.
| Iodophenol Derivative | Purity (%) | Isolated Yield of Biaryl Product (%) | Key Observations |
| This compound | 95.5 | 85 | Minor side products observed due to impurities. |
| 2-Chloro-4-iodophenol | >98 | 92 | Cleaner reaction profile with higher yield. |
| 3,4-Dichloro-6-iodophenol | >98 | 88 | Good yield, demonstrating viability as a coupling partner. |
Visualizations
Experimental Workflow for Purity Assessment
Caption: Workflow for assessing the purity of synthesized this compound.
Simplified Suzuki Cross-Coupling Catalytic Cycle
Caption: A simplified representation of the Suzuki cross-coupling catalytic cycle.
Safety Operating Guide
Proper Disposal Procedures for 3,4-Dichloro-2-iodophenol
The following guide provides essential safety and logistical information for the proper disposal of 3,4-Dichloro-2-iodophenol in a laboratory setting. Adherence to these procedural steps is critical to ensure personnel safety and environmental compliance. This compound is a halogenated phenol and must be managed as hazardous chemical waste.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure you are familiar with the hazards associated with this compound and similar halogenated phenols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1]
-
Ventilation: Handle the chemical and its waste only in a well-ventilated area, preferably within a chemical fume hood.[2][3]
-
Spill Management: Have a spill kit readily available. Any materials used to clean up spills of this chemical must also be disposed of as hazardous waste.[4][5]
-
Avoid Contamination: Do not allow the chemical waste to come into contact with incompatible materials. Never mix different types of chemical waste unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.[6][7]
Hazard Profile of Structurally Similar Chemicals
To underscore the importance of proper handling, the table below summarizes hazard data for chemicals structurally related to this compound. This data indicates that halogenated phenols are generally toxic and corrosive.
| Chemical | CAS Number | GHS Hazard Statements | Oral LD50 (Mouse) |
| 3,4-Dichlorophenol | 95-77-2 | Harmful if swallowed. Causes eye and skin irritation. | 1685 mg/kg |
| 4-Iodophenol | 540-38-5 | Harmful if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.[3] | Not available |
| 2,4-Dichlorophenol | 120-83-2 | Harmful if swallowed. Toxic in contact with skin. Causes severe skin burns and eye damage. Suspected of causing cancer. Toxic to aquatic life with long-lasting effects. | 1,276 - 1,352 mg/kg |
Step-by-Step Disposal Protocol
This protocol outlines the procedures for disposing of this compound in its various forms within a laboratory.
Waste Segregation
Proper segregation is the most critical step in hazardous waste management.
-
Halogenated Waste Stream: this compound is a halogenated organic compound because it contains chlorine and iodine. It must be disposed of in a designated "Halogenated Organic Waste" stream.[4][8][9]
-
Do Not Mix: Never mix halogenated waste with non-halogenated waste.[4] Mixing waste streams increases disposal costs and can create dangerous chemical reactions.[4][6] Keep solid and liquid wastes separate.[10]
Disposal of Unused Solid or Liquid this compound
-
Container: Place the chemical in a dedicated, leak-proof, and shatter-proof hazardous waste container.[1][10] The container must be chemically compatible with the waste.
-
Labeling: Clearly label the container with a hazardous waste tag. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Toxic," "Corrosive")
-
The accumulation start date (the date the first drop of waste was added)
-
-
Storage: Keep the waste container tightly sealed except when adding waste.[7][11] Store it in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[11] The SAA must have secondary containment to prevent spills from reaching drains.[4][7]
Disposal of Contaminated Labware and Debris
-
Solid Waste: Items such as gloves, absorbent pads, and pipette tips that are contaminated with this compound are considered hazardous solid waste.
-
Collection: Place these items in a designated, leak-tight container or a durable, lined bag specifically for halogenated solid waste.[1][7][12]
-
Labeling: Label the container or bag clearly as "Hazardous Waste" with the name of the contaminating chemical.
-
Storage: Store the solid waste container in the SAA alongside the liquid waste.
Disposal of Empty Chemical Containers
-
Rinsing: An empty container that held this compound must be triple-rinsed.[4][5]
-
Rinsate Collection: The first rinse must be collected and disposed of as liquid halogenated hazardous waste.[7] For highly toxic chemicals, the first three rinses must be collected.[7]
-
Final Disposal: After thorough rinsing and air-drying, deface or remove the original chemical label.[4][5] The container can then typically be disposed of in regular trash or recycled, depending on institutional policies.
Arranging for Waste Pickup
-
Contact EHS: Once the waste container is full (no more than 90%) or has been in storage for the maximum allowable time (typically 12 months, but check your institution's policy), contact your Environmental Health and Safety (EHS) or equivalent department to schedule a waste pickup.[5][11]
-
Do Not Transport: Laboratory personnel should not transport hazardous waste across the facility; this must be done by trained EHS staff.[5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
Caption: Disposal workflow for this compound waste.
References
- 1. biosciences-labs.bham.ac.uk [biosciences-labs.bham.ac.uk]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 5. vumc.org [vumc.org]
- 6. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. uakron.edu [uakron.edu]
- 9. ethz.ch [ethz.ch]
- 10. acewaste.com.au [acewaste.com.au]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. researchgate.net [researchgate.net]
Personal protective equipment for handling 3,4-Dichloro-2-iodophenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 3,4-Dichloro-2-iodophenol, a halogenated phenol compound. Adherence to these procedures is essential to ensure personal safety and minimize environmental impact. Given the lack of specific data for this exact compound, the following recommendations are based on information for structurally similar chemicals, including dichlorophenols and iodophenols, which are known to be harmful if swallowed, toxic in contact with skin, and capable of causing severe skin burns and eye damage.[1][2][3][4]
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound. It is imperative to use this equipment during all stages of handling, from preparation to disposal.[5]
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Ensure gloves are inspected for integrity before each use. | To prevent skin contact, as the compound is expected to be toxic and corrosive to the skin.[1][3][4][6][7] |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes and dust, which can cause severe eye damage.[1][2][3] |
| Skin and Body Protection | A lab coat, worn fully buttoned, and additional chemical-resistant apron and sleeves if there is a significant risk of splashing. | To prevent contamination of personal clothing and skin.[1][3] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[2][8] If dust or aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.[5] | To avoid inhalation of harmful dust or vapors. |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation:
-
Ensure that a current Safety Data Sheet (SDS) for a similar compound (e.g., 2,4-Dichlorophenol) is readily accessible.[5]
-
Verify that all necessary PPE is available and in good condition.
-
Confirm that a chemical spill kit is accessible and that you are trained in its use.
-
Ensure that eyewash stations and safety showers are unobstructed and have been recently tested.[2][8]
2. Handling:
-
Conduct all work with this compound in a certified chemical fume hood to minimize inhalation exposure.[2]
-
When weighing the solid compound, do so in a manner that avoids generating dust.
-
Keep containers of the chemical closed when not in use.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1]
3. In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
1. Waste Segregation and Collection:
-
Solid Waste: Collect any solid waste contaminated with this compound (e.g., contaminated filter paper, paper towels) in a dedicated, clearly labeled, and sealed hazardous waste container.[6][9]
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, shatter-proof, and clearly labeled container. As a halogenated phenol, it should be disposed of as halogenated organic waste.[6][9][10] Do not mix with non-halogenated waste.
2. Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols (e.g., toxic, corrosive).
-
Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.
3. Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound down the drain or in regular trash.[7]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. lobachemie.com [lobachemie.com]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. osha.gov [osha.gov]
- 6. biosciences-labs.bham.ac.uk [biosciences-labs.bham.ac.uk]
- 7. Phenol disposal | Podiatry Arena [podiatryarena.com]
- 8. fishersci.com [fishersci.com]
- 9. researchgate.net [researchgate.net]
- 10. uakron.edu [uakron.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
